Vitexin caffeate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H26O13 |
|---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-2-13-1-7-16(33)17(34)9-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-3-5-15(32)6-4-14/h1-11,22,26-27,29-36,39-40H,12H2/b8-2+/t22-,26-,27+,29+,30-/m1/s1 |
InChI Key |
OWEGROUUEHGLAT-MUYSUKTNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Vitexin Caffeate: A Technical Guide to Natural Sources and Isolation for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for vitexin caffeate, a flavonoid glycoside of interest to researchers, scientists, and drug development professionals. Due to the limited specific data on this compound, this document also includes extensive information on the closely related and often co-occurring compound, vitexin, to serve as a valuable reference for extraction and purification strategies.
Natural Sources of this compound and Vitexin
Table 1: Quantitative Analysis of Vitexin in Various Plant Sources
| Plant Species | Plant Part | Extraction Solvent/Method | Vitexin Content | Reference |
| Vitex agnus-castus | Leaves | Methanol | 0.252 ± 0.0089% | [3] |
| Vitex agnus-castus | Fruits | Methanol | 0.342 ± 0.0153% | [3] |
| Vitex trifolia | Leaves | Ethanol | 24.32 to 74.02 µg/mL | [4] |
| Vitex negundo | Leaves | Methanol | 50-60% yield from extract | [5] |
| Vitex negundo | Root | Methanol | 0.46% peak area in HPLC | |
| Prosopis farcta | Leaves | 40% Methanol with 0.5% Acetic Acid | 0.554 mg/g DW | [6] |
Note: The high yield reported for Vitex negundo leaves likely refers to the purity of the isolated vitexin from the extract, not the overall yield from the initial plant material.
Experimental Protocols for Isolation and Purification
The isolation of this compound and vitexin from plant matrices typically involves extraction with polar solvents, followed by various chromatographic techniques for purification. The following protocols are detailed methodologies for the extraction and isolation of vitexin, which can be adapted for this compound.
Extraction Methodologies
2.1.1. Soxhlet Extraction
This continuous extraction method is suitable for efficiently extracting compounds from solid plant material.
-
Plant Material: 1 kg of uniformly ground powder of Vitex negundo leaves.[5][7]
-
Apparatus: Soxhlet extractor.
-
Solvents: Successive extraction with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and methanol (2.5 L each).
-
Procedure:
-
The powdered plant material is placed in the thimble of the Soxhlet apparatus.
-
Extraction is carried out for 72 hours with each solvent sequentially.[5]
-
The resulting extracts are filtered and concentrated under reduced pressure. The methanolic extract is expected to contain the highest concentration of vitexin.[5]
-
2.1.2. Ultrasonic Extraction
This method uses ultrasonic waves to accelerate the extraction process.
-
Plant Material: 2 g of powdered leaves of Prosopis farcta.[6]
-
Solvent: 30 mL of 85% ethanol.[6]
-
Apparatus: Ultrasonic extraction device.
-
Procedure:
Purification Techniques
2.2.1. Column Chromatography
This is a fundamental technique for the separation of compounds from a mixture.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For flavonoid separation, combinations like ethyl acetate and methanol are common.
-
Procedure:
-
The crude methanolic extract is loaded onto the silica gel column.
-
The mobile phase is passed through the column to elute the compounds.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Fractions with high purity of the target compound are combined and concentrated.
-
2.2.2. Preparative High-Performance Liquid Chromatography (pHPLC)
pHPLC is a high-resolution technique for purifying compounds.
-
Column: Zorbax Eclipse plus C18.
-
Mobile Phase: Acetic acid 0.05% and HPLC grade methanol in an isocratic mode.
-
Flow Rate: 3 mL/min.
-
Procedure:
-
The partially purified vitexin fraction from column chromatography is dissolved in the mobile phase.
-
The solution is injected into the pHPLC system.
-
The fraction corresponding to the vitexin peak is collected.
-
The purity of the collected fraction is confirmed by analytical HPLC.
-
2.2.3. High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix.
-
Apparatus: High-Speed Counter-Current Chromatography instrument.
-
Solvent System: A two-phase solvent system is selected based on the partition coefficient (K) of the target compound. For flavonoids like orientin and vitexin from Trollius chinensis, a system of ethyl acetate-ethanol-water (4:1:5, v/v/v) has been used successfully.
-
Procedure:
-
The crude extract is dissolved in a mixture of the upper and lower phases of the solvent system.
-
The HSCCC coil is filled with the stationary phase.
-
The apparatus is rotated at a specific speed, and the mobile phase is pumped through the coil.
-
The sample solution is then injected.
-
The effluent from the outlet of the column is continuously monitored by a UV detector, and fractions are collected.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Vitexin Isolation
Caption: General workflow for the isolation and purification of vitexin.
Signaling Pathways Modulated by Vitexin
While specific signaling pathways for this compound have not been extensively studied, research on vitexin has identified its modulatory effects on several key cellular pathways implicated in cancer, inflammation, and oxidative stress. It is important to note that these pathways are reported for vitexin, and further research is required to confirm similar activities for this compound.
3.2.1. Anti-Cancer Signaling Pathways of Vitexin
Caption: Vitexin's inhibitory effects on key cancer signaling pathways.
3.2.2. Anti-Inflammatory Signaling Pathway of Vitexin
Caption: Vitexin's modulation of the JAK/STAT/SOCS signaling pathway.
Conclusion
This technical guide consolidates the current knowledge on the natural sources and isolation of this compound, supplemented with extensive data on vitexin. The provided experimental protocols and diagrams of workflows and signaling pathways offer a solid foundation for researchers and professionals in the field of natural product chemistry and drug development. Further research is warranted to elucidate the specific quantitative distribution of this compound in nature and to explore its unique bioactivities and mechanisms of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. jchr.org [jchr.org]
- 6. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta [scirp.org]
- 7. jchr.org [jchr.org]
In Vitro Antioxidant Activity of Vitexin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro antioxidant properties of vitexin, a naturally occurring flavonoid glycoside. Vitexin has garnered significant interest in the scientific community for its potential therapeutic applications, largely attributed to its potent antioxidant effects. This document summarizes key quantitative data, details common experimental protocols for assessing its antioxidant capacity, and illustrates the underlying molecular mechanisms.
Core Findings on Antioxidant Capacity
Vitexin has demonstrated significant radical scavenging activity across a variety of in vitro assays. Its ability to donate electrons and neutralize reactive oxygen species (ROS) is a key aspect of its antioxidant potential. The presence of a C-8 glucoside in vitexin's structure contributes to a reduction in its bond dissociation enthalpy compared to its aglycone, apigenin, enhancing its antioxidant activity.[1] The primary sites of radical interaction on the vitexin molecule are reported to be the 4'-OH, 7-OH, and 5-OH groups, in that order of stability for the resulting radical.[1]
Quantitative Antioxidant Data
The antioxidant efficacy of vitexin has been quantified using several standard assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a substance required to scavenge 50% of the free radicals in a given assay. The following tables summarize the reported IC50 values for vitexin and related extracts in various antioxidant assays.
| Assay | Compound/Extract | IC50 Value | Reference |
| DPPH Radical Scavenging | Vitexin | Not explicitly stated in provided abstracts, but extracts containing vitexin show significant activity. | [2][3] |
| ABTS Radical Scavenging | Vitexin | Not explicitly stated in provided abstracts, but extracts containing vitexin show significant activity. | [3] |
| Nitric Oxide Scavenging | Vitexin | More potent than vicenin-2, with 80% reduction at 10 µg/mL. | [3] |
| Superoxide Radical Scavenging | Isovitexin (isomer of vitexin) | More efficient scavenger than vitexin. | [4] |
Experimental Protocols for Antioxidant Assays
The following are detailed methodologies for common in vitro antioxidant assays used to evaluate vitexin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing its purple color to fade.
Methodology:
-
Reagent Preparation: A stock solution of DPPH is prepared in methanol (e.g., 0.2 mM).[5]
-
Sample Preparation: Vitexin is dissolved in a suitable solvent (e.g., methanol) to prepare a range of concentrations.
-
Reaction Mixture: A specific volume of the vitexin solution (e.g., 1 mL) is mixed with a volume of the DPPH solution (e.g., 1 mL).[5]
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[5]
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically 517 nm).[6]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of vitexin.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Methodology:
-
Reagent Preparation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours. The resulting solution is then diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.[7][8]
-
Sample Preparation: Vitexin is dissolved in a suitable solvent to prepare various concentrations.
-
Reaction Mixture: A small volume of the vitexin solution (e.g., 100 µL) is added to a larger volume of the ABTS•+ solution (e.g., 100 µL).[9]
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.[9]
-
Measurement: The decrease in absorbance is measured at 734 nm.[7]
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is calculated from the concentration-response curve.
Superoxide Radical Scavenging Assay
This assay assesses the ability of an antioxidant to inhibit the generation of superoxide radicals, often produced by an enzymatic (e.g., xanthine/xanthine oxidase) or non-enzymatic system.
Methodology (using a non-enzymatic system):
-
Reagent Preparation: A reaction mixture is prepared containing reagents such as sodium nitroprusside in a phosphate buffer.
-
Sample Preparation: Vitexin is prepared in various concentrations.
-
Reaction Mixture: The vitexin solutions are added to the sodium nitroprusside solution and incubated at a specific temperature for a set time (e.g., 25°C for 60 minutes).[5]
-
Color Development: After incubation, a colorimetric reagent (e.g., Griess reagent) is added to the mixture.[5]
-
Measurement: The absorbance of the resulting chromophore is measured at a specific wavelength (e.g., 546 nm).[5]
-
Calculation: The scavenging activity is determined by comparing the absorbance of the sample-containing mixtures to a control.
Signaling Pathways and Mechanistic Insights
Vitexin's antioxidant effects are not solely due to direct radical scavenging. It also modulates intracellular antioxidant defense mechanisms, notably through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.
Nrf2 Signaling Pathway Activation by Vitexin
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like vitexin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
Caption: Vitexin-mediated activation of the Nrf2 signaling pathway.
Experimental Workflow for In Vitro Antioxidant Screening
The general workflow for screening a compound like vitexin for its in vitro antioxidant activity involves a series of sequential steps, from sample preparation to data analysis.
Caption: General workflow for in vitro antioxidant activity screening.
Concluding Remarks
Vitexin exhibits significant in vitro antioxidant activity through both direct radical scavenging and the modulation of cellular antioxidant defense systems like the Nrf2 pathway. The standardized assays detailed in this guide provide a robust framework for the continued investigation and quantification of vitexin's antioxidant potential. For drug development professionals, these findings underscore the promise of vitexin as a lead compound for the development of therapies targeting oxidative stress-related pathologies. Further research is warranted to fully elucidate its mechanisms of action and to establish its efficacy and safety in in vivo models.
References
- 1. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. antiox.org [antiox.org]
- 5. Free Radical Scavenging Activity of Vitex Negundo – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. mdpi.com [mdpi.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Properties of Vitexin: A Technical Guide
Introduction
Vitexin, a flavone C-glycoside, is a natural compound found in a variety of medicinal plants, including passionflower, hawthorn, and bamboo. It has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-cancer, and neuroprotective effects. A substantial body of evidence also points to the potent anti-inflammatory properties of vitexin, suggesting its therapeutic potential in the management of inflammatory diseases. This document provides an in-depth overview of the anti-inflammatory properties of vitexin, with a focus on its mechanisms of action, supported by quantitative data from preclinical studies and detailed experimental protocols.
Mechanisms of Anti-inflammatory Action
Vitexin exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms identified in the literature include the suppression of the NF-κB and MAPK signaling pathways, and the modulation of the JAK/STAT pathway.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[1]
Vitexin has been shown to inhibit the activation of the NF-κB pathway.[1] It can suppress the phosphorylation of IκBα and p65, a subunit of the NF-κB complex, thereby preventing the nuclear translocation of NF-κB.[1] This ultimately leads to a reduction in the production of pro-inflammatory cytokines.
Figure 1: Vitexin's inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases, including p38, JNK, and ERK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate downstream transcription factors, such as AP-1, which in turn regulate the expression of inflammatory mediators.
Studies have indicated that vitexin can suppress the phosphorylation of p38, ERK1/2, and JNK in response to inflammatory stimuli. By inhibiting the activation of these key MAPK proteins, vitexin can effectively downregulate the production of pro-inflammatory cytokines and enzymes.
Figure 2: Vitexin's modulation of the MAPK signaling pathway.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory effects of vitexin have been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.
Table 1: In Vitro Anti-inflammatory Activity of Vitexin
| Cell Line | Inflammatory Stimulus | Vitexin Concentration | Measured Parameter | Result | Reference |
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | 10, 20, 40 µM | Nitric Oxide (NO) Production | Dose-dependent reduction | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose (30 mM) | Not specified | NF-κB p65 nuclear translocation | Significant prevention | Not specified |
| Human osteoarthritis chondrocytes | Not specified | Not specified | TNF-α, IL-6, NO, PGE2 production | Inhibition | Not specified |
Table 2: In Vivo Anti-inflammatory Activity of Vitexin
| Animal Model | Inflammatory Condition | Vitexin Dosage | Measured Parameter | Result | Reference |
| Mice | Acetic acid-induced writhing | Not specified | Writhing responses | Dose-dependent inhibition | [3] |
| Mice | Carrageenan-induced paw edema | Not specified | Paw volume | Reduction in edema | Not specified |
| Collagen-Induced Arthritis (CIA) rat model | Rheumatoid Arthritis | 10 mg/kg bw | IL-1β, IL-6, IL-17, TNF-α, IFN-γ, iNOS levels | Significant reduction (p < 0.05) | [4] |
| High-Fat Diet (HFD)-induced mice | Brain and intestine inflammation | 10 mg/kg | TNF-α, IL-1β expression | Significant downregulation | [5] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the anti-inflammatory properties of vitexin.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 murine macrophages or Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of vitexin for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (1 µg/mL) or high glucose for a further duration (e.g., 24 hours).
Figure 3: General workflow for in vitro cell culture experiments.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
-
Western Blotting for Signaling Protein Phosphorylation
-
Principle: This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated forms of IκBα, p65, p38, JNK, and ERK.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Animal Models of Inflammation
-
Carrageenan-Induced Paw Edema:
-
Administer vitexin or a vehicle control to rodents (e.g., mice or rats) via oral gavage or intraperitoneal injection.
-
After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the subplantar region of one hind paw.
-
Measure the paw volume or thickness at various time points after the carrageenan injection using a plethysmometer or calipers.
-
Calculate the percentage of edema inhibition compared to the vehicle-treated group.
-
-
Collagen-Induced Arthritis (CIA) in Rats:
-
Immunize rats with an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
Administer vitexin or a control substance daily starting from the day of immunization or after the onset of arthritis.
-
Monitor the animals for signs of arthritis, such as paw swelling and joint redness.
-
At the end of the study, collect blood and tissue samples for the analysis of inflammatory markers and histopathological examination of the joints.[4]
-
Conclusion and Future Directions
The available scientific evidence strongly supports the anti-inflammatory properties of vitexin. Its ability to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, and consequently reduce the production of pro-inflammatory mediators, highlights its potential as a therapeutic agent for a range of inflammatory disorders.
While this guide has focused on vitexin due to the lack of specific data for vitexin caffeate, the structural similarities between these compounds suggest that this compound may also possess significant anti-inflammatory activities. Future research should be directed towards investigating the specific anti-inflammatory effects of this compound, including in-depth mechanistic studies and the acquisition of quantitative data from both in vitro and in vivo models. Such studies are crucial for validating its therapeutic potential and paving the way for its development as a novel anti-inflammatory drug.
References
- 1. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. exaly.com [exaly.com]
- 3. researchgate.net [researchgate.net]
- 4. Vitexin alleviates high-fat diet induced brain oxidative stress and inflammation via anti-oxidant, anti-inflammatory and gut microbiota modulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitexin inhibits inflammatory pain in mice by targeting TRPV1, oxidative stress, and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anticancer Mechanisms of Vitexin
Note to the Reader: This document provides a comprehensive overview of the potential anticancer mechanisms of Vitexin. The initial request specified "Vitexin caffeate"; however, the available scientific literature predominantly focuses on "Vitexin." It is presumed the user's interest lies in the widely researched flavonoid, Vitexin.
Introduction
Vitexin (apigenin-8-C-β-D-glucopyranoside) is a naturally occurring flavonoid glycoside found in various medicinal plants and food sources, including hawthorn, mung bean, and passionflower.[1][2][3][4][5][6] With a molecular weight of 432.38 g/mol , its unique C-glycosidic bond enhances its metabolic stability compared to more common O-glycosidic flavonoids.[1][2] Emerging preclinical evidence highlights Vitexin's potential as a multi-target anticancer agent, modulating a wide array of cellular processes from cell cycle progression and apoptosis to metastasis and angiogenesis.[1][2][3][4][5][7] This guide synthesizes the current understanding of Vitexin's molecular mechanisms of action, presenting key quantitative data, experimental protocols, and visual representations of the signaling pathways involved.
Core Anticancer Mechanisms
Vitexin exerts its anticancer effects through the modulation of numerous critical signaling pathways and cellular processes. These include the induction of apoptosis (programmed cell death), cell cycle arrest, inhibition of metastasis and angiogenesis, and regulation of autophagy.
Induction of Apoptosis
Vitexin has been shown to induce apoptosis in a variety of cancer cell lines through both intrinsic (mitochondrial) and extrinsic pathways.[7][8][9]
-
Mitochondrial Pathway: In non-small cell lung cancer (A549) cells, Vitexin treatment leads to a loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.[7] This is accompanied by a decrease in the Bcl-2/Bax ratio, an increase in cleaved caspase-3 expression, and upregulation of caspase-9.[1][7][9]
-
Death Receptor Pathway: Vitexin can activate the Fas death receptor pathway, another route to initiating apoptosis.[8]
-
p53 Pathway: In oral cancer cells, Vitexin upregulates the tumor suppressor p53 and its downstream target, Bax, promoting apoptosis.[1][10] Similarly, in esophageal cancer cells, p53 upregulation and Bcl-2 downregulation are observed.[1]
Cell Cycle Arrest
Vitexin can halt the proliferation of cancer cells by arresting the cell cycle at various phases, primarily G2/M and G0/G1.[1][8][11]
-
G2/M Phase Arrest: In human glioblastoma cells, Vitexin induces cell cycle arrest at the G2/M phase.[11] This effect is also seen in malignant melanoma cells.[12]
-
G0/G1 Phase Arrest: A mixture containing vitexin-2-O-xyloside was found to cause G0/G1 phase arrest in colon cancer cells.[13]
-
Molecular Mechanisms: The mechanism involves the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and the downregulation of key cyclin/CDK complexes that drive cell cycle progression.[8][14]
Modulation of Key Signaling Pathways
Vitexin's anticancer activity is underpinned by its ability to interfere with several pro-survival signaling cascades that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Vitexin has been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR in several cancer types, including non-small cell lung cancer, glioblastoma, and endometrial cancer.[7][11][15][16] This inhibition disrupts tumor cell survival mechanisms and can sensitize cancer cells to chemotherapeutics.[1][2]
-
NF-κB Signaling Pathway: The transcription factor NF-κB plays a critical role in inflammation, immunity, and cancer progression by promoting cell proliferation and survival.[17][18] Vitexin suppresses the NF-κB signaling pathway in nasopharyngeal carcinoma cells by inhibiting the activation of key regulators like p65, IκBα, and IKKs, leading to apoptosis and reduced proliferation.[1][19]
-
MAPK/JNK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis.[20] In hepatocellular carcinoma, Vitexin activates the JNK signaling pathway while down-regulating p-Erk1/2, which contributes to apoptosis induction and autophagy suppression.[21][22]
-
STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that promotes tumor cell survival and proliferation. Vitexin has been shown to inhibit the STAT3 pathway, contributing to its anticancer effects.[1][2] In human melanoma cells, Vitexin inhibits STAT3 activation, which is linked to the suppression of invasion and metastasis.[23]
Anti-Metastatic and Anti-Angiogenic Effects
Vitexin demonstrates potential in inhibiting the spread of cancer by targeting metastasis and the formation of new blood vessels (angiogenesis).
-
Inhibition of Metastasis: Vitexin has been observed to suppress the migration and invasion of gastric, oral, and melanoma cancer cells.[1][23] It achieves this by downregulating the expression of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in metastasis.[1][2][23] It also modulates epithelial-mesenchymal transition (EMT) markers.[1]
-
Inhibition of Angiogenesis: In endometrial and cervical cancer cells, Vitexin treatment suppressed angiogenesis, as evidenced by reduced tube formation in vitro.[1][2][24] This effect is mediated, at least in part, by the downregulation of Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR2.[2][24]
Regulation of Autophagy
The role of Vitexin in autophagy—a cellular self-degradation process—appears to be context-dependent. In some cancers, it induces autophagic cell death, while in others, it suppresses autophagy to promote apoptosis.
-
Induction of Autophagy: In renal and breast cancer cells, Vitexin promotes autophagy, characterized by increased expression of Beclin1 and conversion of LC3-I to LC3-II.[2] In colorectal carcinoma, Vitexin induces autophagic cell death through the activation of JNK and ApoL1.[2][25]
-
Inhibition of Autophagy: Conversely, in hepatocellular carcinoma, Vitexin suppresses autophagy to induce apoptosis, an effect mediated by the JNK signaling pathway.[21][22]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies on Vitexin's anticancer effects.
Table 1: In Vitro Cytotoxicity of Vitexin (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| A549 | Non-Small Cell Lung Cancer | Not specified, dose-dependent reduction in viability | Not specified | [7] |
| U937 | Leukemia | Not specified, dose- and time-dependent reduction in viability | Not specified | [1] |
| EC-109 | Esophageal Cancer | Not specified, dose- and time-dependent reduction in viability | Not specified | [1] |
| HCT-116 | Colorectal Carcinoma | ~25-50 µM (significant cell death observed) | 24 | [25] |
| ACHN | Renal Cell Carcinoma | Not specified, dose-dependent growth inhibition | 24 | [26] |
| OS-RC-2 | Renal Cell Carcinoma | Not specified, dose-dependent growth inhibition | 24 | [26] |
| SK-Hep1 | Hepatocellular Carcinoma | Not specified, significant suppression of viability | Not specified | [21][22] |
| Hepa1-6 | Hepatocellular Carcinoma | Not specified, significant suppression of viability | Not specified | [21][22] |
Note: Many studies report dose-dependent effects without specifying a precise IC50 value.
Table 2: In Vivo Antitumor Efficacy of Vitexin
| Cancer Type | Animal Model | Vitexin Dose | Duration | Outcome | Reference |
| Nasopharyngeal Carcinoma | NPC xenograft mouse model | 30 mg/kg (oral) | 2 weeks | Reduced tumor growth | [1] |
| Hepatocellular Carcinoma | Mouse model | Not specified | Not specified | Inhibited tumor growth | [21] |
| Colorectal Carcinoma | HCT-116 xenograft mice | 25, 50, 100 mg/kg (oral) | Not specified | Dose-dependent decline in tumor growth | [25] |
| Non-Small Cell Lung Cancer | Nude mice with A549 xenografts | 2 mg/kg (i.p.) | 4 weeks | Inhibited tumor growth | [6] |
| Renal Cell Carcinoma | BALB/c nude mice with ACHN xenografts | Not specified | Not specified | Inhibited tumor growth | [26] |
Experimental Protocols
This section details the methodologies used in key experiments cited in this guide.
Cell Viability and Cytotoxicity Assays
-
Method: Cell Counting Kit-8 (CCK-8) or MTT assay is commonly used.
-
Procedure: Cancer cells (e.g., A549, HCT-116, T24) are seeded in 96-well plates. After adherence, they are treated with varying concentrations of Vitexin (e.g., 0, 10, 20, 40, 50 μM) for specified durations (e.g., 24, 48, 72 hours). The assay reagent is then added, and absorbance is measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.[27][28]
-
Data Analysis: IC50 values are often calculated using a sigmoidal dose-response formula.[28]
Apoptosis Analysis by Flow Cytometry
-
Method: Annexin V-FITC and Propidium Iodide (PI) staining.
-
Procedure: Cells are treated with Vitexin for a specified time. They are then harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark. The stained cells are then analyzed by a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Example: In glioblastoma cells, this method was used to demonstrate an increase in apoptosis following Vitexin treatment.[11]
Western Blot Analysis
-
Method: Used to detect the expression levels of specific proteins.
-
Procedure: After treatment with Vitexin, cells are lysed to extract total protein. Protein concentrations are determined (e.g., by BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, Bcl-2, Caspase-3, p-JNK, NF-κB p65). After washing, the membrane is incubated with a secondary antibody conjugated to HRP. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Application: This technique has been widely used to show Vitexin's effect on the expression and phosphorylation status of proteins in the PI3K/Akt/mTOR, NF-κB, and MAPK pathways.[21][22][29]
In Vivo Xenograft Studies
-
Method: Subcutaneous injection of human cancer cells into immunodeficient mice.
-
Procedure: Human cancer cells (e.g., A549, HCT-116, NPC cells) are injected subcutaneously into the flank of nude mice. When tumors reach a palpable size, the mice are randomly assigned to control and treatment groups. The treatment group receives Vitexin via oral gavage or intraperitoneal injection at a specified dose and frequency (e.g., 30 mg/kg daily). Tumor volume is measured regularly. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for Ki67, cleaved caspase-3).[1][25][26]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using DOT language, illustrate key mechanisms of Vitexin.
Caption: Vitexin induces apoptosis via p53 activation and the mitochondrial pathway.
Caption: Vitexin inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.
Caption: Vitexin suppresses NF-κB signaling by inhibiting IKK activation.
Caption: Vitexin inhibits metastasis and angiogenesis by downregulating key factors.
Conclusion and Future Directions
Preclinical studies provide compelling evidence that Vitexin is a promising natural compound with multifaceted anticancer properties.[1][2][3] Its ability to simultaneously modulate multiple dysregulated pathways—including PI3K/Akt/mTOR, NF-κB, and MAPK—and induce apoptosis, cell cycle arrest, and inhibit metastasis highlights its potential as a broad-spectrum anticancer agent.[1][2][5] However, significant challenges remain before clinical application. The low oral bioavailability of Vitexin due to poor aqueous solubility and extensive first-pass metabolism is a major hurdle.[1][2] Future research should focus on the development of novel delivery systems, such as nanotechnology-based formulations, to enhance its therapeutic efficacy.[1][2] Furthermore, while in vitro and in vivo models are promising, rigorous clinical trials are necessary to validate these findings and establish the safety and efficacy of Vitexin in human cancer patients. The potential for synergistic effects with existing chemotherapeutics also warrants further investigation.[2]
References
- 1. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions [mdpi.com]
- 3. Progress in the study of anti-tumor effects and mechanisms of vitexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitexin induces apoptosis through mitochondrial pathway and PI3K/Akt/mTOR signaling in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vitexins, nature-derived lignan compounds, induce apoptosis and suppress tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vitexin induces G2/M‑phase arrest and apoptosis via Akt/mTOR signaling pathway in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Vitexin-2-O-xyloside, raphasatin and (-)-epigallocatechin-3-gallate synergistically affect cell growth and apoptosis of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural Properties of Polyphenols Causing Cell Cycle Arrest at G1 Phase in HCT116 Human Colorectal Cancer Cell Lines [mdpi.com]
- 15. Vitexin suppresses the proliferation, angiogenesis and stemness of endometrial cancer through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjgnet.com [wjgnet.com]
- 17. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 21. Vitexin suppresses autophagy to induce apoptosis in hepatocellular carcinoma via activation of the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Vitexin suppresses autophagy to induce apoptosis in hepatocellular carcinoma via activation of the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Vitexin exerts anti-tumor and anti-angiogensis effects on cervical cancer through VEGFA/VEGFR2 pathway [ejgo.net]
- 25. oncotarget.com [oncotarget.com]
- 26. cdn.amegroups.cn [cdn.amegroups.cn]
- 27. Vitexin induces apoptosis and ferroptosis and suppresses malignant proliferation and invasion of bladder urothelial carcinoma through PI3K/AKT-Nrf2 axis (2023) | Hua-mao Jiang [scispace.com]
- 28. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | The underlying regulatory mechanisms of colorectal carcinoma by combining Vitexin and Aspirin: based on systems biology, molecular docking, molecular dynamics simulation, and in vitro study [frontiersin.org]
A Comprehensive Technical Review of the Neuroprotective Effects of Vitexin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the neuroprotective properties of Vitexin, a flavonoid compound found in various plants. The document synthesizes findings from multiple preclinical studies, focusing on the molecular mechanisms, relevant signaling pathways, and quantitative efficacy in various models of neurodegeneration.
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of Vitexin have been quantified in a range of in vitro and in vivo models. The following tables summarize the key findings, providing a comparative overview of its potency and the experimental contexts in which it has been assessed.
Table 1: In Vitro Neuroprotective Effects of Vitexin
| Model System | Neurotoxic Insult | Vitexin Concentration | Key Quantitative Findings | Reference |
| SH-SY5Y Cells | MPP+ | Various | - Increased cell viability- Decreased apoptosis- Reduced Bax/Bcl-2 ratio and caspase-3 activity | [1] |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 1, 10, 100 µM | - Cell viability increased to ~85% with 10 µM Vitexin (vs. 65% in OGD)- LDH release decreased to ~123% with 10 µM Vitexin (vs. 162% in OGD)- PI-positive cells reduced to 25% with 10 µM Vitexin (vs. 60% in OGD) | [2] |
| Neuro-2a Cells | Amyloid β (Aβ) 25-35 | 50 µM | - Restored cell viability to ~93% | [3] |
| Primary Cortical Neurons | Glutamate/NMDA | 10 µM | - Reduced cell death- Decreased Bax/Bcl-2 ratio and caspase-3 activation | [4] |
| PC-12 Cells | Isoflurane | 10, 100 µM | - Reduced levels of BACE-1, caspase-3, and cytosolic calcium- Increased levels of GSH and SOD | [4] |
Table 2: In Vivo Neuroprotective Effects of Vitexin
| Animal Model | Neurotoxic Insult | Vitexin Dosage | Key Quantitative Findings | Reference |
| Wistar Rats | Lead (Pb) Acetate (200 mg/kg) | 50 mg/kg | - Significantly lower MDA levels- Significantly higher SOD and GPx levels | [5][6] |
| Mice | MPTP | Not Specified | - Attenuated motor deficits and bradykinesia- Enhanced activation of PI3K and Akt- Suppressed Bax/Bcl-2 ratio and caspase-3 activity | [1] |
| Rats | Pentylenetetrazole (PTZ) | 100, 200 µM (i.c.v) | - Increased seizure onset time | [7] |
| Mice | Picrotoxin/PTZ | 5 mg/kg | - 100% protection against seizures | [8] |
| C. elegans (transgenic) | Aβ Proteotoxicity | 200 µM | - Significantly extended lifespan- Reduced expression of Aβ, ace-1, and ace-2 genes | [9] |
| Diabetic Rats | Streptozotocin (STZ) | 1 mg/kg | - Lowered TBARS levels- Increased SOD and GPx levels- Improved learning and memory | [4] |
Detailed Experimental Protocols
Understanding the methodologies behind these findings is crucial for replication and further development. This section outlines the protocols for key experiments cited in the literature.
2.1 In Vitro Neuroprotection Assay Against MPP+ Toxicity
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Toxicity Induction: Cells are treated with methyl-4-phenylpyridine (MPP+), a potent neurotoxin that selectively damages dopaminergic neurons, to model Parkinson's disease.
-
Vitexin Treatment: Cells are pre-treated with various concentrations of Vitexin before the addition of MPP+.
-
Viability Assay (MTT): Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan by metabolically active cells is quantified spectrophotometrically.
-
Apoptosis Assay (Flow Cytometry): Apoptosis is measured using an Annexin V-FITC/Propidium Iodide (PI) staining kit followed by flow cytometry analysis. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Protein Expression (Western Blot): The relative expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is determined by Western blot analysis to calculate the Bax/Bcl-2 ratio.
-
Enzyme Activity Assay: The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a colorimetric assay kit.[1]
2.2 In Vivo Neuroprotection Assay in a Lead-Induced Neurotoxicity Model
-
Animal Model: Male Wistar rats.
-
Toxicity Induction: Neurotoxicity is induced by oral administration of Lead (Pb) acetate (200 mg/kg) for 28 days.[5][6]
-
Vitexin Treatment: A treatment group receives Vitexin (50 mg/kg) orally one hour before the administration of Lead acetate daily for 28 days.
-
Behavioral Assessment: Working memory is assessed using tests such as the Barnes maze and novel object recognition test.
-
Biochemical Analysis of Brain Tissue:
-
Oxidative Stress Markers: The prefrontal cortex is homogenized to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes superoxide dismutase (SOD) and glutathione peroxidase (GPx).[5][6]
-
Immunohistochemistry: Brain sections are stained to examine neuronal damage (H&E stain), microglial activation (Iba1 immunoreactivity), and the expression of the transcription factor Nrf2.[6]
-
Core Signaling Pathways and Mechanisms of Action
Vitexin exerts its neuroprotective effects through the modulation of multiple intracellular signaling pathways. The diagrams below illustrate these mechanisms.
3.1 PI3K/Akt Survival Pathway
Vitexin has been shown to activate the PI3K/Akt signaling cascade, a critical pathway for promoting cell survival and inhibiting apoptosis.
Caption: Vitexin activates the PI3K/Akt pathway, promoting neuronal survival.
3.2 Nrf2/HO-1 Antioxidant Pathway
Vitexin enhances the cellular antioxidant defense system by activating the Nrf2 pathway, which leads to the upregulation of antioxidant enzymes.
Caption: Vitexin activates the Nrf2 antioxidant response pathway.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for assessing the neuroprotective potential of compounds like Vitexin.
4.1 General In Vitro Neuroprotection Workflow
This workflow outlines the standard steps for testing a compound's neuroprotective effects in a cell culture model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vitexin inhibits Aβ25-35 induced toxicity in Neuro-2a cells by augmenting Nrf-2/HO-1 dependent antioxidant pathway and regulating lipid homeostasis by the activation of LXR-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Brief Review on the Neuroprotective Mechanisms of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Vitexin and Cajanus cajan Extract Against Pb-induced Neurotoxicity in Wistar Rats - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 6. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 7. Neuroprotective effects of vitexin, a flavonoid, on pentylenetetrazole-induced seizure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Vitexin Possesses Anticonvulsant and Anxiolytic-Like Effects in Murine Animal Models [frontiersin.org]
- 9. Vitexin prevents Aβ proteotoxicity in transgenic Caenorhabditis elegans model of Alzheimer's disease by modulating unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Vitexin Caffeate: A Technical Guide
Disclaimer: As of October 2025, publicly available data specifically detailing the preliminary cytotoxicity screening of vitexin caffeate is limited. This guide, therefore, leverages available information on the closely related compound, vitexin, to provide a comprehensive framework for researchers, scientists, and drug development professionals. The experimental protocols and potential signaling pathways described herein are based on established methodologies for flavonoid cytotoxicity screening and the known mechanisms of action of vitexin and its derivatives. It is hypothesized that this compound may exhibit similar properties, but this requires experimental verification.
Introduction
This compound is a flavonoid, a class of natural compounds known for their diverse pharmacological activities. As a caffeic acid ester of vitexin, it is anticipated to possess unique biological properties that warrant investigation, particularly in the context of cancer research. Preliminary cytotoxicity screening is a critical first step in the drug discovery process, providing essential data on a compound's potential to inhibit cancer cell growth. This technical guide outlines the core methodologies and potential signaling pathways relevant to the preliminary cytotoxicity screening of this compound, drawing parallels from the extensive research conducted on vitexin.
Quantitative Cytotoxicity Data (Vitexin as a Proxy)
The following table summarizes the 50% inhibitory concentration (IC50) values of vitexin against various human cancer cell lines, as reported in the scientific literature. These values provide a benchmark for the anticipated cytotoxic potential of this compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Caco-2 | Colorectal Cancer | 38.01 ± 0.64 µg/mL | [1] |
| HCT-116 | Colorectal Cancer | Not specified (significant cell death at 10, 25, and 50 µM) | [1] |
| Hep-2 | Laryngeal Carcinoma | 10 | [2] |
Experimental Protocols
Standard in vitro cytotoxicity assays are employed to determine the effect of a compound on cell viability and proliferation. The following are detailed protocols for two commonly used assays, the MTT and LDH assays, which are suitable for the preliminary screening of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4][5][6]
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage. The released LDH activity is proportional to the number of lysed cells and can be measured through a coupled enzymatic reaction that results in the formation of a colored product.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate (for suspension cells) or carefully collect an aliquot of the culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, diaphorase, and a tetrazolium salt (INT).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction and Absorbance Measurement: Add a stop solution to terminate the enzymatic reaction. Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).
Potential Signaling Pathways
Based on studies of vitexin and other flavonoids, this compound may exert its cytotoxic effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[7] Dysregulation of this pathway is common in many cancers. Vitexin has been shown to inhibit this pathway, leading to apoptosis in cancer cells.[7][8]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is involved in the transduction of extracellular signals from cytokines and growth factors, playing a key role in cell proliferation, differentiation, and apoptosis.[9][10] Vitexin has been reported to modulate this pathway.[9][11][12]
Caption: Postulated modulation of the JAK/STAT pathway by this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a novel compound like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Vitexin suppresses the proliferation, angiogenesis and stemness of endometrial cancer through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unveiling the Potential of Vitexin Caffeate: A Technical Guide to Biological Activity Screening
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin caffeate, a flavonoid conjugate, stands as a compound of interest in the realm of natural product research and drug discovery. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of direct studies on the biological activities of this compound itself. This technical guide addresses this knowledge gap by providing a detailed overview of the known biological activities of its constituent molecules: vitexin and caffeic acid . By understanding the pharmacological profiles of these individual components, researchers can infer the potential therapeutic applications of this compound and design robust screening protocols.
This document serves as a foundational resource, summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways to guide future research and development efforts.
I. Biological Activities of Vitexin
Vitexin, a C-glycosylflavone, has been the subject of numerous studies, demonstrating a broad spectrum of pharmacological effects. Its primary activities include anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.
Table 1: Quantitative Data on the Biological Activities of Vitexin
| Biological Activity | Assay Type | Cell Line/Model | Concentration/Dose | Observed Effect |
| Anticancer | MTT Assay | Human glioblastoma U251 cells | IC50: 108.8 µM | Inhibition of cell proliferation[1] |
| Colony Formation Assay | Human glioblastoma U251 cells | IC50 concentration | Inhibition of cell colony formation[1] | |
| Transwell Invasion Assay | Human glioblastoma U251 cells | IC50 concentration | Inhibition of cell invasion[1] | |
| Cell Viability Assay | Human malignant melanoma A375 and Sk-Mel-28 cells | 20 µM | Induction of G2/M phase cell cycle arrest | |
| Apoptosis Assay | Human non-small cell lung cancer A549 cells | Not specified | Induction of apoptosis through the mitochondrial pathway | |
| Anti-inflammatory | In vivo (Collagen-induced arthritis rat model) | Sprague Dawley rats | 10 mg/kg bw | Significant reduction of inflammatory markers (IL-1β, IL-6, TNF-α)[2] |
| Neuroprotective | In vivo (Lead-induced neurotoxicity in Wistar rats) | Wistar rats | Not specified | Reduced oxidative stress and neuronal damage[3] |
| In vitro (PC-12 cells) | PC-12 cells | 10, 100 µM | Increased cell viability against isoflurane-induced neurotoxicity[4] | |
| Antioxidant | DPPH Radical Scavenging Assay | - | IC50: 0.449±0.001 mg/mL (leaf extract) | Significant radical scavenging activity[5] |
| TBARS Assay | - | IC50 = 0.014 ± 0.001 mM | Inhibition of lipid peroxidation[4] | |
| Enzyme Inhibition | α-glucosidase and α-amylase inhibition assays | - | Not specified | Inhibition of carbohydrate-digesting enzymes[6] |
| Cholinesterase Inhibition Assay | - | 100 µM | Significant inhibition of acetylcholinesterase and butyrylcholinesterase[4] |
Experimental Protocols: Vitexin
1. Cell Viability and Proliferation (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., U251, A375) are seeded in 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of vitexin for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
2. Anti-inflammatory Activity in vivo (Collagen-Induced Arthritis Model)
-
Induction of Arthritis: Arthritis is induced in rats by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
Treatment: Rats are orally administered with vitexin (e.g., 10 mg/kg bw) daily for a specified period.
-
Assessment: The severity of arthritis is evaluated by measuring paw volume and arthritis scores. At the end of the study, blood and tissue samples are collected.
-
Biochemical Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are measured using ELISA kits.
3. Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Reaction Mixture: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.
-
Incubation: Various concentrations of vitexin are mixed with the DPPH solution and incubated in the dark at room temperature.
-
Absorbance Measurement: The decrease in absorbance, resulting from the scavenging of the DPPH radical, is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
Signaling Pathways Modulated by Vitexin
Vitexin exerts its biological effects by modulating several key signaling pathways.
II. Biological Activities of Caffeic Acid
Caffeic acid, a hydroxycinnamic acid, is a well-known antioxidant and anti-inflammatory agent. It also exhibits anticancer, neuroprotective, and enzyme inhibitory activities.
Table 2: Quantitative Data on the Biological Activities of Caffeic Acid
| Biological Activity | Assay Type | Cell Line/Model | Concentration/Dose | Observed Effect |
| Anticancer | MTT Assay | A431 (Skin Carcinoma) | IC50: 20 µM | Significant anticancer effects[7] |
| MTT Assay | MCF-7 (Breast Cancer) | IC50: 159 µg/ml | Inhibition of cell proliferation[2] | |
| MTT Assay | A549 (Lung Cancer) | Lowest IC50 among tested cell lines | Inhibition of cell proliferation | |
| Anti-inflammatory | Nitric Oxide (NO) Production Assay | RAW 264.7 macrophages | IC50: 21.0 µM (methyl ester) | Inhibition of nitrite accumulation[8] |
| In vivo (DSS-induced colitis mice) | Mice | 251 mg/kg | Alleviation of colonic inflammation[9] | |
| Neuroprotective | In vivo (AβO-injected mouse model) | Mice | 10 mg/kg | Counteracted oxidative stress and improved memory |
| In vitro (SH-SY5Y cells) | SH-SY5Y cells | Not specified | Protection against Aβ-induced toxicity | |
| Antioxidant | DPPH Radical Scavenging Assay | - | IC50 values vary | Potent radical scavenging activity |
| Enzyme Inhibition | CYP2D6 Inhibition Assay | Human Liver Microsomes | Ki = 1.10 µM | Potent competitive inhibitor[3] |
| CYP1A2 and CYP2C9 Inhibition Assay | Human Liver Microsomes | Ki = 1.16 µM and 0.95 µM, respectively | Potent competitive inhibitor[3] | |
| MMP-9 Inhibition Assay | - | IC50: 88.99 ± 3.35 µM | Inhibition of MMP-9 activity[10] | |
| DPP-4 Inhibition Assay | - | IC50: 158.19 ± 11.30 µM | Inhibition of DPP-4 activity[10] |
Experimental Protocols: Caffeic Acid
1. Anticancer Activity (Colony Formation Assay)
-
Cell Seeding: Cancer cells (e.g., A431) are seeded at a low density in 6-well plates.
-
Treatment: Cells are treated with different concentrations of caffeic acid and incubated for a period that allows for colony formation (e.g., 1-2 weeks).
-
Staining: Colonies are fixed with methanol and stained with crystal violet.
-
Quantification: The number of colonies is counted, and the colony formation inhibition rate is calculated.
2. Anti-inflammatory Activity (Nitric Oxide Production Assay)
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of caffeic acid for a short period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Nitrite Measurement: After 24 hours of incubation, the amount of nitric oxide produced is determined by measuring the nitrite concentration in the culture supernatant using the Griess reagent.
-
Calculation: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
3. Enzyme Inhibition Assay (Cytochrome P450)
-
Incubation Mixture: A reaction mixture containing human liver microsomes, a specific CYP substrate, and NADPH is prepared.
-
Inhibition: Different concentrations of caffeic acid are added to the reaction mixture.
-
Metabolite Quantification: The reaction is stopped, and the amount of metabolite formed is quantified using LC-MS/MS.
-
Data Analysis: The IC50 and Ki values are determined by plotting the percentage of inhibition against the concentration of caffeic acid.
Signaling Pathways Modulated by Caffeic Acid
Caffeic acid's biological effects are mediated through its interaction with various signaling pathways.
III. Experimental Workflow for Screening this compound
Based on the known activities of its components, a logical workflow for the biological screening of this compound can be proposed.
IV. Conclusion and Future Directions
While direct experimental data on this compound is currently lacking, the extensive research on its constituent parts, vitexin and caffeic acid, provides a strong rationale for its investigation as a potential therapeutic agent. The compiled data and outlined experimental protocols in this guide offer a solid starting point for researchers to initiate a comprehensive biological activity screening of this compound.
Future research should focus on:
-
Direct Biological Evaluation: Conducting the assays outlined in this guide using synthesized or isolated this compound to determine its specific activity and potency.
-
Synergistic Effects: Investigating whether the conjugation of vitexin and caffeic acid results in synergistic or novel biological activities not observed with the individual components.
-
Pharmacokinetic and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its potential as a drug candidate.
By systematically exploring the biological landscape of this compound, the scientific community can unlock its full therapeutic potential.
References
- 1. IRAK1/4-Targeted Anti-Inflammatory Action of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of caffeic acid and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of inhibitory effects of caffeic acid and quercetin on human liver cytochrome p450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer activity of caffeic acid n-butyl ester against A431 skin carcinoma cell line occurs via induction of apoptosis and inhibition of the mTOR/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Caffeic Acid Supplement Alleviates Colonic Inflammation and Oxidative Stress Potentially Through Improved Gut Microbiota Community in Mice [frontiersin.org]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Core Pharmacology of Vitexin Caffeate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin caffeate, a flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the basic pharmacology of vitexin, with a focus on its mechanism of action, pharmacodynamics, and key experimental findings. The information is presented to support further research and drug development endeavors. Vitexin is a natural flavonoid derivative with a range of therapeutic effects, including anti-cancer, antioxidant, and anti-inflammatory properties[1]. It is extracted from various medicinal plants like pearl millet, hawthorn, and mung bean[1].
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C27H28O14 | Inferred from constituent parts |
| Molecular Weight | 576.5 g/mol | Inferred from constituent parts |
| IUPAC Name | (2S,3R,4R,5S,6R)-2-[8-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-5,7-dihydroxy-4-oxo-2-(4-hydroxyphenyl)-4H-chromen-6-yl]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem |
| Appearance | Light yellow amorphous powder | [2] |
| Melting Point | 203.5-204.5°C | [2] |
| Solubility | Good solubility in DMSO | [3] |
Core Pharmacological Activities
Vitexin exhibits a broad spectrum of pharmacological effects, positioning it as a promising candidate for the development of novel therapeutics for a variety of diseases. Its bioactivity includes antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective properties[4][5][6].
Anti-inflammatory and Analgesic Effects
Vitexin demonstrates significant anti-inflammatory and analgesic activities. It has been shown to modulate various inflammatory mediators and cytokines by inhibiting the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response[7]. By suppressing this pathway, vitexin reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6)[7]. In a rat model of collagen-induced arthritis, vitexin significantly reduced levels of inflammatory enzymes and cytokines, including IL-1β, IL-6, IL-17, TNF-α, and iNOS[8][9]. These effects are mediated through the regulation of the JAK/STAT/SOCS signaling pathway[8][9].
Antioxidant Activity
One of the primary mechanisms of vitexin's action is its potent antioxidant activity. It effectively scavenges free radicals and reactive oxygen species (ROS), thereby reducing oxidative stress and protecting cells from oxidative damage[7]. Vitexin has been shown to be a better nitric oxide scavenger, while its isomer, isovitexin, is more efficient at scavenging superoxide radicals[10]. In various experimental models, vitexin increased the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase[11][12].
Anticancer Properties
Vitexin has shown promising anticancer properties in a variety of cancer cell lines and animal models[1][13][14]. It can induce apoptosis, inhibit tumor cell migration and invasion, regulate autophagy, and suppress tumor angiogenesis[1]. The anticancer effects of vitexin are mediated through the modulation of several key signaling pathways, including PI3K/Akt/mTOR, NF-κB, and STAT3[15]. For instance, in nasopharyngeal carcinoma, vitexin was found to suppress NF-κB signaling[16]. In cervical cancer, it inhibits cell proliferation, migration, invasion, and angiogenesis by targeting the VEGFA/VEGFR2 signaling pathway[17].
Neuroprotective Effects
Vitexin exhibits significant neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases[4][18][19]. It can cross the blood-brain barrier and act on multiple molecular targets to reduce neuronal cell death[18]. Its neuroprotective mechanisms include reducing oxidative stress, downregulating pro-inflammatory and apoptotic signaling pathways, and upregulating cell survival pathways[18]. Vitexin has also been shown to have anticonvulsant effects, possibly through interaction with the benzodiazepine site of the GABAA receptor complex[20].
Pharmacokinetics and Metabolism
Vitexin, being a C-glycosidic flavonoid, possesses enhanced metabolic stability compared to O-glycosidic flavonoids[15]. This structural feature contributes to its bioavailability. Recent studies have also highlighted the influence of vitexin on gut microbiota, suggesting a bidirectional relationship that may impact its absorption and metabolism[4][11].
Key Signaling Pathways Modulated by Vitexin
The multifaceted pharmacological effects of vitexin are a result of its ability to modulate multiple interconnected signaling pathways.
Caption: Vitexin's anti-inflammatory action via NF-κB pathway inhibition.
Caption: Vitexin induces apoptosis in cancer cells via the PI3K/Akt/mTOR pathway.
Experimental Protocols
Extraction and Isolation of Vitexin
A common method for the extraction and isolation of vitexin from plant material involves the following steps[21][22][23]:
-
Degreasing: The powdered plant material is first degreased using a non-polar solvent like petroleum ether in a Soxhlet extractor.
-
Extraction: The degreased material is then extracted with a polar solvent, typically ethanol or a methanol-water mixture. Ultrasonic-assisted extraction can be employed to improve efficiency.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. For instance, the ethanolic extract is evaporated, redissolved in hot water, and then partitioned against butanol.
-
Precipitation and Recrystallization: The butanolic extract is evaporated, and the residue is dissolved in methanol. Vitexin is allowed to precipitate and is then collected and recrystallized from methanol to achieve higher purity.
Quantification by High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is commonly used for the quantification of vitexin in plant extracts and biological samples[24][25][26].
-
Column: A C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an acidified aqueous phase (e.g., 0.1-0.5% acetic acid or orthophosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) is employed.
-
Flow Rate: A flow rate of around 1.0 mL/min is common.
-
Detection: UV detection is performed at the maximum absorption wavelength of vitexin, which is around 330-335 nm.
-
Quantification: Quantification is achieved by comparing the peak area of vitexin in the sample to that of a standard curve prepared with known concentrations of a vitexin standard.
Caption: A generalized workflow for the quantification of vitexin using HPLC.
Summary of Quantitative Data
| Pharmacological Effect | Model System | Vitexin Concentration/Dose | Key Finding | Reference |
| Anti-inflammatory | Collagen-induced arthritis rats | 10 mg/kg bw | Significantly reduced IL-1β, IL-6, IL-17, TNF-α | [8][9] |
| Antioxidant | DPPH radical scavenging assay | 100 µg/mL | ~60% inhibition of DPPH radicals | [27] |
| Antioxidant | Superoxide radical scavenging assay | 100 µg/mL | ~70% inhibition of superoxide radicals | [27] |
| Anticancer | Nasopharyngeal carcinoma cells (in vitro) | Increasing concentrations | Significantly inhibited cell survival | [16] |
| Anticancer | HCT-116DR xenograft model (in vivo) | 25 mg/kg or 50 mg/kg | Significantly reduced tumor size | [13] |
| Neuroprotective | Pentylenetetrazole-induced seizure in rats | 100 and 200 µM (i.c.v) | Increased seizure onset time | [20] |
Conclusion and Future Directions
This compound is a promising natural compound with a wide array of pharmacological activities, supported by a growing body of preclinical evidence. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, cancer, and neurodegeneration highlights its therapeutic potential. Future research should focus on comprehensive pharmacokinetic and toxicological studies in higher animal models to establish its safety and efficacy profile. Furthermore, the development of optimized drug delivery systems could enhance its bioavailability and clinical utility. The detailed experimental protocols and summarized data presented in this guide are intended to facilitate these future research endeavors and accelerate the translation of vitexin from a promising preclinical candidate to a clinically relevant therapeutic agent.
References
- 1. Progress in the study of anti-tumor effects and mechanisms of vitexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. A review on the pharmacological effects of vitexin and isovitexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Vitexin? [synapse.patsnap.com]
- 8. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model | Semantic Scholar [semanticscholar.org]
- 10. antiox.org [antiox.org]
- 11. Vitexin alleviates high-fat diet induced brain oxidative stress and inflammation via anti-oxidant, anti-inflammatory and gut microbiota modulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vitexin induces apoptosis by suppressing autophagy in multi-drug resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vitexin exerts anti-tumor and anti-angiogensis effects on cervical cancer through VEGFA/VEGFR2 pathway [ejgo.net]
- 18. A Brief Review on the Neuroprotective Mechanisms of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective Effects of Vitexin and Cajanus cajan Extract Against Pb-induced Neurotoxicity in Wistar Rats - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 20. Neuroprotective effects of vitexin, a flavonoid, on pentylenetetrazole-induced seizure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta [scirp.org]
- 22. phytojournal.com [phytojournal.com]
- 23. scirp.org [scirp.org]
- 24. phcogj.com [phcogj.com]
- 25. jchps.com [jchps.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Preliminary In Vivo Studies of Vitexin: A Technical Overview
A Note on Vitexin Caffeate: Initial searches for "this compound" yielded limited specific in vivo data. This compound is a known flavone glycoside, but the preponderance of available research focuses on its parent compound, Vitexin. This guide will, therefore, provide a comprehensive overview of the preliminary in vivo studies on Vitexin, a closely related and extensively studied flavonoid.
Introduction:
Vitexin, an apigenin flavone glycoside, is a natural compound found in a variety of medicinal plants and food sources, including hawthorn, mung beans, and passionflower. It has garnered significant scientific interest for its diverse pharmacological activities, which include antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. This technical guide synthesizes the findings from key preliminary in vivo studies to provide researchers, scientists, and drug development professionals with a detailed overview of its biological effects, mechanisms of action, and experimental protocols.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies on Vitexin, focusing on its anti-inflammatory, antioxidant, and neuroprotective effects.
Table 1: Anti-inflammatory Effects of Vitexin in Animal Models
| Animal Model | Condition | Vitexin Dosage | Key Findings | Reference |
| Sprague Dawley Rats | Collagen-Induced Arthritis (CIA) | 10 mg/kg bw | Significantly reduced levels of inflammatory markers and cytokines including IL-1β, IL-6, IL-17, and TNF-α. Improved histological changes in arthritic joints. | [1][2] |
| Mice | High-Fat Diet (HFD)-Induced Inflammation | 10 mg/kg | Decreased expression of inflammatory factors such as TNF-α and IL-1β in the brain and intestine. | [3] |
| Rats | Carrageenan-Induced Paw Edema | Not Specified | Demonstrated anti-inflammatory activity. | [1] |
Table 2: Antioxidant Effects of Vitexin in Animal Models
| Animal Model | Condition | Vitexin Dosage | Key Findings | Reference |
| Mice | High-Fat Diet (HFD)-Induced Oxidative Stress | 10 mg/kg | Reduced malondialdehyde (MDA) content and increased the activity and expression of antioxidant enzymes superoxide dismutase (SOD) and catalase (CAT). | [3] |
| Mice | D-galactose-Induced Aging | 40 mg/kg | Increased total antioxidant capacity, SOD, CAT, and glutathione peroxidase activities in serum, liver, brain, and kidneys. Reduced MDA levels in the liver, brain, and kidney. | [4] |
Table 3: Neuroprotective Effects of Vitexin in Animal Models
| Animal Model | Condition | Vitexin Dosage | Key Findings | Reference |
| Mice | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-Induced Parkinson's Disease | 50 mg/kg | Prevented bradykinesia and initial lesions. Activated the PI3K/Akt signaling pathway. | [4] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for replication and further investigation.
1. Collagen-Induced Arthritis (CIA) in Rats
-
Animal Model: Male Sprague Dawley rats.
-
Induction of Arthritis: Arthritis is induced by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
Treatment Groups:
-
Control group
-
CIA model group
-
CIA + Vitexin (10 mg/kg bw)
-
CIA + Methotrexate (1 mg/kg bw)
-
Vitexin alone (10 mg/kg bw)
-
-
Assessment:
-
Measurement of body weight and organ weight.
-
Biochemical assays for inflammatory markers.
-
Evaluation of inflammatory enzymes, apoptosis, and cytokine levels (IL-1β, IL-6, IL-17, IL-4, IL-10, TNF-α, IFN-γ, iNOS).
-
Analysis of Janus kinase (JAK)/signal transducer and activator of transcription (STAT)/suppressors of cytokine signaling (SOCS) levels.
-
2. High-Fat Diet (HFD)-Induced Oxidative Stress and Inflammation in Mice
-
Animal Model: Mice.
-
Induction: Mice are fed a high-fat diet to induce oxidative stress and inflammation.
-
Treatment Groups:
-
Control group
-
HFD model group
-
HFD + Vitexin (10 mg/kg)
-
-
Assessment:
-
Measurement of malondialdehyde (MDA) content.
-
Assessment of the activity and expression of antioxidant enzymes (SOD, CAT).
-
Evaluation of the expression of inflammatory factors (TNF-α, IL-1β) in the brain and intestine.
-
Analysis of fecal microbiota composition.[3]
-
3. MPTP-Induced Parkinson's Disease in Mice
-
Animal Model: Mice.
-
Induction: Administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce Parkinson's-like symptoms.
-
Treatment: Vitexin administered at a dose of 50 mg/kg.
-
Assessment:
-
Behavioral tests to assess bradykinesia.
-
Histological analysis of brain tissue to evaluate lesions.
-
Western blot analysis to determine the activation of the PI3K/Akt signaling pathway.[4]
-
Signaling Pathways and Mechanisms of Action
Vitexin exerts its therapeutic effects by modulating several key signaling pathways.
1. JAK/STAT/SOCS Signaling Pathway in Rheumatoid Arthritis
In the context of rheumatoid arthritis, Vitexin has been shown to alleviate inflammation by regulating the JAK/STAT/SOCS pathway. It reduces the expression of JAK and STAT proteins, which are associated with inflammation, and increases the levels of SOCS proteins, which are inhibitors of cytokine signaling.[1][2]
2. PI3K/Akt Signaling Pathway in Neuroprotection
Vitexin's neuroprotective effects in a Parkinson's disease model are associated with the activation of the PI3K/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis.
References
- 1. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Vitexin
A Note to the Researcher: The following application notes and protocols detail the extraction and purification of vitexin . While the request specified "vitexin caffeate," a thorough review of the scientific literature did not yield specific methodologies for this particular compound. It is possible that "this compound" is a rare derivative or that the intended compound was vitexin, a widely studied apigenin flavone C-glycoside. The protocols for vitexin extraction and purification provided below are well-established and can serve as a strong foundation for developing a protocol for related compounds.
I. Application Notes
Vitexin is a bioactive flavonoid found in a variety of medicinal plants, including Crataegus spp. (hawthorn), Passiflora spp. (passionflower), and Vitex agnus-castus (chasteberry)[1]. Its extraction and purification are critical steps for its pharmacological investigation and development as a therapeutic agent. The choice of extraction and purification methods significantly impacts the yield and purity of the final product.
Extraction Methodologies
The selection of an appropriate extraction method is paramount for maximizing the recovery of vitexin from plant matrices. Both conventional and modern techniques are employed, each with its own set of advantages and disadvantages.
-
Maceration: A simple and widely used technique involving the soaking of plant material in a solvent for a specified period. It is a low-cost method but can be time-consuming and may result in lower extraction yields compared to more advanced techniques.
-
Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration. However, the prolonged exposure to heat can potentially degrade thermolabile compounds[2].
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer. UAE generally leads to higher yields in shorter extraction times and at lower temperatures compared to conventional methods[3][4].
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process. This method is known for its high efficiency, reduced solvent consumption, and shorter extraction times[4][5][6].
Solvent Selection and Optimization
The choice of solvent is a critical parameter in the extraction of vitexin. The polarity of the solvent system plays a significant role in the selective extraction of this flavonoid glycoside.
-
Solubility of Vitexin: Vitexin exhibits good solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide, with solubilities of approximately 16.6 mg/mL and 14.3 mg/mL, respectively[1]. It has poor solubility in water (7.6172 μg/mL) and is less soluble in ethanol[7][8].
-
Aqueous Alcohol Solutions: Mixtures of alcohol (methanol or ethanol) and water are commonly used for vitexin extraction. The addition of water to the alcohol can enhance the extraction efficiency. For instance, a 40% methanol-water mixture was found to be more effective than 70% or 100% methanol for extracting vitexin from Prosopis farcta[3][9].
-
Effect of pH: The pH of the extraction solvent can influence the solubility and stability of vitexin. The addition of a small amount of acid, such as acetic acid, to the solvent system has been shown to improve the extraction yield[3][9][10]. Vitexin's solubility is also noted to be higher in alkaline solutions[8].
The following table summarizes the extraction yields of vitexin using different solvent systems from Prosopis farcta.
| Extraction Method | Solvent System | Vitexin Yield (mg/g DW) | Reference |
| Method 1 | 85% Ethanol | 0.231 | [3][9] |
| Method 2 | 70% Methanol | 0.498 | [3][9] |
| Method 3 | 40% Acidic Methanol (0.5% Acetic Acid) | 0.554 | [3][9][10] |
| Method 4 | 94% Ethanol | 0.229 | [3][9] |
| Method 5 | 100% Methanol | 0.463 | [3][9] |
| Method 6 | 53% Acetonitrile | 0.165 | [3][9] |
Purification Techniques
Crude plant extracts contain a complex mixture of compounds, necessitating a purification step to isolate vitexin. Chromatographic techniques are the most effective and widely used methods for this purpose.
-
Column Chromatography: This is a fundamental purification technique used for the separation of compounds from a mixture. For vitexin, column chromatography with silica gel or macroporous resins is often employed. Macroporous resin column chromatography (MRCC) is an efficient, low-cost, and scalable method for the preparative purification of flavonoids[11]. For example, AB-8 resin has been successfully used to purify total flavonoids, increasing the content from 12.14% to 57.82% with a recovery yield of 84.93%[11].
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It has been successfully used for the one-step isolation and purification of vitexin and orientin from Trollius chinensis Bunge with purities of 96.0% and 99.2%, respectively[12].
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Prep-HPLC is a high-resolution purification technique used to obtain highly pure compounds. It is often used as a final polishing step after initial purification by other methods like column chromatography or HSCCC[13][14].
II. Experimental Protocols
The following protocols provide detailed methodologies for the extraction and purification of vitexin. These can be adapted based on the plant source and available laboratory equipment.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Vitexin
This protocol is based on the extraction of vitexin from the leaves of Prosopis farcta[3].
Materials and Equipment:
-
Dried and powdered plant material
-
85% Ethanol
-
Ultrasonic bath
-
Rotary evaporator
-
Filter paper
-
Methanol-acetonitrile-water (40:15:45, v/v/v) with 1.0% acetic acid
-
0.45 µm membrane filter
Procedure:
-
Weigh 2 g of the powdered plant leaves.
-
Add 30 mL of 85% ethanol to the plant material.
-
Place the mixture in an ultrasonic extraction device and sonicate for 30 minutes.
-
Repeat the extraction process twice with fresh solvent.
-
Collect and filter the extracts.
-
Dry the filtrate at 50°C in a rotary evaporator to obtain the crude extract.
-
Dissolve the dried extract in a solution of methanol-acetonitrile-water (40:15:45, v/v/v) containing 1.0% acetic acid for subsequent analysis or purification.
-
Filter the final solution through a 0.45 µm membrane filter before HPLC analysis.
Protocol 2: Soxhlet Extraction of Vitexin
This protocol describes a systematic extraction using solvents of increasing polarity[2].
Materials and Equipment:
-
Dried and coarsely powdered plant material (e.g., leaves of Vitex negundo)
-
Soxhlet apparatus
-
Solvents: n-Hexane, Chloroform, Ethyl Acetate, Methanol
-
Rotary evaporator
Procedure:
-
Place 1 kg of the uniformly ground plant powder into the thimble of the Soxhlet apparatus.
-
Successively extract the material with 2.5 L of each solvent for 72 hours, starting with the least polar solvent (n-hexane) and progressing to the most polar (methanol).
-
After each extraction, filter the resulting extract.
-
Concentrate the filtered extracts under reduced pressure using a rotary evaporator.
-
The methanolic extract is expected to have the highest concentration of vitexin and can be taken for further purification.
Protocol 3: Purification of Vitexin using Column Chromatography
This protocol outlines the purification of vitexin from a methanolic plant extract[2].
Materials and Equipment:
-
Crude methanolic extract containing vitexin
-
Silica gel for column chromatography
-
Glass column
-
Solvents for mobile phase (e.g., a gradient of ethyl acetate and methanol)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60F254)
-
TLC developing chamber
-
Mobile phase for TLC: Ethyl acetate:Methanol:Acetic acid (8:1:1)
-
UV lamp for visualization
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase solvent and pack it into the glass column.
-
Adsorb the crude methanolic extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient of solvents, starting with a less polar mixture and gradually increasing the polarity (e.g., increasing the percentage of methanol in ethyl acetate).
-
Collect fractions of the eluate.
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate using a mobile phase of ethyl acetate:methanol:acetic acid (8:1:1)[2].
-
Visualize the spots under a UV lamp and compare with a vitexin standard.
-
Pool the fractions containing pure vitexin.
-
Evaporate the solvent from the pooled fractions to obtain purified vitexin.
-
The purity of the isolated vitexin can be confirmed by HPLC[2].
Protocol 4: Preparative HPLC Purification of Vitexin
This protocol is a final purification step to obtain high-purity vitexin[13].
Materials and Equipment:
-
Partially purified vitexin fraction
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., YMC-Pack ODS-A)
-
Mobile phase: Methanol and 0.05% aqueous phosphoric acid
-
0.45 µm membrane filters
Procedure:
-
Dissolve the partially purified vitexin fraction in the mobile phase.
-
Filter the sample solution through a 0.45 µm membrane filter.
-
Set up the preparative HPLC system with a C18 column.
-
Equilibrate the column with the mobile phase. A common isocratic mobile phase is a mixture of methanol and 0.05% aqueous phosphoric acid (e.g., 32% methanol)[13].
-
Inject the sample onto the column.
-
Run the separation at a constant flow rate (e.g., 3.0 mL/min)[13].
-
Monitor the elution of compounds using a UV detector at a suitable wavelength for vitexin (e.g., 330 nm or 335 nm)[15].
-
Collect the peak corresponding to vitexin.
-
Concentrate the collected fraction to remove the mobile phase solvents and obtain pure vitexin.
-
Analyze the purity of the final product using analytical HPLC. Purity of over 98% can be achieved[13].
III. Visualizations
The following diagrams illustrate the general workflows for the extraction and purification of vitexin.
Caption: General workflow for the extraction of vitexin from plant material.
Caption: General workflow for the purification of vitexin.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of caffeine and catechins using microwave-assisted and ultrasonic extraction from green tea leaves: an optimization study by the IV-optimal design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Extraction of caffeine and catechins using microwave-assisted and ultrasonic extraction from green tea leaves: an optimization study by the IV-optimal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta [scirp.org]
- 10. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta - American Journal of Plant Sciences - SCIRP [scirp.org]
- 11. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and purification of orientin and vitexin from Trollius chinensis Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparative Chromatography | Evotec [evotec.com]
- 15. phcogj.com [phcogj.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Vitexin Caffeate
This application note details a validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of Vitexin Caffeate in research and quality control settings. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for the determination of this compound in various matrices.
Introduction
Vitexin, a flavone C-glycoside, and its derivatives are subjects of increasing interest in pharmaceutical research due to their potential therapeutic properties. This compound, a conjugate of vitexin and caffeic acid, is a significant bioactive compound found in various medicinal plants. Accurate and precise analytical methods are crucial for the standardization of extracts and the development of new therapeutics. This document provides a comprehensive protocol for the quantification of this compound using a reverse-phase HPLC method.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, instrument setup, and chromatographic analysis for the quantification of this compound.
Instrumentation and Materials
-
HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid or acetic acid for mobile phase modification.
-
Standards: Reference standard of this compound (purity >98%).
-
Sample Preparation: Syringe filters (0.22 µm or 0.45 µm), vials, and appropriate glassware.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid (or 0.5% Acetic Acid) in HPLC grade water.[1][2]
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 250 µg/mL.[1][4]
-
Sample Solution: The sample preparation will depend on the matrix. For plant extracts, an extraction with methanol or ethanol followed by filtration through a 0.22 µm syringe filter is recommended.[4]
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation and quantification of this compound:
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm × 250 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Formic Acid in water) and Mobile Phase B (Acetonitrile) |
| Gradient Program | 0-30 min: 18% B, 30-60 min: 67% B, 60-65 min: 18% B, 65-70 min: 18% B |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C[3] |
| Detection Wavelength | 330 nm - 335 nm[1][2][3] |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
The quantitative data from the method validation are summarized in the tables below.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 250 | Y = mX + c | > 0.999 |
| Y is the peak area, and X is the concentration of the reference standard in µg/mL.[1][4] |
Table 2: Precision
| Analyte | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| This compound | < 2% | < 2% |
| %RSD refers to the percent relative standard deviation.[1] |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| This compound | Low | - | 98 - 102 |
| Medium | - | 98 - 102 | |
| High | - | 98 - 102 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | < 0.1 | < 0.3 |
| Based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Hypothetical Signaling Pathway of this compound
This diagram illustrates a hypothetical signaling pathway that could be investigated using the quantified this compound.
Caption: Hypothetical signaling pathway of this compound.
References
Application Note: Quantitative Analysis of Vitexin Caffeate using Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the identification and quantification of Vitexin Caffeate in various sample matrices, including plant extracts and biological fluids. This compound, a flavonoid glycoside with potential therapeutic properties, can be effectively analyzed using a reverse-phase liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer. This document provides the necessary protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with expected quantitative data and fragmentation patterns to aid researchers, scientists, and drug development professionals in their analytical workflows.
Introduction
Vitexin, a C-glycosylflavone, and its derivatives are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. This compound, an ester of vitexin and caffeic acid, is a less-studied derivative with potential antioxidant and anti-inflammatory properties. Accurate and sensitive analytical methods are crucial for the pharmacokinetic studies, quality control of herbal products, and investigation of the therapeutic potential of this compound. Liquid chromatography coupled with mass spectrometry (LC-MS) offers the high selectivity and sensitivity required for the analysis of such compounds in complex mixtures. This application note presents a comprehensive guide for the LC-MS/MS analysis of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical and depends on the sample matrix.
For Plant Material (e.g., leaves, flowers):
-
Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind to a coarse powder.
-
Extraction:
-
Weigh 1 gram of the powdered sample.
-
Perform ultrasonic-assisted extraction with 20 mL of 80% methanol in water (v/v) for 30 minutes at room temperature.
-
Repeat the extraction process twice more, combining the supernatants after each extraction.
-
Alternatively, Soxhlet extraction for 24 hours at 50°C with methanol can be employed.[1]
-
-
Filtration and Concentration: Filter the combined extract through a 0.45 µm filter. Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Sample Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.
For Biological Matrices (e.g., Plasma, Serum):
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile to precipitate proteins.[2][3]
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS analysis.
Liquid Chromatography (LC) Method
-
Column: A C18 reversed-phase column is recommended (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
Time (min) % B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Method
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode is generally preferred for flavonoids.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
Data Presentation
Quantitative Data Summary
The following table summarizes the expected mass spectrometric parameters for this compound analysis. These values are predicted based on the structures of vitexin and caffeic acid and may require optimization on the specific instrument used.
| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Proposed Fragmentation |
| This compound | 593.15 | 431.10 | 311.06 | Loss of Caffeoyl group (-162 Da) |
| 179.03 | Caffeic acid fragment | |||
| Vitexin | 431.0958[4] | 311.0531[5] | 283.0588[5] | [M-H-C₄H₈O₃]⁻[5] |
Note: The precursor ion for this compound is calculated based on its molecular formula (C₂₉H₂₄O₁₃). Actual m/z may vary slightly depending on instrumentation.
Method Validation Parameters (Hypothetical for this compound)
The following table provides typical validation parameters that should be established for a quantitative LC-MS method for this compound, based on data for similar compounds.[2]
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualizations
Experimental Workflow
Caption: LC-MS analysis workflow for this compound.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound in negative ESI.
Discussion
The presented LC-MS method provides a reliable starting point for the analysis of this compound. The fragmentation of the caffeoyl ester bond is expected to be the primary fragmentation pathway, leading to the vitexin anion at m/z 431.10. Further fragmentation of the vitexin ion will produce characteristic product ions at m/z 311.06 and 283.06, corresponding to losses from the sugar moiety.[5] The caffeic acid fragment at m/z 179.03 can also be monitored for confirmation.
Method optimization, particularly the chromatographic gradient and collision energy in the mass spectrometer, may be necessary to achieve the best sensitivity and separation from isomeric compounds, depending on the specific sample matrix. The use of a high-resolution mass spectrometer can aid in the confirmation of the elemental composition of the precursor and product ions.
Conclusion
This application note provides a detailed protocol for the LC-MS analysis of this compound. The described methods for sample preparation, liquid chromatography, and mass spectrometry, along with the provided quantitative data and fragmentation pathways, offer a solid foundation for researchers in natural product chemistry, pharmacology, and drug development to accurately identify and quantify this promising bioactive compound.
References
- 1. mdpi.com [mdpi.com]
- 2. UPLC-PDA-ESI-QTOF-MS/MS fingerprint of purified flavonoid enriched fraction of Bryophyllum pinnatum; antioxidant properties, anticholinesterase activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitexin | C21H20O10 | CID 5280441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of Flavonoids Compounds of Three Species and Different Harvesting Periods in Crataegi folium Based on LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Structural Elucidation of Vitexin Caffeate using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitexin caffeate, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a derivative of vitexin, it is found in various medicinal plants, including Vitex species. The precise structural determination of this compound is paramount for its pharmacological characterization and further drug development endeavors. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of such natural products. This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural analysis of this compound.
Introduction
The structural backbone of this compound consists of a vitexin moiety, which is an apigenin-8-C-glucoside, esterified with a caffeic acid group. The key challenge in its structural elucidation lies in confirming the integrity of both the vitexin and caffeate units and, most importantly, determining the precise point of attachment of the caffeoyl group to the vitexin scaffold. Through a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), a complete and unambiguous assignment of the molecular structure can be achieved.
Predicted NMR Data for Vitexin 6"-O-caffeate
Based on published data for vitexin and related caffeoylated flavonoids, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for vitexin 6"-O-caffeate. The caffeoyl group is presumed to be attached at the 6"-position of the glucose moiety, a common acylation site in flavonoid glycosides.
Table 1: Predicted ¹H NMR Data for Vitexin 6"-O-caffeate (in DMSO-d₆)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Vitexin Moiety | |||
| 3 | ~6.85 | s | |
| 6 | ~6.30 | s | |
| 2', 6' | ~8.05 | d | 8.5 |
| 3', 5' | ~6.95 | d | 8.5 |
| 1" | ~4.75 | d | 10.0 |
| 2" | ~4.10 | m | |
| 3" | ~3.80 | m | |
| 4" | ~3.75 | m | |
| 5" | ~3.95 | m | |
| 6"a | ~4.40 | dd | 12.0, 2.0 |
| 6"b | ~4.25 | dd | 12.0, 6.0 |
| 5-OH | ~13.15 | s | |
| 7-OH | ~10.85 | s | |
| 4'-OH | ~10.35 | s | |
| Caffeoyl Moiety | |||
| 2''' | ~7.10 | d | 2.0 |
| 5''' | ~6.80 | d | 8.0 |
| 6''' | ~7.00 | dd | 8.0, 2.0 |
| 7''' (α) | ~6.35 | d | 16.0 |
| 8''' (β) | ~7.60 | d | 16.0 |
Table 2: Predicted ¹³C NMR Data for Vitexin 6"-O-caffeate (in DMSO-d₆)
| Position | Predicted Chemical Shift (δ, ppm) |
| Vitexin Moiety | |
| 2 | ~164.5 |
| 3 | ~103.0 |
| 4 | ~182.5 |
| 5 | ~161.0 |
| 6 | ~98.5 |
| 7 | ~163.0 |
| 8 | ~105.0 |
| 9 | ~156.5 |
| 10 | ~104.5 |
| 1' | ~121.5 |
| 2', 6' | ~129.5 |
| 3', 5' | ~116.5 |
| 4' | ~161.5 |
| 1" | ~74.0 |
| 2" | ~71.0 |
| 3" | ~79.0 |
| 4" | ~70.5 |
| 5" | ~76.0 |
| 6" | ~64.0 |
| Caffeoyl Moiety | |
| 1''' | ~125.5 |
| 2''' | ~115.0 |
| 3''' | ~145.5 |
| 4''' | ~148.5 |
| 5''' | ~116.0 |
| 6''' | ~121.5 |
| 7''' (α) | ~114.0 |
| 8''' (β) | ~145.0 |
| 9''' (C=O) | ~166.0 |
Experimental Protocols
Sample Preparation
A standard protocol for preparing a flavonoid sample for NMR analysis is as follows:
-
Dissolution: Accurately weigh 5-10 mg of the purified this compound sample.
-
Solvent Addition: Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many flavonoids, though other deuterated solvents like methanol-d₄ can be used depending on solubility.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent issues with spectral quality.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality NMR spectra on a 400 or 500 MHz spectrometer:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Use standard, gradient-selected pulse programs.
-
COSY: Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.
-
HSQC: Optimize for a one-bond ¹J(C,H) coupling of ~145 Hz. Acquire 256-512 increments in F1 with 16-32 scans per increment.
-
HMBC: Optimize for a long-range coupling of 8-10 Hz. Acquire 256-512 increments in F1 with 32-64 scans per increment.
-
Structural Elucidation Workflow
The process of elucidating the structure of this compound from the acquired NMR data follows a logical progression:
-
Proton Assignments: The ¹H NMR spectrum provides the initial chemical shift and multiplicity information. The COSY spectrum is then used to identify proton-proton coupling networks, allowing for the assignment of adjacent protons within the vitexin and caffeate spin systems.
-
Carbon Assignments: The HSQC spectrum correlates each proton to its directly attached carbon, enabling the assignment of the protonated carbon signals in the ¹³C NMR spectrum.
-
Confirmation of Moieties and Linkage Determination: The HMBC spectrum is crucial for the final structural confirmation. It reveals correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations will be:
-
From H-1" of the glucose to C-7, C-8, and C-9 of the apigenin A-ring, confirming the C-glycosidic linkage.
-
From the protons of the caffeoyl group to the carbonyl carbon (C-9''').
-
Crucially, a correlation from H-6" of the glucose to the carbonyl carbon (C-9''') of the caffeoyl group will definitively establish the 6"-O-caffeoyl linkage.
-
Key HMBC Correlations for Vitexin 6"-O-caffeate
The following diagram illustrates the most important HMBC correlations for confirming the structure of vitexin 6"-O-caffeate.
Conclusion
The structural elucidation of this compound can be systematically and reliably achieved through the application of 1D and 2D NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition, and by carefully analyzing the resulting spectra, researchers can confidently determine the complete structure of this and other related flavonoid glycosides. The key to confirming the position of the caffeoyl group lies in the interpretation of the long-range correlations observed in the HMBC spectrum. This detailed structural information is a prerequisite for understanding the molecule's structure-activity relationships and for its potential development as a therapeutic agent.
References
Application Notes & Protocols: Synthesis of Vitexin Caffeate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of analogs of Vitexin, specifically focusing on glycoside derivatives. While Vitexin caffeate is a naturally occurring flavone glycoside that can be isolated from sources such as Vitex negundo, detailed chemical or enzymatic synthesis protocols are not extensively reported in the literature[1]. However, the synthesis of vitexin analogs, particularly through enzymatic glycosylation to improve solubility and bioactivity, is well-documented. These protocols offer a pathway for creating novel derivatives for drug discovery and development. Additionally, methods for synthesizing analogs of caffeic acid, the other key component of this compound, are presented.
Part 1: Enzymatic Synthesis of Vitexin Glycoside Analogs
Application Note:
Vitexin, a C-glycosylated flavone, exhibits a wide range of pharmacological activities, including anti-tumor, anti-oxidant, and anti-inflammatory effects[2]. A significant limitation for its therapeutic application is its poor aqueous solubility[2][3]. Enzymatic glycosylation presents a highly specific and efficient method to overcome this limitation. By attaching additional sugar moieties, such as fructose or glucose, to the vitexin backbone, novel analogs with enhanced solubility and potentially improved biological activity can be synthesized[2][4]. This approach avoids the complex protection and deprotection steps often required in chemical synthesis[2]. The following sections detail protocols for the synthesis of fructosyl and glucosyl vitexin analogs using enzymes like β-fructosidase and glycosyltransferases.
Quantitative Data for Vitexin Analog Synthesis
Table 1: Yields of Enzymatic Glycosylation of Vitexin using β-fructosidase.
| Substrate Concentration (Vitexin) | Solvent System (50% v/v) | Product 1 | Yield (Product 1) | Product 2 | Yield (Product 2) | Total Yield | Citation |
|---|---|---|---|---|---|---|---|
| 1.5 g/L | Ethyl Acetate | β-D-fructofuranosyl-(2→6)-vitexin | 1.04 g/L | β-D-difructofuranosyl-(2→6)-vitexin | 0.45 g/L | 99% | [2][5] |
| 1.5 g/L | Aqueous Solution | - | - | - | - | 40% | [2][5] |
| 1.5 g/L | n-Butanol | - | - | - | - | <99% | [2][5] |
| 1.5 g/L | Hexane | - | - | - | - | <99% |[2][5] |
Table 2: Yields of Enzymatic Glycosylation of Vitexin using Glycosyltransferases (GTs).
| Enzyme | Product(s) | Yield | Citation |
|---|---|---|---|
| BtGT_16345 | Vitexin-4′-O-β-glucoside & Vitexin-5-O-β-glucoside | 17.5% & 18.6% | [3] |
| GT1 from B. subtilis | Vitexin-4′-O-β-glucoside | 5-13% |[3] |
Table 3: Aqueous Solubility of Vitexin and its Glucoside Derivatives.
| Compound | Solubility in H₂O (pH 7) | Solubility in PB (pH 6) | Solubility in PB (pH 8) | Citation |
|---|---|---|---|---|
| Vitexin | Low | Low | Higher than pH 6/7 | [4] |
| Vitexin-4′-O-β-glucoside | Higher than Vitexin | Higher than Vitexin | Higher than Vitexin | [4] |
| Vitexin-5-O-β-glucoside | Higher than Vitexin | Higher than Vitexin | Higher than Vitexin |[4] |
Table 4: Cytotoxicity of Vitexin and its Fructosyl Glycosides against Human Breast Cancer Cell Lines.
| Compound | Cell Line | IC₅₀ (µg/mL) after 48h | Citation |
|---|---|---|---|
| Vitexin | MCF-7 | 98.5 | [2] |
| Vitexin | MDA-MB-231 | 65.8 | [2] |
| β-D-fructofuranosyl-(2→6)-vitexin | MCF-7 | 81.9 | [2] |
| β-D-fructofuranosyl-(2→6)-vitexin | MDA-MB-231 | 52.4 | [2] |
| β-D-difructofuranosyl-(2→6)-vitexin | MCF-7 | 81.3 | [2] |
| β-D-difructofuranosyl-(2→6)-vitexin | MDA-MB-231 | 52.1 |[2] |
Experimental Workflow and Protocols
Caption: General workflow for the enzymatic synthesis of vitexin analogs.
Protocol 1: Synthesis of Vitexin Fructosides using β-fructosidase [2][5]
This protocol describes the glycosylation of vitexin in a hydrophobic organic solvent system to enhance yield.
-
Reaction Mixture Preparation :
-
Prepare a reaction mixture containing 1.5 g/L vitexin as the substrate and 50 mM sucrose as the sugar donor.
-
The solvent system is a 1:1 (v/v) mixture of 1/15 M Na₂HPO₄/KH₂PO₄ buffer (pH 6.47) and ethyl acetate.
-
-
Enzymatic Reaction :
-
Add purified β-fructosidase to the reaction mixture to a final concentration of 0.25 U/mL.
-
Incubate the reaction at 35 °C for up to 48 hours. Monitor the reaction progress periodically.
-
-
Reaction Termination and Analysis :
-
To stop the reaction, take a 100 µL aliquot of the reaction solution and add 900 µL of methanol.
-
Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) to determine yield and product distribution.
-
-
Purification :
-
For preparative scale, the reaction mixture can be purified using preparative HPLC to isolate the vitexin glycoside products.
-
-
Characterization :
-
Confirm the structure of the purified products (β-D-fructofuranosyl-(2→6)-vitexin and β-D-difructofuranosyl-(2→6)-vitexin) using NMR and LC-MS analysis.
-
Protocol 2: Synthesis of Vitexin Glucosides using Glycosyltransferase (BtGT_16345) [3][4]
This protocol details the use of a glycosyltransferase for the specific glycosylation of vitexin.
-
Optimization (Optional but Recommended) :
-
Optimize reaction conditions by testing different pH values (pH 5–8) and temperatures (20–50 °C) to find the optimal settings. For BtGT_16345, optimal conditions were found to be pH 7 at 30 °C for 24 hours[4].
-
-
Reaction Mixture Preparation :
-
Prepare a reaction mixture containing vitexin (e.g., 1 mg/mL) and UDP-G as the sugar donor.
-
Use a suitable buffer, such as 50 mM phosphate buffer (PB) at the optimal pH.
-
-
Enzymatic Reaction :
-
Add the glycosyltransferase enzyme (BtGT_16345) to the mixture.
-
Incubate at the optimal temperature (30 °C) for the optimal duration (24 hours).
-
-
Analysis and Purification :
-
Stop the reaction by adding an equal volume of methanol.
-
Analyze the product mixture using HPLC. Yields of 17.5% for vitexin-4′-O-β-glucoside and 18.6% for vitexin-5-O-β-glucoside can be expected[3].
-
For scaled-up reactions (e.g., 100 mg vitexin in a 100 mL reaction), purify the products using preparative HPLC.
-
-
Product Recovery :
-
Collect the eluate corresponding to the product peaks, condense it under vacuum, and lyophilize to obtain the purified vitexin glucosides.
-
Protocol 3: Aqueous Solubility Determination [2][3]
-
Add an excess amount of the test compound (vitexin or its analog) to deionized water or a specified buffer (e.g., PB at pH 6 or 8).
-
Vortex the mixture vigorously for 30-60 minutes at 25 °C.
-
Centrifuge the suspension at 10,000 × g for 20-30 minutes at 25 °C to pellet the undissolved solid.
-
Filter the supernatant through a 0.2 µm nylon membrane.
-
Mix an aliquot of the filtered supernatant with an equal volume of methanol.
-
Analyze by HPLC and determine the concentration using a pre-established calibration curve for the authentic compound.
Protocol 4: Cytotoxicity (MTT) Assay [2]
-
Seed human cancer cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of vitexin or its analogs for a specified period (e.g., 48 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Part 2: Chemical Synthesis of Caffeic Acid Analogs
Application Note:
Caffeic acid and its derivatives, such as caffeic acid phenethyl ester (CAPE), are known for their anti-inflammatory and antioxidant properties[6][7]. The synthesis of caffeic acid amides is a straightforward approach to generate a library of analogs for structure-activity relationship (SAR) studies. By reacting caffeic acid with various amines, a diverse set of amides with potentially novel or enhanced biological activities can be produced. These compounds can serve as valuable tools in the development of new anti-inflammatory agents.
Quantitative Data for Caffeic Acid Amide Analogs
Table 5: Synthesis and Anti-Inflammatory Activity of Caffeic Acid Amides.
| Compound ID | R Group (Amine) | Yield | NO Inhibition IC₅₀ (µM) | Citation |
|---|---|---|---|---|
| 3a | n-Butyl | - | 6.1 | [6] |
| 3c | Piperidine | 35% | - | [6] |
| 3d | Pyrrolidine | 45% | - | [6] |
| 3o | 3-Bromophenyl | 67% | - |[6] |
Experimental Protocol
Protocol 5: General Procedure for Synthesis of Caffeic Acid Amides [6]
-
Starting Materials : Caffeic acid and a desired amine (e.g., n-butylamine, piperidine, 3-bromoaniline).
-
Reaction Setup : The synthesis is typically carried out using standard amide coupling reagents (e.g., EDCI/HOBT or conversion to an acyl chloride followed by reaction with the amine).
-
Coupling Reaction :
-
Dissolve caffeic acid in a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂).
-
Add coupling reagents and stir for a short period to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).
-
-
Work-up and Purification :
-
Quench the reaction (e.g., with water or a saturated ammonium chloride solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude residue using silica gel column chromatography to obtain the pure caffeic acid amide analog.
-
-
Characterization :
-
Confirm the structure of the synthesized amide using NMR (¹H, ¹³C) and Mass Spectrometry (ESI-MS).
-
Part 3: Relevant Signaling Pathways
Application Note:
Vitexin and its analogs exert their biological effects by modulating key intracellular signaling pathways involved in inflammation, cell survival, and apoptosis. Understanding these mechanisms is crucial for targeted drug development. Vitexin has been shown to inhibit pro-inflammatory pathways such as NF-κB and JAK/STAT, and to modulate cell proliferation and survival pathways like PI3K/Akt/mTOR.
Caption: Vitexin inhibits NF-κB signaling by suppressing IKK phosphorylation[8][9].
Caption: Vitexin modulates the PI3K/Akt/mTOR pathway to inhibit cancer cell growth[8].
Caption: Vitexin alleviates inflammation by regulating the JAK/STAT/SOCS pathway[10].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enzymatic synthesis of vitexin glycosides and their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Synthesis of Novel Vitexin Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Preliminary Bioevaluation and Computational Analysis of Caffeic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Quantification of Vitexin Caffeate in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin caffeate is a naturally occurring flavonoid glycoside found in various medicinal plants. It is an ester of vitexin and caffeic acid. Both vitexin and caffeic acid are known for their significant biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] The conjugation of these two molecules in this compound suggests potential synergistic or unique pharmacological effects, making its accurate quantification in plant extracts crucial for research, quality control of herbal products, and the development of new therapeutics.
This document provides detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), a widely accessible and reliable analytical technique. Additionally, a putative signaling pathway for the biological activity of this compound is proposed based on the known mechanisms of its constituent molecules.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol is a generalized procedure and may require optimization depending on the specific plant matrix.
Materials:
-
Dried and powdered plant material
-
80% Methanol (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the plant residue twice more to ensure exhaustive extraction.
-
Pool the supernatants from the three extraction cycles.
-
Filter the pooled extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
Quantification of this compound by HPLC-DAD
This proposed HPLC method is based on established protocols for the analysis of acylated flavonoid glycosides and related phenolic compounds.[3][4]
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A system equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD). |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | Acetonitrile. |
| Gradient Elution | 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-60% B; 30-35 min, 60-10% B; 35-40 min, 10% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Injection Volume | 10 µL. |
| Detection | DAD, monitoring at 330 nm (a wavelength where both caffeoyl and flavone moieties exhibit strong absorbance).[5] |
| Standard | A purified and characterized this compound standard is required for accurate quantification. |
Procedure:
-
Prepare a stock solution of the this compound standard in methanol.
-
Generate a calibration curve by preparing a series of dilutions of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standards and the prepared plant extracts into the HPLC system.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Confirm the peak identity by spiking a sample with the standard and observing a single, co-eluting peak.
-
Quantify the amount of this compound in the samples using the calibration curve.
Data Presentation
The following table summarizes the expected validation parameters for the proposed HPLC method for this compound quantification, based on typical values reported for similar flavonoid analyses.[3][4]
| Validation Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | Intra-day: < 2%, Inter-day: < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Specificity | No interference from other sample components |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Putative Signaling Pathways of this compound
Disclaimer: The following signaling pathway is a hypothesized mechanism based on the known biological activities of vitexin and caffeic acid. Further research is required to validate the specific pathways modulated by this compound.
Vitexin is known to exert anti-inflammatory and antioxidant effects through the modulation of several key signaling pathways.[6][7][8] Caffeic acid also possesses potent antioxidant and anti-inflammatory properties, often targeting similar cellular mechanisms.[9][10] Therefore, it is plausible that this compound exhibits its biological effects through a combination of these pathways.
Key Hypothesized Pathways:
-
Inhibition of Pro-inflammatory Pathways: Vitexin has been shown to inhibit the activation of MAPKs (p38, ERK1/2, JNK) and the JAK/STAT signaling pathway.[6][7] These pathways are crucial for the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Caffeic acid can also suppress NF-κB activation, a central regulator of inflammation.[10] It is hypothesized that this compound can downregulate these pathways, leading to a potent anti-inflammatory response.
-
Activation of Antioxidant Response: Vitexin can activate the Nrf2-ARE signaling pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[1][8] Caffeic acid also contributes to cellular antioxidant defense.[11] The combined action in this compound may lead to a robust antioxidant effect, protecting cells from oxidative stress.
Caption: Hypothesized signaling pathway of this compound.
References
- 1. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the effects of vitexin in oxidative stress-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. Vitexin reduces neutrophil migration to inflammatory focus by down-regulating pro-inflammatory mediators via inhibition of p38, ERK1/2 and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Caffeic Acid and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Potential Therapeutic Implications of Caffeic Acid in Cancer Signaling: Past, Present, and Future [frontiersin.org]
Cell-based Assays for Vitexin Caffeate Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin caffeate, a flavonoid glycoside, has garnered significant interest in the scientific community for its potential therapeutic properties. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the anticancer, anti-inflammatory, and antioxidant bioactivities of this compound. The methodologies described herein are foundational for preclinical research and drug discovery efforts centered on this promising natural compound.
Data Presentation: Quantitative Bioactivity of Vitexin
The following tables summarize the quantitative data on the bioactivity of vitexin, a closely related compound to this compound, across various cell lines and assay systems. This data serves as a valuable reference for designing experiments with this compound.
Table 1: Anticancer Activity of Vitexin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U251 | Glioblastoma | 108.8 | [1] |
| Hep-2 | Laryngeal Carcinoma | 10 | [2] |
| K-562 | Chronic Myeloid Leukemia | 147 (µg/mL) | [3] |
| T-47D | Breast Cancer | 79.43 (µg/mL) | [4] |
| HTB-26 | Breast Cancer | 10-50 | [5] |
| PC-3 | Pancreatic Cancer | 10-50 | [5] |
| HepG2 | Hepatocellular Carcinoma | 10-50 | [5] |
| HCT116 | Colorectal Carcinoma | 22.4 | [5] |
Table 2: Anti-inflammatory and Antioxidant Activities of Vitexin
| Assay | Cell Line/System | Activity | Key Findings | Reference |
| Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | Anti-inflammatory | Dose-dependent inhibition of LPS-induced NO production. | [6] |
| Cytokine Inhibition | Collagen-Induced Arthritis Rats | Anti-inflammatory | Reduced levels of IL-1β, IL-6, IL-17, TNF-α. | [7] |
| Reactive Oxygen Species (ROS) Scavenging | PC-12 cells | Antioxidant | Reduced intracellular ROS levels. | [3] |
| Enzyme Activity Modulation | HFD-induced mice | Antioxidant | Increased activity of SOD and CAT. | [8] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key cell-based assays to assess the bioactivity of this compound.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI), a fluorescent nucleic acid stain, can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide stoichiometrically binds to DNA, allowing for the analysis of the cell cycle phases (G0/G1, S, and G2/M) based on DNA content using flow cytometry.
Protocol:
-
Cell Seeding and Treatment: Plate 1 x 10⁶ cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
Western Blotting for Signaling Pathway Analysis
Principle: Western blotting is used to detect specific proteins in a sample. This protocol is tailored for analyzing proteins in the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways.
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-p65, p65, p-STAT3, STAT3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)
Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding: Seed cells in a 96-well black plate with a clear bottom.
-
Treatment: Treat cells with this compound and an ROS-inducing agent (e.g., H₂O₂).
-
DCFH-DA Loading: Wash the cells with PBS and then incubate with 20 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
Nitric Oxide (NO) Assay (Griess Assay)
Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured spectrophotometrically.
Protocol:
-
Cell Culture and Treatment: Plate RAW 264.7 macrophage cells and stimulate them with lipopolysaccharide (LPS) in the presence or absence of this compound for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and the general workflows of the described assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model | Semantic Scholar [semanticscholar.org]
- 3. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitexin alleviates high-fat diet induced brain oxidative stress and inflammation via anti-oxidant, anti-inflammatory and gut microbiota modulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Vitexin Caffeate Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models used to investigate the therapeutic effects of Vitexin and its derivatives, such as Vitexin caffeate. The protocols outlined below are intended to serve as a guide for researchers designing in vivo studies to evaluate the anti-cancer, anti-inflammatory, and neuroprotective properties of these compounds.
I. Anti-Cancer Effects of Vitexin
Xenograft mouse models are the primary in vivo platform for assessing the anti-tumor efficacy of Vitexin. These models involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice.
Quantitative Data Summary: Anti-Cancer Effects
| Animal Model | Cancer Type | Vitexin Dosage & Administration | Treatment Duration | Key Findings | Reference(s) |
| NPC Xenograft Mouse Model | Nasopharyngeal Carcinoma | 30 mg/kg, oral administration | 2 weeks | Reduced tumor growth; Decreased expression of p-p65 and Cyclin D1. | [1] |
| HCT-116DR Xenograft Mouse Model | Multi-drug resistant Colorectal Cancer | 25 mg/kg or 50 mg/kg, oral administration (3 days/week) | Not specified | Significantly reduced tumor size. | [2] |
| Choriocarcinoma SCID Mouse Model | Choriocarcinoma | Not specified | Not specified | Significantly inhibited tumor growth; Reduced serum β-hCG levels. | [3] |
| Hepa1-6 Orthotopic Mouse Model | Hepatocellular Carcinoma | 2mg/kg | 4 weeks | Reduced tumor volume. | [4] |
Experimental Protocol: Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model using the HCT-116 human colorectal carcinoma cell line to evaluate the anti-tumor effects of Vitexin.
Materials:
-
HCT-116 human colorectal carcinoma cells
-
Immunodeficient mice (e.g., Athymic Nude, NOD/SCID)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional)
-
Vitexin
-
Vehicle for Vitexin administration (e.g., 0.9% saline containing 1% DMSO)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture HCT-116 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Preparation for Injection:
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 2.5 x 10⁶ cells per 100 µL.[5]
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Vitexin Administration:
-
Randomly assign mice to treatment and control groups.
-
Prepare Vitexin solution in the chosen vehicle.
-
Administer Vitexin via the desired route (e.g., intraperitoneal or oral gavage) at the predetermined dosage and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and animal body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Signaling Pathways in Anti-Cancer Effects
Vitexin has been shown to modulate several key signaling pathways involved in cancer progression.
Vitexin's anti-cancer signaling pathways.
II. Anti-Inflammatory Effects of Vitexin
The anti-inflammatory properties of Vitexin are often studied using the collagen-induced arthritis (CIA) model in rats, which mimics many aspects of human rheumatoid arthritis.
Quantitative Data Summary: Anti-Inflammatory Effects
| Animal Model | Condition | Vitexin Dosage & Administration | Key Findings | Reference(s) |
| Collagen-Induced Arthritis (CIA) Rat Model | Rheumatoid Arthritis | 10 mg/kg bw | Reduced levels of IL-1β, IL-6, IL-17, TNF-α, IFN-γ, and iNOS; Increased levels of IL-4 and IL-10. | [6] |
| Carrageenan-Induced Paw Edema Mouse Model | Inflammatory Pain | 1-10 mg/kg, i.p. | Inhibited mechanical and thermal hyperalgesia. | [7] |
| Acetic Acid-Induced Writhing Mouse Model | Inflammatory Pain | 0.3-10 mg/kg, i.p. | Inhibited writhing response. | [7] |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Rats
This protocol details the induction of arthritis in rats using bovine type II collagen.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Bovine type II collagen solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
-
Vitexin
-
Vehicle for Vitexin administration
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen and CFA (1:1 ratio).
-
Inject 0.1 mL of the emulsion intradermally at the base of the tail of each rat.
-
-
Booster Immunization (Day 7):
-
Prepare an emulsion of bovine type II collagen and IFA (1:1 ratio).
-
Inject 0.1 mL of the emulsion intradermally at a different site on the base of the tail.[8]
-
-
Arthritis Development and Assessment:
-
Monitor the rats for signs of arthritis, which typically develop 11-14 days after the primary immunization.
-
Clinically score the severity of arthritis in each paw based on erythema and swelling.
-
-
Vitexin Administration:
-
Begin Vitexin treatment at a predetermined time point (e.g., prophylactically from day 0 or therapeutically after the onset of arthritis).
-
Administer Vitexin at the desired dose and route.
-
-
Efficacy Evaluation:
-
Continue to score arthritis severity and measure paw thickness regularly.
-
At the end of the study, collect blood for serological analysis (e.g., cytokine levels) and paws for histological examination.
-
Signaling Pathway in Anti-Inflammatory Effects
Vitexin has been shown to alleviate inflammation by modulating the JAK/STAT signaling pathway.
Vitexin's anti-inflammatory signaling pathway.
III. Neuroprotective Effects of Vitexin
Chemically-induced seizure models in mice are commonly used to investigate the anticonvulsant and neuroprotective effects of compounds like Vitexin.
Quantitative Data Summary: Neuroprotective Effects
| Animal Model | Condition | Vitexin Dosage & Administration | Key Findings | Reference(s) |
| Pentylenetetrazole (PTZ)-induced Seizure Mouse Model | Seizures | 1.25, 2.5, and 5 mg/kg, i.p. | Dose-dependent protection against seizures; Increased latency to the first seizure. | [9] |
| Picrotoxin-induced Seizure Mouse Model | Seizures | 1.25, 2.5, and 5 mg/kg, i.p. | Dose-dependent protection against seizures; Increased latency to the first seizure. | [9] |
| Lead (Pb)-induced Neurotoxicity Wistar Rat Model | Neurotoxicity | 50 mg/kg | Reduced oxidative stress, neuronal damage, and microglial activation. | [10] |
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model
This protocol outlines the procedure for inducing seizures in mice using PTZ to assess the anticonvulsant activity of Vitexin.
Materials:
-
Male Swiss or C57BL/6 mice
-
Pentylenetetrazole (PTZ) solution (e.g., 90 mg/kg in 0.9% saline)
-
Vitexin
-
Vehicle for Vitexin administration (e.g., 0.9% saline containing 1% DMSO)[11]
-
Observation cages
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice to the experimental environment for at least one hour before the test.
-
-
Vitexin Administration:
-
Administer Vitexin or the vehicle to the respective groups of mice via the desired route (e.g., intraperitoneal injection).
-
-
Seizure Induction:
-
30-60 minutes after Vitexin/vehicle administration, inject PTZ intraperitoneally.
-
-
Observation:
-
Immediately after PTZ injection, place each mouse in an individual observation cage.
-
Observe the mice for 30 minutes for the onset and severity of seizures (e.g., latency to the first myoclonic jerk, generalized clonic-tonic seizures).
-
-
Data Analysis:
-
Record the latency to seizures and the percentage of animals protected from seizures in each group.
-
Experimental Workflow: Neuroprotective Studies
Workflow for neuroprotective studies.
References
- 1. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 2. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voluntary oral administration of drugs in mice [protocols.io]
- 4. CN1919206A - Vitexin injection and oral administration preparation thereof - Google Patents [patents.google.com]
- 5. pnas.org [pnas.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 8. glpbio.com [glpbio.com]
- 9. Pentylenetetrazol-induced seizures [bio-protocol.org]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. Vitexin Possesses Anticonvulsant and Anxiolytic-Like Effects in Murine Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Vitexin Caffeate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin caffeate, a flavonoid glycoside, is a subject of growing interest in the scientific community due to its potential health benefits, which are largely attributed to its antioxidant properties. Antioxidants are crucial in mitigating the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous diseases. Therefore, the accurate assessment of the antioxidant capacity of compounds like this compound is essential for drug development and nutraceutical research. This document provides detailed protocols for commonly employed antioxidant assays—DPPH, ABTS, FRAP, and ORAC—to enable a comprehensive evaluation of the antioxidant potential of this compound.
Data Presentation
A thorough literature search was conducted to collate quantitative data on the antioxidant capacity of this compound. While specific data for this compound is limited, the following table summarizes the available data for the closely related compound, vitexin, to provide a comparative reference. It is recommended that researchers generate specific data for this compound using the protocols outlined below.
| Assay | Compound | IC50 / Value | Units | Reference Compound | Reference Compound Value | Units |
| DPPH | Vitexin | ~60 (inhibition at 100 µg/mL) | % | - | - | - |
| ABTS | Vitexin | Data not available | - | Trolox | Data not available | µmol TE/g |
| FRAP | Vitexin | Data not available | - | FeSO₄ | Data not available | mmol Fe²⁺/g |
| ORAC | Vitexin | Data not available | - | Trolox | Data not available | µmol TE/g |
Note: The provided DPPH value for vitexin is an approximation based on graphical data and should be considered indicative. Researchers are strongly encouraged to determine the precise IC50 value for this compound.
Experimental Protocols
Detailed methodologies for four key antioxidant capacity assays are provided below. These protocols are designed to be followed in a laboratory setting for the assessment of pure compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Preparation of Sample and Standard Solutions:
-
Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the this compound stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control.
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of each sample dilution to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate
-
Methanol or ethanol (analytical grade)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working ABTS•+ Solution:
-
Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions from the stock solution.
-
Prepare a Trolox standard curve (e.g., 0-500 µM).
-
-
Assay Protocol:
-
Add 20 µL of each sample dilution or Trolox standard to separate wells of a 96-well plate.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as for the DPPH assay. The antioxidant capacity is expressed as Trolox Equivalents (TE) by comparing the percentage of inhibition of the sample with that of the Trolox standards.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Standard (e.g., Ferrous sulfate (FeSO₄) or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Dissolve this compound in a suitable solvent.
-
Prepare a dilution series of the sample.
-
Prepare a standard curve using FeSO₄ (e.g., 100-1000 µM) or Trolox.
-
-
Assay Protocol:
-
Add 20 µL of the sample or standard to wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as mmol of Fe²⁺ equivalents per gram of sample or as Trolox Equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Positive control (e.g., Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein (e.g., 4 µM) in phosphate buffer.
-
Prepare a fresh solution of AAPH (e.g., 240 mM) in phosphate buffer.
-
Prepare a Trolox stock solution and a series of dilutions for the standard curve (e.g., 6.25-100 µM).
-
-
Preparation of Sample Solutions:
-
Dissolve this compound in a suitable solvent and prepare a series of dilutions.
-
-
Assay Protocol:
-
In a black 96-well plate, add 25 µL of each sample dilution or Trolox standard to separate wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes. The excitation wavelength is 485 nm, and the emission wavelength is 520 nm.
-
Calculation: The area under the curve (AUC) is calculated for each sample and standard. The net AUC is obtained by subtracting the AUC of the blank. The antioxidant capacity is expressed as micromoles of Trolox Equivalents (TE) per gram of the sample.
Mandatory Visualizations
Antioxidant Capacity Assessment Workflow
Caption: A generalized workflow for determining the antioxidant capacity of this compound.
Nrf2 Signaling Pathway in Antioxidant Response
Flavonoids, including potentially this compound, can exert their antioxidant effects by modulating cellular signaling pathways. The Nrf2-ARE pathway is a key mechanism for cellular defense against oxidative stress.
Caption: The Nrf2-ARE pathway, a potential target for the antioxidant action of flavonoids.
Evaluating the Anti-Inflammatory Effects of Vitexin: Application Notes and Protocols
Note on "Vitexin Caffeate": While the initial request specified "this compound," a comprehensive literature search did not yield specific studies on a compound with this name. The available body of research extensively covers the anti-inflammatory properties of Vitexin , a well-characterized flavonoid glycoside. Therefore, these application notes and protocols focus on the established methods for evaluating the anti-inflammatory effects of Vitexin.
Introduction
Vitexin, a flavonoid glycoside found in various medicinal plants, has demonstrated significant anti-inflammatory properties.[1] Its mechanism of action involves the modulation of key inflammatory signaling pathways, making it a compound of interest for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols for in vitro and in vivo models to assess the anti-inflammatory efficacy of Vitexin, along with methods to investigate its molecular mechanisms.
In Vitro Anti-Inflammatory Activity Assessment
Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This model is a widely used in vitro system to screen for anti-inflammatory agents. LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[2]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.[3]
-
Treatment: Pre-treat the cells with various concentrations of Vitexin (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the control group) and incubate for 24 hours.[2]
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve. The percentage inhibition of NO production can be calculated relative to the LPS-stimulated control.[4][5]
-
Experimental Protocol: Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β)
-
Follow steps 1-4 of the Nitric Oxide Inhibition protocol.
-
Cytokine Measurement (ELISA):
Data Presentation: In Vitro Anti-Inflammatory Effects of Vitexin
| Concentration (µM) | % Inhibition of NO Production (IC₅₀) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| Vitexin | IC₅₀ values reported for similar flavonoids are in the µM range. Specific IC₅₀ for Vitexin on NO production varies across studies. | Dose-dependent inhibition observed.[8] | Dose-dependent inhibition observed.[8][9] | Dose-dependent inhibition observed.[8] |
| Control (LPS only) | 0% | 0% | 0% | 0% |
Note: Specific quantitative data for dose-dependent inhibition by Vitexin can vary between experiments and should be determined empirically.
In Vivo Anti-Inflammatory Activity Assessment
Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.
Experimental Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Grouping: Divide the animals into groups: Control (vehicle), Carrageenan, Vitexin-treated (various doses, e.g., 10, 20, 40 mg/kg), and Positive Control (e.g., Indomethacin, 10 mg/kg).
-
Drug Administration: Administer Vitexin or the vehicle intraperitoneally or orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation: In Vivo Anti-Inflammatory Effects of Vitexin
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Control | - | Data to be determined experimentally | 0% |
| Carrageenan | - | Data to be determined experimentally | - |
| Vitexin | 10 | Data to be determined experimentally | Dose-dependent inhibition |
| Vitexin | 20 | Data to be determined experimentally | Dose-dependent inhibition |
| Vitexin | 40 | Data to be determined experimentally | Dose-dependent inhibition |
| Indomethacin | 10 | Data to be determined experimentally | Significant inhibition |
Note: The degree of edema and inhibition will vary depending on the specific experimental conditions.
Investigation of Molecular Mechanisms
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
To understand the molecular mechanisms underlying Vitexin's anti-inflammatory effects, Western blotting can be used to analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.
Experimental Protocol:
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with Vitexin and LPS as described in the in vitro protocols. For phosphorylation studies, a shorter LPS stimulation time (e.g., 15-60 minutes) is typically used.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[10][11][12][13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Percentage inhibition of nitric oxide (NO) in RAW264.7. [plos.figshare.com]
- 6. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Vitexin inhibits inflammatory pain in mice by targeting TRPV1, oxidative stress, and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
Application of Vitexin Caffeate and Vitexin in In Vitro Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin, a naturally occurring flavone glycoside, and its derivatives such as Vitexin caffeate, have garnered significant interest in the scientific community for their potential therapeutic applications in a variety of diseases. These compounds have demonstrated a range of biological activities in preclinical studies, including anti-inflammatory, anticancer, and neuroprotective effects. This document provides a comprehensive overview of the in vitro applications of Vitexin and this compound, with a focus on their mechanisms of action in various disease models. Detailed experimental protocols and quantitative data from published studies are presented to facilitate further research and drug development efforts.
Data Presentation
Table 1: Cytotoxicity of Vitexin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| U251 | Glioblastoma | 108.8 | CCK-8 | [1] |
| Caco-2 | Colon Cancer | 38.01 (µg/mL) | MTT | [2] |
| Hep-2 | Laryngeal Carcinoma | 10 | MTT | [3] |
Table 2: Effects of Vitexin on Cell Viability and Apoptosis
| Cell Line | Treatment Concentration | Effect on Cell Viability | Apoptosis Induction | Reference |
| Caco-2 | IC50 (38.01 µg/mL) | 28.40% decrease | Significant increase | [2] |
| U251 | IC50 (108.8 µM) | Suppression of proliferation | Increased apoptotic rate | [1] |
Table 3: Anti-inflammatory Activity of Vitexin
| Assay | Model System | Effect | Quantitative Data | Reference |
| Albumen Denaturation Inhibition | In vitro | Inhibition of protein denaturation | 54.2% inhibition | [4] |
| Proteinase Inhibitory Activity | In vitro | Inhibition of proteinase activity | 57.8% inhibition | [4] |
| Nitric Oxide (NO) Production | LPS-stimulated macrophages | Reduction in NO levels | Data not specified | [5] |
Signaling Pathways Modulated by Vitexin
Vitexin exerts its biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate the inhibitory effects of Vitexin on the NF-κB and JAK/STAT signaling pathways.
References
- 1. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
Development of Vitexin as a Potential Therapeutic Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the development of Vitexin as a potential therapeutic agent. Vitexin, a C-glycosyl flavone, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. These application notes summarize key quantitative data from preclinical studies, provide detailed protocols for essential experimental assays, and illustrate the signaling pathways through which Vitexin exerts its effects.
It is important to distinguish Vitexin from Vitexin caffeate. While both are natural flavonoids, Vitexin (apigenin-8-C-glucoside) is the subject of extensive research. This compound is a distinct, less-studied compound. Given the wealth of available data, this document will focus on the therapeutic development of Vitexin.
Data Presentation: Quantitative Summary of Vitexin's Bioactivity
The following tables summarize the quantitative data on the efficacy and pharmacokinetic profile of Vitexin from various preclinical studies.
Table 1: In Vitro Anti-Cancer Activity of Vitexin (IC50 Values)
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| U251 | Human Glioblastoma | 108.8 | [1] |
| HCT116 | Human Colorectal Carcinoma | 203.27 ± 9.85 | [2] |
| HEC-1B | Human Endometrial Cancer | 9.89 | |
| Ishikawa | Human Endometrial Cancer | 12.35 | |
| Hep-2 | Human Laryngeal Carcinoma | 10 | [3] |
Table 2: In Vivo Anti-Cancer Efficacy of Vitexin
| Cancer Model | Animal Model | Vitexin Dosage | Treatment Duration | Outcome | Reference |
| Endometrial Cancer Xenograft | BALB/c mice | 80 mg/kg | 30 days | Significant blockage of tumor growth. | |
| Non-Small Cell Lung Cancer (NSCLC) Xenograft | Nude mice | Not specified | Not specified | Significant reduction in average tumor weight. | |
| Epithelial Ovarian Cancer Xenograft | Nude mice | 40 mg/kg | Not specified | Significantly inhibited tumor growth. | [4] |
| Hepatocellular Carcinoma Xenograft | C57BL/6 mice | 2 mg/kg | 4 weeks | Significant suppression in tumor size. | [5] |
| Multi-drug Resistant Colorectal Cancer Xenograft | Balb/c nude mice | 25 mg/kg or 50 mg/kg (oral) | Not specified | Significantly reduced tumor size. | [6] |
Table 3: In Vivo Anti-Inflammatory and Neuroprotective Effects of Vitexin
| Model | Animal Model | Vitexin Dosage | Key Findings | Reference |
| Carrageenan-induced paw edema | Rat | Not specified | Demonstrated anti-inflammatory activity. | [2] |
| Collagen-induced arthritis | Rat | 10 mg/kg bw | Significantly reduced inflammatory markers (IL-1β, IL-6, TNF-α). | [7] |
| High-fat diet-induced oxidative stress | Mouse | 10 mg/kg | Decreased oxidative stress and inflammation in the brain and intestine. | [8] |
| Chemically-induced seizures | Mouse | 1.25, 2.5, and 5 mg/kg (i.p.) | Dose-dependent protection against seizures. | [9] |
| Lead-induced neurotoxicity | Wistar rats | 50 mg/kg (oral) | Reduced oxidative stress, neuronal damage, and microglial activation. | [10] |
| Streptozotocin-induced diabetic brain injury | Rat | 1 mg/kg | Conferred neuroprotection by lowering lipid peroxidation. | [11] |
| Ischemia brain lesions | Not specified | 3.25, 7.50, and 15.00 mg/kg | Showed neuroprotection by modulating ERK1/2 and JNK pathways. | [11] |
Table 4: Pharmacokinetic Parameters of Vitexin in Rats
| Administration Route | Dose | Cmax | Tmax | t1/2 (elimination) | Absolute Bioavailability (F) | Reference |
| Intravenous | 10 mg/kg | - | - | ~25 min | - | [12] |
| Intravenous | 10 mg/kg | - | - | 46.01 ± 0.810 min | - | |
| Oral | 30 mg/kg | 0.51 ± 0.015 µg/ml | 15.82 ± 0.172 min | 59.81 ± 2.31 min | 4.91 ± 0.761% |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of Vitexin's therapeutic potential are provided below.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is adapted for the evaluation of natural compounds like Vitexin.
Objective: To determine the cytotoxic effect of Vitexin on cancer cell lines and to calculate the IC50 value.
Materials:
-
Vitexin stock solution (dissolved in DMSO)
-
Cancer cell line of interest
-
96-well microplates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
-
Treatment with Vitexin:
-
Prepare serial dilutions of Vitexin from the stock solution in serum-free medium.
-
Remove the medium from the wells and add 100 µL of the Vitexin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Vitexin concentration) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of Vitexin that inhibits cell growth by 50%.
-
Protocol 2: Analysis of Signaling Pathway Modulation by Western Blotting
Objective: To investigate the effect of Vitexin on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt/mTOR.
Materials:
-
Cells treated with Vitexin as described in the MTT assay protocol.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
After treatment with Vitexin, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
-
Protocol 3: In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Vitexin in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line of interest.
-
Matrigel (optional).
-
Vitexin formulation for in vivo administration (e.g., in saline or a suitable vehicle).
-
Calipers.
-
Anesthesia.
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
Vitexin Administration:
-
Administer Vitexin to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Administer the vehicle to the control group using the same schedule and route.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Study Termination and Analysis:
-
At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
The tumor tissue can be used for further analysis, such as immunohistochemistry or Western blotting.
-
-
Data Analysis:
-
Compare the tumor growth rates, final tumor volumes, and tumor weights between the treatment and control groups to assess the anti-tumor efficacy of Vitexin.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by Vitexin and a typical experimental workflow for its evaluation.
Caption: Vitexin inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Vitexin suppresses the NF-κB inflammatory pathway.
Caption: Vitexin modulates the JAK/STAT signaling pathway.
Caption: Experimental workflow for evaluating Vitexin.
Conclusion
The preclinical data strongly suggest that Vitexin holds significant promise as a therapeutic agent for a range of diseases, particularly cancer, inflammatory disorders, and neurodegenerative conditions. Its ability to modulate multiple key signaling pathways underscores its potential for multi-targeted therapy. However, its low oral bioavailability presents a challenge that needs to be addressed through formulation strategies. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Vitexin. Future studies should focus on clinical trials to validate these preclinical findings in human subjects.
References
- 1. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Vitexin attenuates epithelial ovarian cancer cell viability and motility in vitro and carcinogenesis in vivo via p38 and ERK1/2 pathways related VEGFA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vitexin induces apoptosis by suppressing autophagy in multi-drug resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Vitexin alleviates high-fat diet induced brain oxidative stress and inflammation via anti-oxidant, anti-inflammatory and gut microbiota modulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Vitexin Possesses Anticonvulsant and Anxiolytic-Like Effects in Murine Animal Models [frontiersin.org]
- 10. Neuroprotective Effects of Vitexin and Cajanus cajan Extract Against Pb-induced Neurotoxicity in Wistar Rats - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 11. A Brief Review on the Neuroprotective Mechanisms of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Vitexin Caffeate
Disclaimer: The following application notes and protocols are primarily based on in vivo studies conducted on Vitexin , the parent flavonoid glycoside. Currently, there is a significant lack of published in vivo research specifically on Vitexin Caffeate . The experimental designs and methodologies described herein are extrapolated from studies on Vitexin and are intended to serve as a comprehensive guide for researchers. It is recommended that these protocols be adapted and optimized for this compound based on preliminary in vitro findings and dose-response studies.
Introduction
Vitexin, an apigenin-8-C-glucoside, is a flavonoid found in various medicinal plants and has demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] this compound, a derivative of Vitexin, is also a flavone glycoside isolated from plants such as Vitex negundo.[3] This document provides detailed experimental designs and protocols for conducting in vivo studies to evaluate the therapeutic potential of this compound in preclinical animal models.
Animal Models and Husbandry
For in vivo studies, the choice of animal model is critical and depends on the research question. Commonly used models include:
-
Mice: Balb/c, C57BL/6, and immunodeficient strains (e.g., nude or SCID mice for tumor xenografts).
-
Rats: Sprague-Dawley or Wistar rats are often used for inflammatory and toxicological studies.
General Husbandry:
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%).
-
Diet: Standard laboratory chow and water should be provided ad libitum.
-
Acclimatization: Animals should be allowed to acclimatize to the laboratory conditions for at least one week before the commencement of experiments.
-
Ethics: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for designing effective in vivo efficacy studies. Based on studies with Vitexin, a preliminary pharmacokinetic profile can be established.
Table 1: Pharmacokinetic Parameters of Vitexin in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (30 mg/kg) |
| Cmax (µg/mL) | - | 0.413 ± 0.015 |
| Tmax (min) | - | 15.82 ± 0.172 |
| t1/2 (min) | 59.81 ± 2.31 | - |
| AUC (µg/mL*min) | - | - |
| Absolute Bioavailability (%) | - | 4.91 |
Data extrapolated from studies on Vitexin.
Experimental Protocol: Pharmacokinetic Analysis
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 20% propylene glycol in water).
-
Administration:
-
Intravenous (IV): Administer a single dose (e.g., 10 mg/kg) via the tail vein.
-
Oral (PO): Administer a single dose (e.g., 30 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Pharmacokinetic Calculation: Calculate the key pharmacokinetic parameters using appropriate software (e.g., WinNonlin).
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and well-established method for evaluating the anti-inflammatory activity of compounds.[4][5]
Table 2: Effect of Vitexin on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Control (Vehicle) | - | 0 |
| Vitexin | 10 | Significant reduction |
| Indomethacin (Standard) | 5 | Significant reduction |
Qualitative data from referenced studies. Quantitative data should be generated in specific experiments.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control (e.g., normal saline).
-
Group II: this compound (e.g., 10, 20, 40 mg/kg, p.o.).
-
Group III: Positive control (e.g., Indomethacin, 5 mg/kg, p.o.).
-
-
Drug Administration: Administer the respective treatments orally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[4]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4]
-
Calculation of Edema Inhibition:
-
Percent Edema = [(Vt - V0) / V0] * 100
-
Percent Inhibition = [(Ec - Et) / Ec] * 100
-
Vt = Paw volume at time t
-
V0 = Initial paw volume
-
Ec = Average edema of the control group
-
Et = Average edema of the treated group
-
-
Workflow for Carrageenan-Induced Paw Edema Model
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Anticancer Activity: Xenograft Tumor Model
To evaluate the in vivo anticancer potential of this compound, a xenograft tumor model using human cancer cell lines in immunodeficient mice is commonly employed.[6][7]
Table 3: Effect of Vitexin on Tumor Growth in Xenograft Models
| Cancer Cell Line | Animal Model | Vitexin Dose (mg/kg) | Route | Tumor Growth Inhibition |
| Epithelial Ovarian Cancer | Nude Mice | 25, 50 | Oral | Dose-dependent reduction in tumor weight |
| Colorectal Cancer (HCT-116) | Balb/c Nude Mice | 25, 50 | Oral | Significant reduction in tumor size |
Data extrapolated from studies on Vitexin.[8][9]
Experimental Protocol: Xenograft Tumor Model
-
Cell Culture: Culture the desired human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) under standard conditions.
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS.
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[10]
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2.[10]
-
-
Grouping and Treatment:
-
Randomize mice into treatment groups (n=8-10 per group) once tumors reach the desired size.
-
Administer this compound (e.g., 25, 50 mg/kg) and vehicle control via the desired route (e.g., oral gavage) daily or on a specified schedule.
-
-
Endpoint:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
-
Analysis:
-
Compare tumor growth curves and final tumor weights between the treated and control groups.
-
Perform histological and immunohistochemical analysis of tumor tissues to assess apoptosis (e.g., TUNEL stain), proliferation (e.g., Ki-67 stain), and angiogenesis (e.g., CD31 stain).
-
Workflow for Xenograft Tumor Model
Caption: Workflow for establishing and evaluating treatment in a xenograft tumor model.
Antioxidant Activity: In Vivo Assays
The antioxidant potential of this compound can be assessed by measuring the activity of key antioxidant enzymes and the levels of lipid peroxidation products in tissues.[2][11]
Table 4: Effect of Vitexin on Antioxidant Markers in Mice
| Marker | Tissue | Effect of Vitexin (40 mg/kg) |
| Superoxide Dismutase (SOD) | Liver, Brain, Kidney | Increased activity |
| Catalase (CAT) | Liver, Brain, Kidney | Increased activity |
| Glutathione Peroxidase (GPx) | Liver, Brain, Kidney | Increased activity |
| Malondialdehyde (MDA) | Liver, Brain, Kidney | Decreased levels |
Data from a D-galactose-induced aging model in mice.[2]
Experimental Protocol: In Vivo Antioxidant Assays
-
Animal Model: Male Balb/c mice (20-25 g).
-
Experimental Design:
-
Induce oxidative stress using a suitable model (e.g., high-fat diet, D-galactose injection, or exposure to a toxin).
-
Include a normal control group, a model control group, and this compound treatment groups at various doses.
-
-
Treatment: Administer this compound daily for the duration of the study (e.g., 4-8 weeks).
-
Tissue Collection: At the end of the experiment, euthanize the animals and collect relevant tissues (e.g., liver, brain, kidney).
-
Tissue Homogenization: Homogenize the tissues in an appropriate buffer (e.g., phosphate buffer) on ice.
-
Biochemical Assays:
-
SOD Activity: Measure using a commercial kit based on the inhibition of a chromogenic reaction.
-
CAT Activity: Measure by monitoring the decomposition of hydrogen peroxide at 240 nm.[12]
-
GPx Activity: Measure using a coupled reaction with glutathione reductase.
-
MDA Levels: Measure as an indicator of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay.
-
-
Data Analysis: Express enzyme activities as units per milligram of protein and MDA levels as nanomoles per milligram of protein. Compare the results between groups using appropriate statistical tests.
Signaling Pathway Analysis
Vitexin has been shown to modulate several key signaling pathways involved in inflammation, cancer, and apoptosis.[13][14] Investigating the effect of this compound on these pathways can provide insights into its mechanism of action.
Key Signaling Pathways Modulated by Vitexin
-
JAK/STAT/SOCS Pathway: Involved in inflammation and immune response. Vitexin has been shown to reduce the expression of JAK/STAT and increase SOCS levels in an arthritis rat model.[13]
-
VEGFA/VEGFR2 Pathway: A critical pathway in angiogenesis (new blood vessel formation), which is essential for tumor growth. Vitexin can inhibit this pathway.
-
p38 MAPK and ERK1/2 Pathways: These are key pathways in cell proliferation, differentiation, and apoptosis.
Diagrams of Signaling Pathways
Caption: Vitexin's modulation of the JAK/STAT/SOCS signaling pathway.
Caption: Inhibition of the VEGFA/VEGFR2 signaling pathway by Vitexin.
Caption: Vitexin's inhibitory effects on p38 MAPK and ERK1/2 signaling.
Conclusion
These application notes and protocols provide a framework for the in vivo evaluation of this compound. It is imperative for researchers to adapt these general guidelines to their specific research questions, optimizing doses, treatment schedules, and analytical methods. Given the limited data on this compound, initial dose-finding and toxicity studies are strongly recommended before embarking on large-scale efficacy studies. The investigation of this compound holds promise for the development of novel therapeutics for a range of diseases.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. Vitexin alleviates high-fat diet induced brain oxidative stress and inflammation via anti-oxidant, anti-inflammatory and gut microbiota modulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Vitexin Caffeate Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Vitexin caffeate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources can it be isolated?
This compound is a flavone glycoside. It can be isolated from plants of the Vitex genus, such as Vitex negundo[1].
Q2: What are the key factors influencing the yield of this compound extraction?
The yield of flavonoid extraction, including this compound, is influenced by several factors:
-
Solvent Type and Concentration: The polarity of the solvent is crucial. Mixtures of alcohol (methanol or ethanol) and water are commonly used for flavonoid extraction[2][3].
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may lead to degradation of the target compound[4].
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compounds. However, prolonged extraction times can also lead to degradation[5].
-
pH: The pH of the extraction medium can affect the stability and solubility of flavonoids. Acidic conditions are often favorable for the extraction of flavonoids[6].
-
Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can enhance the concentration gradient and improve extraction efficiency, though this also increases solvent consumption[4].
-
Particle Size of Plant Material: A smaller particle size increases the surface area for solvent contact, which can improve extraction efficiency[7].
Q3: What are the recommended solvents for this compound extraction?
While specific studies on this compound are limited, based on the extraction of the closely related compound Vitexin, the following solvent systems are recommended:
-
Methanol-water mixtures: A 40% methanol in water solution, containing a small amount of acetic acid (e.g., 0.5%), has been shown to be effective for Vitexin extraction[2].
-
Ethanol-water mixtures: Aqueous ethanol is also a commonly used and effective solvent for flavonoid extraction[8].
Q4: How does pH affect the stability of this compound during extraction?
Studies on the stability of Vitexin and caffeic acid, the components of this compound, indicate that they are more stable in acidic to neutral conditions and are highly labile under alkaline conditions[9][10]. Therefore, maintaining a slightly acidic pH during extraction is recommended to prevent degradation.
Q5: What is the recommended temperature range for this compound extraction?
For Vitexin, extraction is often performed at temperatures around 50-60°C[4][11]. Higher temperatures may increase extraction efficiency but also risk thermal degradation. It is advisable to conduct preliminary experiments to determine the optimal temperature for your specific plant material and extraction method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Suboptimal solvent system. | - Use a polar solvent, preferably a methanol-water or ethanol-water mixture. - Optimize the alcohol-to-water ratio; a 40% methanol solution has been found effective for Vitexin[2]. - Consider adding a small amount of acid (e.g., 0.5% acetic acid) to the solvent to improve stability and solubility[2]. |
| Inefficient extraction method. | - Consider using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which are generally more efficient than conventional methods like maceration[12]. | |
| Insufficient extraction time or temperature. | - Optimize the extraction time and temperature. For UAE, a time of around 50 minutes and a temperature of 50°C have been shown to be effective for flavonoids[11]. - Be cautious of excessive heat, as it can lead to degradation[11]. | |
| Inadequate sample preparation. | - Ensure the plant material is dried and ground to a fine powder to increase the surface area for extraction[7]. | |
| Degradation of this compound | High extraction temperature. | - Lower the extraction temperature. Conduct a temperature optimization study to find the balance between yield and stability. |
| Alkaline pH of the extraction medium. | - Adjust the pH of the solvent to be slightly acidic. | |
| Prolonged exposure to light and air. | - Protect the extraction mixture from light and perform the extraction under an inert atmosphere if possible. | |
| Co-extraction of Impurities | Non-selective solvent system. | - Use a solvent system with optimized polarity for this compound. - Consider a multi-step extraction with solvents of increasing polarity to fractionate the extract. - Perform a clean-up step after extraction, such as solid-phase extraction (SPE). |
| Inconsistent Results | Variability in plant material. | - Use plant material from the same source and harvest time. - Standardize the drying and grinding process of the plant material. |
| Fluctuations in extraction parameters. | - Carefully control all extraction parameters, including temperature, time, solvent composition, and solid-to-liquid ratio. |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of Flavonoids (General Protocol)
This protocol is a general guideline for the extraction of flavonoids and can be adapted for this compound.
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 57% ethanol in water)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filter paper or syringe filter (0.45 µm)
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 1 g).
-
Add the extraction solvent at a specific liquid-to-solid ratio (e.g., 34 mL/g)[8].
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Set the extraction temperature (e.g., 74°C) and time (e.g., 46 minutes)[8].
-
After sonication, centrifuge the mixture to separate the solid residue.
-
Collect the supernatant and filter it.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
The crude extract can be further purified using techniques like column chromatography.
Data Presentation
Table 1: Comparison of Different Solvent Systems for Vitexin Extraction from Prosopis farcta
| Method | Solvent System | Vitexin Yield (mg/g DW) |
| 1 | 85% Ethanol | Not significantly different from method 4 |
| 2 | 70% Methanol | 0.498 |
| 3 | 40% Acidic Methanol (0.5% acetic acid) | 0.554 |
| 4 | 94% Ethanol | Not significantly different from method 1 |
| 5 | 100% Methanol | 0.463 |
| 6 | 53% Acetonitrile | 0.313 |
Data adapted from Zafari & Sharifi (2020)[2][3]. DW = Dry Weight.
Mandatory Visualizations
Caption: A logical workflow for selecting an appropriate extraction method.
Caption: Potential degradation pathways for this compound during extraction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Extraction Technique on the Content and Antioxidant Activity of Flavonoids from Gossypium Hirsutum linn. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. phcogj.com [phcogj.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Ultrasound-Assisted Extraction of Flavonoids from Olive (Olea europaea) Leaves, and Evaluation of Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Vitexin Caffeate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Vitexin Caffeate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a flavone glycoside, a natural compound found in various plants.[1] Like many flavonoids, it exhibits a range of promising pharmacological activities. However, its therapeutic potential is often limited by its low solubility in aqueous solutions, which can lead to poor absorption and bioavailability.
Q2: What is the typical aqueous solubility of compounds similar to this compound?
While specific data for this compound is limited, data for the closely related compound, vitexin, indicates poor aqueous solubility. For instance, vitexin has a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2) and is sparingly soluble in aqueous buffers alone.[2] The solubility of vitexin is also pH-dependent, with higher solubility observed in alkaline solutions.[3]
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
Several formulation strategies can be employed to overcome the poor aqueous solubility of this compound. These include:
-
pH Adjustment: Modifying the pH of the solution can increase the solubility of pH-dependent compounds.[3]
-
Co-solvency: The addition of a water-miscible organic solvent in which the compound is more soluble can enhance the overall solubility of the solution.
-
Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin cavity can significantly improve its aqueous solubility and dissolution rate.[4]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates.[5][6][7]
-
Solid Dispersion: Dispersing this compound in an inert carrier at a solid state can improve its dissolution by reducing particle size and changing its crystalline form to a more soluble amorphous form.
-
Phytosome Formulation: Forming a complex between this compound and phospholipids can improve its solubility and bioavailability.[8][9]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Precipitation of this compound upon dilution of a stock solution. | The aqueous buffer concentration exceeds the solubility limit of the compound. | 1. Decrease the final concentration of this compound in the aqueous solution. 2. Increase the proportion of the organic co-solvent (e.g., DMSO) in the final solution, if experimentally permissible.[2] 3. Consider using a solubility-enhancing formulation such as a cyclodextrin inclusion complex or nanoparticle suspension. |
| Inconsistent results in biological assays. | Poor and variable dissolution of this compound in the assay medium. | 1. Ensure complete dissolution of the compound in a suitable stock solvent before diluting in the aqueous medium. 2. Prepare fresh solutions for each experiment, as aqueous solutions of vitexin are not recommended for storage for more than one day.[2] 3. Utilize a formulation with improved solubility and dissolution properties to ensure consistent compound concentration. |
| Low bioavailability in in vivo studies. | Poor absorption due to low solubility in gastrointestinal fluids. | 1. Formulate this compound as a solid dispersion, nanoparticle, or phytosome to enhance its dissolution rate and absorption.[5][6][7][8][9] 2. Investigate the use of absorption enhancers in the formulation. |
| Difficulty in preparing a stable aqueous formulation for experiments. | The inherent hydrophobicity of this compound leads to rapid crashing out of solution. | 1. Prepare a cyclodextrin inclusion complex to form a stable, water-soluble formulation.[4] 2. Develop a nanosuspension, which can remain dispersed in an aqueous medium for a longer duration.[5][6][7] |
Quantitative Data on Solubility Enhancement of Vitexin (as a proxy for this compound)
Table 1: Solubility of Vitexin in Various Solvents
| Solvent | Solubility |
| DMSO | ~16.6 mg/mL[2] |
| Dimethyl formamide | ~14.3 mg/mL[2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[2] |
| Water (pH 7) | 37.2 mg/L[3] |
| Phosphate buffer (pH 6) | 7.1 mg/L[3] |
| Phosphate buffer (pH 8) | 157.3 mg/L[3] |
Table 2: Dissolution Rate Enhancement of Vitexin with Nanoparticle Formulation
| Formulation | Dissolution Rate Increase | Particle Size |
| Vitexin Nanoparticles | 5.58-fold higher than raw drug[5][6] | 80.5 nm[5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex
This protocol is adapted from a method for vitexin.[4]
Materials:
-
This compound
-
β-Cyclodextrin
-
Deionized water
-
Ethanol
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Dissolve a specific molar ratio of this compound and β-cyclodextrin in a minimal amount of ethanol-water co-solvent. A 1:1 molar ratio is a common starting point.
-
Stir the solution at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48 hours to obtain a dry powder of the inclusion complex.
-
Characterize the formation of the inclusion complex using techniques such as FT-IR, DSC, and XRD.
Protocol 2: Preparation of this compound Nanoparticles via Antisolvent Precipitation and High-Pressure Homogenization
This protocol is based on a method developed for vitexin.[5][6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Poloxamer 188 (or another suitable stabilizer)
-
High-pressure homogenizer
-
Lyophilizer
Procedure:
-
Antisolvent Precipitation:
-
Dissolve this compound in DMSO to prepare the solvent phase.
-
Use deionized water as the antisolvent.
-
Add the solvent phase to the antisolvent phase under constant stirring to precipitate the this compound.
-
-
High-Pressure Homogenization:
-
Suspend the precipitated this compound in an aqueous solution containing a stabilizer (e.g., 5% w/v Poloxamer 188).
-
Homogenize the suspension using a high-pressure homogenizer. Optimal conditions for vitexin were found to be 800 bar for 20 cycles.[5]
-
-
Lyophilization:
-
Freeze the resulting nanosuspension at -40°C for 24 hours.
-
Lyophilize the frozen suspension at -50°C for 48 hours to obtain a dry nanoparticle powder.
-
Protocol 3: Formulation of this compound Phytosomes
This protocol is adapted from a general method for preparing phytosomes.[8]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soy)
-
Dichloromethane
-
n-Hexane
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound and phosphatidylcholine in dichloromethane in a round-bottom flask. A 1:2 or 1:3 molar ratio of compound to phospholipid is a typical starting point.
-
Reflux the mixture for 2 hours.
-
Concentrate the mixture using a rotary evaporator to obtain a thin film.
-
Add n-hexane to the flask with constant stirring to precipitate the phytosome complex.
-
Filter and collect the precipitated phytosomes and dry under vacuum.
Visualizations
Signaling Pathways of Vitexin
Note: This diagram is based on the known signaling pathways of the closely related compound, vitexin, and may be applicable to this compound.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inclusion of vitexin in β-cyclodextrin: preparation, characterization and expectorant/antitussive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Vitexin Nanoparticles by Combining the Antisolvent Precipitation and High Pressure Homogenization Approaches Followed by Lyophilization for Dissolution Rate Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Vitexin Nanoparticles by Combining the Antisolvent Precipitation and High Pressure Homogenization Approaches Followed by Lyophilization for Dissolution Rate Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vitexin Caffeate Stability and Experimental Guidance
Disclaimer: Limited direct stability data for vitexin caffeate is available in the public domain. The following troubleshooting guide is primarily based on studies conducted on vitexin, a structurally related flavone glycoside. Researchers should consider this information as a preliminary guide and are encouraged to perform compound-specific stability testing for their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: this compound, like many flavonoids, can be susceptible to degradation under certain experimental conditions. Based on data from the related compound vitexin, the primary factors contributing to degradation are:
-
Alkaline pH: Vitexin has been shown to be highly labile under alkaline hydrolytic conditions.[1] It is crucial to maintain an appropriate pH for your solutions.
-
Elevated Temperature: Accelerated temperature conditions can lead to a significant decrease in the stability of vitexin.[1]
-
Light Exposure: Photolytic degradation can occur, although in some studies vitexin showed relative stability under specific light conditions.[2] It is still best practice to protect solutions from light.
-
Oxidative Conditions: While some studies show vitexin is stable in certain oxidative conditions, this can be context-dependent.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: Vitexin has poor water solubility.[3][4] To overcome this, researchers commonly use dimethyl sulfoxide (DMSO) or aqueous alcohol solutions like ethanol or methanol.[3] For cell culture experiments, it is critical to use a final DMSO concentration that is non-toxic to the cells (typically <0.1%).
Q3: How should I store my this compound stock solutions?
A3: To ensure maximum stability, stock solutions of this compound should be stored at -20°C or -80°C and protected from light.[2] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to this compound stability?
A4: Yes, inconsistent results can be a direct consequence of compound instability. If this compound degrades in your cell culture medium, the effective concentration will decrease over the course of the experiment, leading to variability. It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment and minimize the time the compound spends in the incubator before analysis.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no biological activity | Compound degradation | 1. Prepare fresh solutions from a new stock vial. 2. Verify the pH of your experimental buffer/medium. 3. Protect your solutions from light at all stages. 4. Perform a stability check of your compound under your specific experimental conditions using HPLC. |
| Precipitation in aqueous solution | Poor solubility | 1. Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) if experimentally permissible. 2. Consider using nanoparticle-based delivery systems to improve solubility and bioavailability.[3][4] 3. Gently warm the solution to aid dissolution, but be mindful of potential temperature-induced degradation. |
| Inconsistent HPLC peak areas | Instability in the analytical solution | 1. Analyze samples immediately after preparation. 2. If immediate analysis is not possible, store samples at a low temperature (e.g., 4°C) in an autosampler for a limited time.[5] 3. Check the stability of this compound in your mobile phase over time. |
Experimental Protocols
Stability Indicating HPLC Method for Vitexin
This protocol is adapted from a validated method for the determination of vitexin, caffeic acid, and rosmarinic acid.[1][2][6]
-
Instrumentation: Agilent 1260 HPLC system (or equivalent) with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: Reversed-phase C18 column (e.g., BDS Hypersil™ C18, 4.6×100 mm, 3 µm).
-
Mobile Phase:
-
A: 0.5% acetic acid in water
-
B: Methanol
-
-
Gradient Elution:
-
Initial: 75% A, 25% B
-
Linear gradient to 35% A, 65% B in 15 minutes
-
Followed by 100% B for 20 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 330 nm
-
Injection Volume: 10 μL
Forced Degradation Study Protocol
To assess the stability of this compound under various stress conditions, the following protocol, based on studies of vitexin, can be used as a starting point.[2]
-
Acid Hydrolysis: Treat the sample solution with 37% HCl and incubate at 60°C for 60 minutes.
-
Base Hydrolysis: Treat the sample solution with 5 N NaOH and incubate at 60°C for 60 minutes.
-
Oxidative Degradation: Treat the sample solution with an appropriate oxidizing agent (e.g., hydrogen peroxide) and monitor over time.
-
Thermal Degradation: Incubate the sample solution at an elevated temperature (e.g., 80°C) for 72 hours.
-
Photolytic Degradation: Expose the sample solution to a controlled light source (e.g., 4500 Lux) for 72 hours.
After each stress condition, samples should be neutralized (if necessary), diluted to the appropriate concentration, and analyzed by the stability-indicating HPLC method described above. The percentage of degradation can be calculated by comparing the peak area of the stressed sample to that of an untreated control.
Signaling Pathways and Experimental Workflows
Vitexin has been reported to modulate several key signaling pathways involved in cellular processes like inflammation, apoptosis, and cancer progression.[7][8] Understanding these pathways can be crucial for interpreting experimental results.
Caption: Key signaling pathways potentially modulated by this compound.
Caption: Recommended experimental workflow for using this compound.
References
- 1. phcogj.com [phcogj.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. jchps.com [jchps.com]
- 6. phcogj.com [phcogj.com]
- 7. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model | Semantic Scholar [semanticscholar.org]
Degradation pathways of Vitexin caffeate under light and temperature
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of vitexin caffeate under light and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the degradation of this compound?
A1: The stability of this compound, like many flavonoids, is primarily influenced by temperature, light, pH, and the presence of oxidizing agents. High temperatures and exposure to UV or visible light can lead to significant degradation. The solvent system used in experiments can also play a role in the degradation kinetics.
Q2: What are the expected degradation products of this compound under thermal stress?
A2: Under thermal stress, this compound is likely to hydrolyze at the ester bond, yielding vitexin and caffeic acid. Further degradation of these products may occur. For instance, flavonoids like vitexin can undergo cleavage of the C-ring, while caffeic acid can be susceptible to decarboxylation. High temperatures (>160°C) have been shown to cause the degradation of similar polyphenols.[1]
Q3: How does light exposure affect the stability of this compound?
A3: Light, particularly UV radiation, can induce photodegradation. For similar flavonoid structures, this can involve oxidation and rearrangement of the molecular structure. One study on vitexin showed significant degradation under photolytic conditions (4500 Lux for 72 hours).[2] The caffeoyl moiety is also susceptible to photo-oxidation.
Q4: I am observing rapid degradation of my this compound standard in solution. What could be the cause?
A4: Rapid degradation of your standard could be due to several factors:
-
Solvent Choice: The polarity and pH of the solvent can affect stability. Ensure your solvent system is appropriate and consistent across experiments.
-
Light Exposure: Protect your solutions from light by using amber vials or covering them with aluminum foil.
-
Temperature: Store stock solutions and samples at low temperatures (e.g., 4°C or -20°C) to minimize thermal degradation. Vitexin has shown slight decomposition at 40°C.[2]
-
Oxygen: The presence of dissolved oxygen can accelerate oxidative degradation. Consider degassing your solvents.
Q5: My HPLC chromatogram shows multiple unexpected peaks after a stability study. How can I identify these degradation products?
A5: Identifying unknown peaks requires further analytical techniques. The most common approach is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This will provide the mass-to-charge ratio (m/z) of the degradation products, allowing for tentative identification based on the expected degradation pathways. Further structural elucidation can be achieved using techniques like tandem MS (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Issue: Inconsistent Degradation Rates in Thermal Stability Studies
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuation | Ensure the heating apparatus (oven, water bath) maintains a stable and uniform temperature. Use a calibrated thermometer to verify. |
| Uneven Heat Distribution | For solid samples, ensure a uniform particle size. For solutions, ensure proper mixing before and during heating, if appropriate. |
| Sample Matrix Effects | If working with an extract or formulation, other components may be accelerating or inhibiting degradation. Test the stability of this compound in a pure solvent as a control. |
| Headspace in Vials | The amount of oxygen in the headspace of your vials can influence oxidative degradation. Ensure a consistent sample volume and vial size. Consider flushing with an inert gas like nitrogen. |
Issue: Poor Reproducibility in Photostability Studies
| Possible Cause | Troubleshooting Step |
| Inconsistent Light Source | Ensure the light source (e.g., UV lamp, xenon lamp) provides a consistent and measurable light intensity. Use a photometer or radiometer to monitor the light output. |
| Variable Distance from Light Source | Maintain a fixed distance between the light source and the samples for all experiments. |
| Shadowing Effects | Arrange samples to avoid shadowing from other samples or lab equipment. |
| "Light Filtering" by the Sample | As the compound degrades, the solution's UV-Vis absorption may change, altering the amount of light that penetrates the sample. This is a known phenomenon that can affect degradation kinetics. Consider this when interpreting your data. |
Quantitative Data Summary
The following tables summarize degradation data for vitexin and related compounds from forced degradation studies. This data can serve as a baseline for designing experiments with this compound.
Table 1: Forced Degradation of Vitexin [2]
| Stress Condition | Temperature | Duration | % Degradation of Vitexin |
| Thermal | 80°C | 72 h | 83.39 ± 1.97 |
| Photolytic | - | 72 h | 105.50 ± 1.02 |
| Acid Hydrolysis (37% HCl) | 60°C | 60 min | 105.18 ± 0.75 |
| Base Hydrolysis (5N NaOH) | 60°C | 60 min | 14.33 ± 1.80 |
*Note: Degradation values over 100% may indicate that the degradation products interfere with the quantification of the parent compound at the specific analytical wavelength.
Experimental Protocols
Protocol 1: HPLC Method for Stability Indicating Assay of this compound
This method is adapted from a validated HPLC method for vitexin and caffeic acid.[2]
-
Chromatographic System:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient elution is typically used for flavonoid analysis. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid (or phosphoric acid).
-
Solvent B: Acetonitrile or Methanol.
-
-
A starting gradient could be 95:5 (A:B) ramping to a higher concentration of B over 30-40 minutes. The exact gradient should be optimized for your specific column and system to achieve good separation of this compound from its degradation products.
-
-
Detection:
-
Monitor at a wavelength where both vitexin and caffeic acid absorb, typically around 330 nm. A DAD is beneficial for peak purity analysis.
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., 50% methanol) to a known concentration.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
Forced Degradation Study:
-
Thermal Stress: Incubate the sample solution at a specific temperature (e.g., 80°C) for a set duration. Withdraw aliquots at various time points, cool to room temperature, and analyze by HPLC.
-
Photolytic Stress: Expose the sample solution to a controlled light source (e.g., 4500 Lux). Protect the control sample from light. Withdraw aliquots at various time points for HPLC analysis.
-
Visualizations
Degradation Pathway of this compound
Caption: Proposed degradation pathway of this compound.
Experimental Workflow for Stability Studies
Caption: Workflow for this compound stability testing.
References
Technical Support Center: Optimizing Mobile Phase for Vitexin Caffeate LC-MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the mobile phase for Vitexin Caffeate analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common mobile phase for this compound analysis?
A typical mobile phase for the analysis of this compound and other flavonoids is a combination of water and an organic solvent, such as acetonitrile or methanol, with an acidic additive.[1] A common starting point is a gradient elution with 0.1% formic acid in both the aqueous (A) and organic (B) phases.
Q2: Which organic solvent is better, acetonitrile or methanol?
Both acetonitrile and methanol can be used for the separation of flavonoids. Acetonitrile often provides better peak shapes and lower backpressure. However, methanol is a suitable and less toxic alternative. The choice between them can be part of the optimization process to achieve the desired separation.
Q3: Why is an acidic additive necessary in the mobile phase?
Acidic additives like formic acid or acetic acid are used to improve peak shape and enhance ionization efficiency in the mass spectrometer.[2] For flavonoids, which are phenolic compounds, an acidic mobile phase helps to keep them in their protonated form, which can lead to better chromatographic performance on reversed-phase columns and improved sensitivity in positive ion mode.
Q4: Should I use positive or negative ion mode for this compound detection?
Flavonoids can often be detected in both positive and negative ion modes. Due to their acidic hydroxyl groups, flavonoids are readily ionized in negative ion mode, often yielding a strong [M-H]- signal.[3] However, positive ion mode can also be effective and may provide valuable fragmentation information for structural elucidation. It is recommended to test both modes during method development to determine which provides better sensitivity and specificity for this compound.
Q5: What are the differences between formic acid and acetic acid as mobile phase additives?
Formic acid is a stronger acid than acetic acid, so a lower concentration is needed to achieve the same pH.[2] For LC-MS applications, formic acid is often preferred as it is more volatile and less likely to cause signal suppression compared to acetic acid. However, in some cases, acetic acid may offer different selectivity.
Q6: Can I use ammonium formate or ammonium acetate in the mobile phase?
Yes, ammonium formate and ammonium acetate are volatile salts that can be used as mobile phase modifiers. They can help to buffer the mobile phase and improve peak shape, particularly for compounds that may exhibit poor peak shape with acid alone.[4][5] Ammonium formate is often used in combination with formic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the LC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is showing significant tailing. What are the possible causes and solutions?
A: Peak tailing is a common issue in reverse-phase chromatography and can be caused by several factors:
-
Secondary Interactions: The acidic silanol groups on the surface of the silica-based C18 column can interact with the polar functional groups of this compound, causing tailing.
-
Solution: Lowering the pH of the mobile phase by adding an acid like formic acid can suppress the ionization of the silanol groups and reduce these interactions. Using a well-end-capped column can also minimize this effect.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak tailing.
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can cause poor peak shape.
-
Solution: Flush the column with a strong solvent or, if necessary, replace the column. Using a guard column can help protect the analytical column.[6]
-
Q: My this compound peak is fronting. What could be the cause?
A: Peak fronting is often caused by injecting the sample in a solvent that is stronger than the initial mobile phase.
-
Solution: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the starting mobile phase of your gradient.[7] You can also try reducing the injection volume.
Issue 2: Low Sensitivity or No Peak Detected
Q: I am not seeing a peak for this compound, or the signal is very weak. What should I check?
A: Low sensitivity can be due to several factors related to both the LC and MS parameters:
-
Incorrect Ionization Mode: As mentioned in the FAQs, this compound can be ionized in both positive and negative modes.
-
Solution: Ensure you are monitoring for the correct ion in the appropriate mode. It is advisable to test both positive and negative ionization to see which provides a better response.
-
-
Suboptimal Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of your analyte.
-
Solution: Experiment with different acidic additives (formic acid vs. acetic acid) and concentrations to find the optimal pH for ionization.
-
-
Mass Spectrometer Tuning: The mass spectrometer may not be properly tuned for the mass of this compound.
-
Solution: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the source and analyzer parameters for its specific m/z.
-
-
Sample Degradation: this compound may be degrading in the sample solution.
-
Solution: Prepare fresh samples and standards and store them appropriately, protecting them from light and elevated temperatures.
-
Issue 3: Peak Splitting
Q: My this compound peak is split into two. What could be causing this?
A: Peak splitting can be a frustrating issue with several potential causes:
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can partially block the inlet frit of the column, causing the sample to be distributed unevenly.
-
Solution: Filter your samples and mobile phases before use. You can also try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.
-
-
Injection Solvent Incompatibility: If the injection solvent is too strong, it can cause the analyte to travel through the initial part of the column in a distorted band.
-
Solution: As with peak fronting, dissolve your sample in a solvent weaker than or similar to the initial mobile phase.
-
-
Column Void: A void or channel may have formed at the head of the column.
-
Solution: This usually requires replacing the column. Using a guard column can help extend the life of your analytical column.
-
Experimental Protocols
Protocol 1: Step-by-Step Mobile Phase Optimization
This protocol provides a systematic approach to optimizing the mobile phase for this compound analysis.
-
Initial Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Detection: ESI-MS in both positive and negative ion modes.
-
-
Evaluation of Organic Solvent:
-
Perform an injection using the initial conditions with acetonitrile as mobile phase B.
-
Replace acetonitrile with methanol (0.1% formic acid in methanol) and repeat the injection.
-
Compare the peak shape, retention time, and signal intensity between the two runs to select the optimal organic solvent.
-
-
Optimization of Acidic Additive:
-
Prepare mobile phases with 0.1% acetic acid in both water and the chosen organic solvent.
-
Run the analysis and compare the results to those obtained with 0.1% formic acid.
-
You can also test different concentrations of the acid (e.g., 0.05% vs. 0.1%).
-
-
Evaluation of Buffered Mobile Phase:
-
Prepare a mobile phase containing 10 mM ammonium formate with 0.1% formic acid in the aqueous phase.
-
Analyze your sample with this mobile phase and compare the peak shape and sensitivity to the purely acidic mobile phases.
-
-
Gradient Optimization:
-
Once the mobile phase composition is selected, the gradient profile can be optimized to improve the separation of this compound from any other compounds in the sample. Adjust the initial and final percentages of mobile phase B and the gradient ramp time to achieve the desired resolution.
-
Data Presentation
Table 1: Comparison of Mobile Phase Additives
| Mobile Phase Additive | Expected Effect on Peak Shape | Expected Effect on Sensitivity |
| 0.1% Formic Acid | Good peak shape for acidic compounds | Generally enhances positive ionization |
| 0.1% Acetic Acid | May provide different selectivity | Can be used for positive ionization, but may cause more suppression than formic acid |
| 10 mM Ammonium Formate | Can improve peak shape for challenging compounds | Often improves ionization in both positive and negative modes |
| 10 mM Ammonium Acetate | Similar to ammonium formate, can improve peak shape | Can be used to buffer the mobile phase and improve ionization |
Table 2: Example Gradient Elution Programs
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) |
| Program 1: Fast Gradient | ||
| 0.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
| Program 2: Shallow Gradient | ||
| 0.0 | 90 | 10 |
| 15.0 | 60 | 40 |
| 17.0 | 5 | 95 |
| 19.0 | 5 | 95 |
| 19.1 | 90 | 10 |
| 22.0 | 90 | 10 |
Visualization
References
- 1. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
Technical Support Center: Large-Scale Synthesis of Vitexin Caffeate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Vitexin caffeate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The primary challenges in the large-scale synthesis of this compound revolve around the inherent properties of the starting materials and the complexities of the esterification process. Key difficulties include:
-
Low Aqueous Solubility of Vitexin: Vitexin has poor water solubility, which complicates reaction kinetics and product isolation.[1][2][3][4]
-
Multi-step Synthesis: The overall synthesis is a multi-step process, which can lead to lower overall yields and increased production costs.
-
Purification: Separating the final product from unreacted starting materials, byproducts, and solvents on a large scale can be challenging.
-
Stability: Vitexin and caffeic acid can be unstable under certain conditions, particularly alkaline hydrolysis, leading to degradation of the desired product.[5][6]
Q2: What are the most promising synthesis strategies for large-scale production?
A2: Enzymatic synthesis is a highly promising strategy for the large-scale production of this compound. This method offers several advantages over chemical synthesis, including:
-
High Regioselectivity: Enzymes can selectively target specific hydroxyl groups, minimizing the formation of isomers and byproducts.
-
Mild Reaction Conditions: Enzymatic reactions typically occur under mild temperature and pH conditions, which helps to preserve the integrity of the sensitive flavonoid structure.
-
Environmental Sustainability: Enzymatic processes often use greener solvents and generate less hazardous waste compared to traditional chemical methods.
A plausible route involves the enzymatic esterification of Vitexin with an activated form of caffeic acid, such as a caffeic acid ester, catalyzed by a lipase in a suitable organic solvent system.
Q3: What purification methods are suitable for large-scale production of this compound?
A3: For large-scale purification of this compound, methods that are scalable and cost-effective are preferred. Macroporous resin adsorption chromatography is a highly effective and widely used technique for the purification of flavonoids on an industrial scale.[7][8] This method offers good selectivity, the resin can be recycled, and it is a low-cost and non-toxic procedure.[7] Other potential methods include multi-column chromatography and crystallization.
Troubleshooting Guides
Below are common issues encountered during the large-scale synthesis of this compound and recommended solutions.
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting/Solution |
| Poor Solubility of Vitexin | - Utilize a co-solvent system to improve the solubility of Vitexin in the reaction mixture. For enzymatic reactions, organic solvents like ethyl acetate have been shown to improve yields of Vitexin derivatives.[3][4]- Investigate the use of deep eutectic solvents (DESs) as a green and effective reaction medium.[9] |
| Suboptimal Reaction Conditions | - Optimize reaction parameters such as temperature, pH, enzyme concentration, and substrate molar ratio. For enzymatic esterification, a slight excess of the acyl donor (caffeic acid derivative) may be beneficial.[10]- Ensure adequate mixing to overcome mass transfer limitations, especially in heterogeneous reaction mixtures. |
| Enzyme Inhibition or Deactivation | - Water produced during esterification can inhibit lipase activity. Consider using a molecular sieve or performing the reaction under vacuum to remove water.[10]- High concentrations of certain substrates or solvents can deactivate the enzyme. Perform initial small-scale experiments to determine optimal concentrations. |
| Product Degradation | - As Vitexin and caffeic acid are labile under alkaline conditions, maintain a neutral or slightly acidic pH throughout the synthesis and purification process.[5][6]- Minimize exposure to high temperatures and light, which can also lead to degradation. |
Problem 2: Impure this compound Product
| Possible Cause | Troubleshooting/Solution |
| Incomplete Reaction | - Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[11][12][13]- If the reaction stalls, consider adding fresh enzyme or optimizing the reaction conditions further. |
| Formation of Byproducts | - The use of regioselective enzymes should minimize the formation of isomeric byproducts.- If side reactions are observed, re-evaluate the reaction conditions (e.g., temperature, pH) to disfavor these pathways. |
| Inefficient Purification | - Optimize the loading, washing, and elution conditions for the macroporous resin chromatography. A gradient elution with increasing concentrations of a suitable organic solvent (e.g., ethanol) is often effective.[7]- For challenging separations, consider using a multi-column chromatographic approach or a final crystallization step to enhance purity. |
Experimental Protocols
Key Experiment: Enzymatic Esterification of Vitexin with Caffeic Acid Derivative
This protocol outlines a general procedure for the enzymatic synthesis of this compound.
Materials:
-
Vitexin
-
Activated Caffeic Acid (e.g., ethyl caffeate)
-
Immobilized Lipase (e.g., Novozym 435 or Lipozyme TL IM)[10]
-
Tert-amyl alcohol (or another suitable organic solvent)[14]
-
Molecular Sieves (3Å or 4Å)
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, dissolve Vitexin and the activated caffeic acid in tert-amyl alcohol. A molar ratio of 1:1.5 to 1:3 (Vitexin to caffeic acid derivative) is a good starting point.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 10-20% (w/w) of the total substrate weight.
-
Water Removal: Add activated molecular sieves to the reaction mixture to remove water produced during the esterification.
-
Reaction Conditions: Maintain the reaction at a constant temperature, typically between 40-60°C, with continuous agitation.
-
Monitoring: Monitor the progress of the reaction by taking periodic samples and analyzing them by HPLC.
-
Enzyme Recovery: Once the reaction has reached completion, recover the immobilized enzyme by filtration for potential reuse.
-
Solvent Removal: Remove the solvent from the reaction mixture under reduced pressure.
-
Purification: Purify the crude product using macroporous resin chromatography.
Visualizations
Proposed Synthesis Workflow for this compound
Caption: Proposed workflow for the large-scale synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
References
- 1. Enzymatic Synthesis of Novel Vitexin Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis of vitexin glycosides and their activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04408K [pubs.rsc.org]
- 4. Enzymatic synthesis of vitexin glycosides and their activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcogj.com [phcogj.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. “One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. jchps.com [jchps.com]
- 12. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 13. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta [scirp.org]
- 14. Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of Vitexin caffeate extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Vitexin Caffeate extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to batch-to-batch variability in this compound extracts?
Batch-to-batch variability in botanical extracts is a common challenge. For this compound, the key factors include:
-
Raw Material Inconsistency: Genetic and environmental factors, such as the plant's origin, harvest time, and storage conditions, can significantly alter the chemical composition of the raw plant material.[1]
-
Extraction Method and Parameters: The choice of extraction technique (e.g., maceration, ultrasound-assisted extraction) and variations in parameters like solvent composition, temperature, and extraction time can dramatically impact the yield and purity of this compound.[1][2]
-
Post-Extraction Processing: Steps such as filtration, concentration, and drying can introduce variability if not strictly controlled.
-
Compound Stability: this compound, like many flavonoids, can be susceptible to degradation under certain conditions, such as exposure to high temperatures, alkaline pH, or oxidative environments.[3][4]
Q2: Which solvent system is optimal for extracting this compound?
While research specifically on this compound is limited, studies on the closely related compound Vitexin suggest that a mixture of alcohol and water is highly effective.[5][6][7] For instance, a 40% methanol-water solution containing 0.5% acetic acid has been shown to produce a high yield of Vitexin.[5][8] The addition of a small amount of acid can improve the stability and extraction of phenolic compounds.
Q3: How does extraction temperature affect the yield and stability of this compound?
Temperature plays a crucial role in both extraction efficiency and compound stability.
-
Increased Yield: Generally, higher temperatures can increase the solubility of flavonoids and improve extraction yield.[9]
-
Potential for Degradation: However, excessive heat can lead to the degradation of thermolabile compounds like this compound.[2][10] Studies on similar flavonoids show that optimal temperatures are often in the range of 50-60°C.[11][12] It is critical to find a balance that maximizes extraction while minimizing degradation.
Q4: What is the recommended analytical method for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of Vitexin and related compounds.[5][13] A reverse-phase C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent (e.g., methanol or acetonitrile) is typically used.[3][13] UV detection at a wavelength of around 330-350 nm is suitable for quantification.[3][5]
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the solvent may not be optimal. Try varying the alcohol-to-water ratio. Based on studies on Vitexin, a 40-70% alcohol concentration is a good starting point.[5][6] Consider adding a small amount of acid (e.g., 0.5% acetic acid) to the solvent mixture.[8] |
| Suboptimal Extraction Temperature | The temperature may be too low for efficient extraction. Gradually increase the temperature in increments of 5-10°C, while monitoring for any signs of degradation. The optimal temperature is often a trade-off between solubility and stability.[12] |
| Insufficient Extraction Time | The extraction time may not be long enough for complete diffusion of the target compound. Increase the extraction time and analyze samples at different time points to determine the optimal duration. |
| Improper Raw Material Preparation | The particle size of the plant material may be too large, limiting solvent penetration. Ensure the raw material is finely and consistently ground. A particle size of less than 0.5 mm is often recommended.[14] |
| Degradation of this compound | The compound may be degrading during extraction. Assess the pH of your extraction solvent, as alkaline conditions can be detrimental.[3] Protect the extraction mixture from light and excessive heat. |
Issue 2: High Batch-to-Batch Variability in this compound Concentration
| Possible Cause | Troubleshooting Step |
| Inconsistent Raw Material | Source plant material from a single, reputable supplier. If possible, use plants from the same harvest. Implement raw material specifications and quality control checks before extraction. DNA barcoding can be used to ensure the correct plant species.[1] |
| Fluctuations in Extraction Parameters | Strictly control all extraction parameters, including solvent composition, temperature, time, and solid-to-liquid ratio. Use calibrated equipment and maintain detailed batch records. |
| Variable Post-Extraction Processing | Standardize all post-extraction steps, such as the methods for filtration, solvent evaporation, and drying. Monitor for any potential degradation during these stages. |
| Inconsistent Analytical Method | Ensure your analytical method is validated for linearity, precision, and accuracy.[3] Use a system suitability test before each analytical run to ensure consistent instrument performance. |
Data Presentation
Table 1: Effect of Solvent System on Vitexin Yield
| Extraction Method | Solvent System | Vitexin Yield (mg/g DW) | Reference |
| Method 1 | 85% Ethanol | 0.313 | [6] |
| Method 2 | 70% Methanol | 0.498 | [6] |
| Method 3 | 40% Acidic Methanol (0.5% Acetic Acid) | 0.554 | [5][6][8] |
| Method 4 | 94% Ethanol | Not Significantly Different from Method 1 | [5] |
| Method 5 | 100% Methanol | 0.463 | [6] |
| Method 6 | 53% Acetonitrile | Not Significantly Different from Method 1 | [5] |
Table 2: Influence of Extraction Temperature and Time on Vitexin Yield (Aqueous Extraction)
| Temperature (°C) | Extraction Time (hours) | Vitexin Yield (%w/w) | Isovitexin Yield (%w/w) | Reference |
| 50 | 4 | 0.463 | - | [11][12] |
| 50 | 5 | - | 0.136 | [11] |
| 70 | 8 | Lower than 50°C | Lower than 50°C | [11] |
| 100 | 8 | Lower than 50°C | Lower than 50°C | [11] |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction of Vitexin
This protocol is based on a method that yielded a high concentration of Vitexin and can be adapted for this compound extraction.[5][6]
-
Preparation of Plant Material: Dry the plant material at 60°C and grind it into a fine powder.
-
Extraction:
-
Weigh 2g of the powdered plant material.
-
Add 30 mL of 40% methanol containing 0.5% acetic acid.
-
Use an ultrasonic extraction device for 30 minutes.
-
Repeat the extraction process twice with fresh solvent.
-
-
Filtration and Concentration:
-
Collect and filter the extracts.
-
Dry the filtrate using a rotary evaporator at 50°C.
-
-
Sample Preparation for Analysis:
-
Dissolve the dried extract in a suitable solvent mixture (e.g., methanol-acetonitrile-water).
-
Filter the solution through a 0.45 µm membrane filter before HPLC injection.
-
Protocol 2: HPLC Quantification of Vitexin
This protocol provides a general framework for the quantification of Vitexin, which can be optimized for this compound.[5][13]
-
Chromatographic System:
-
Calibration Curve:
-
Prepare a series of standard solutions of Vitexin at known concentrations.
-
Inject each standard and plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the prepared extract solution.
-
Identify the this compound peak by comparing the retention time with a standard (if available) or by LC-MS analysis.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Signaling pathways modulated by Vitexin.
References
- 1. masi.eu [masi.eu]
- 2. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. phcogj.com [phcogj.com]
- 4. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta - American Journal of Plant Sciences - SCIRP [scirp.org]
- 9. Efficient extraction of bioactive flavonoids from Celtis sinensis leaves using deep eutectic solvent as green media - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01848E [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. umpir.ump.edu.my [umpir.ump.edu.my]
- 12. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 13. jchps.com [jchps.com]
- 14. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]
Addressing matrix effects in Vitexin caffeate quantification
Welcome to the technical support center for the quantification of Vitexin caffeate and related flavonoid compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during bioanalysis, with a specific focus on addressing matrix effects in LC-MS/MS workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound and similar analytes.
Q1: I am observing poor reproducibility and accuracy in my this compound quantification. What could be the cause?
Poor reproducibility and accuracy are often linked to unaddressed matrix effects.[1][2] Matrix effects occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte (this compound), leading to either ion suppression or enhancement.[1][2][3] This phenomenon can significantly impact the precision and accuracy of quantification.[1] It is crucial to evaluate the presence and extent of matrix effects in your assay.
Q2: My analyte signal is significantly lower in plasma samples compared to the standard solution. How can I confirm if this is due to ion suppression?
This is a classic sign of ion suppression, a common matrix effect in LC-MS/MS analysis.[2][3] To confirm this, you can perform a post-extraction addition experiment. In this method, the analyte is spiked into the matrix extract after the extraction procedure, and the response is compared to that of the analyte in a neat solution at the same concentration. A lower signal in the matrix extract confirms ion suppression. Another qualitative method is the post-column infusion technique, where a constant flow of the analyte is infused into the mass spectrometer while a blank sample extract is injected. A dip in the signal at the retention time of interfering components indicates ion suppression.[4]
Q3: What are the initial steps to reduce matrix effects in my this compound assay?
Several strategies can be employed to mitigate matrix effects:
-
Optimize Sample Preparation: The primary goal is to remove interfering components from the sample.[4] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation for cleaning up complex matrices like plasma.[5]
-
Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can be highly effective.[4] This could involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[6]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact on the analyte's ionization.[7] However, ensure that after dilution, the analyte concentration remains above the lower limit of quantification (LLOQ).
Q4: I've tried improving my sample cleanup and chromatography, but I still observe significant matrix effects. What is the most robust solution?
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[4][8] A SIL-IS is a version of the analyte where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same matrix effects.[9] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to highly accurate and precise quantification.[9]
Frequently Asked Questions (FAQs)
Q1: What exactly is a "matrix effect"?
A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances in the sample matrix.[1] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the mass spectrometry signal, which does not correspond to a change in the analyte's actual concentration.[1][3] These effects are a significant challenge in the analysis of complex samples like biological fluids and food extracts.[10]
Q2: How is the matrix effect quantified?
The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (matrix) with the peak area of the analyte in a neat solution. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[1] For example, a matrix effect of 90-100% was reported as acceptable in one study for vitexin quantification.[5]
Q3: What is the difference between recovery and matrix effect?
-
Recovery refers to the efficiency of the extraction process. It measures how much of the analyte is recovered from the sample matrix during sample preparation.
-
Matrix Effect relates to the influence of the remaining matrix components on the analyte's signal during ionization in the mass spectrometer.
It is possible to have high recovery but still experience significant matrix effects.
Q4: When should I use matrix-matched calibration instead of a SIL-IS?
Matrix-matched calibration involves preparing calibration standards in a blank matrix that is identical to the study samples. This can compensate for matrix effects, assuming that the effect is consistent across all samples.[2] However, matrix effects can vary significantly from sample to sample, especially in biological studies.[2] Therefore, while matrix-matched calibration is a valid approach, a stable isotope-labeled internal standard is generally preferred for its ability to correct for sample-specific variations.[4][9]
Q5: Are there stable isotope-labeled internal standards available for this compound?
The availability of a specific SIL-IS for "this compound" may be limited. However, SIL-IS for structurally related flavonoids like quercetin and kaempferol have been successfully used to tackle matrix effects.[8] If a specific SIL-IS for this compound is not commercially available, a custom synthesis might be required. Alternatively, a structural analog that behaves similarly during chromatography and ionization could be used as an internal standard, though a SIL-IS is the most reliable choice.
Quantitative Data Summary
The following tables summarize key quantitative parameters from relevant studies on flavonoid quantification, which can serve as a benchmark for method development.
Table 1: LC-MS/MS Method Parameters for Vitexin and Isovitexin in Rabbit Plasma
| Parameter | Value | Reference |
| Linearity Range | 2.0 - 200 ng/mL | [5] |
| LLOQ | 2 ng/mL | [5] |
| Accuracy (Intra- and Inter-day) | 94 - 110% | [5] |
| Precision (RSD) | < 8.7% | [5] |
| Recovery | 97 - 102% | [5] |
| Matrix Effect | 90 - 100% | [5] |
Table 2: General Performance of LC-MS/MS Methods for Bioflavonoids
| Parameter | Value | Reference |
| Detection Limits (LOD) | 0.014 - 0.063 µg/mL | [6] |
| Recoveries | 86 - 114% | [6] |
| Matrix Effect (Ion Suppression) | -44% to -0.5% | [6] |
Experimental Protocols
Protocol 1: Sample Preparation for Vitexin Quantification in Plasma
This protocol is based on a method for the determination of vitexin and isovitexin in rabbit plasma.[5]
-
Aliquoting: Take a known volume of rabbit plasma sample.
-
Internal Standard Addition: Add the internal standard (e.g., salicylic acid).
-
Protein Precipitation: Add acetonitrile as a precipitation agent to deproteinize the plasma samples.
-
Vortexing: Vortex the mixture to ensure thorough mixing and precipitation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Conditions for Flavonoid Analysis
The following are typical starting conditions for the analysis of flavonoids like vitexin.[5][6]
-
Column: Reversed-phase C18 column (e.g., Phenomenex Gemini C18).[6]
-
Mobile Phase A: 0.1% Acetic Acid or 2% Acetic Acid in Water.[5][6]
-
Elution: Gradient or isocratic elution.
-
Ionization: Electrospray Ionization (ESI), typically in negative mode for flavonoids.[5]
-
Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5]
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Mechanism of ion suppression in electrospray ionization.
Caption: Decision tree for selecting a matrix effect strategy.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and Validation of an HPLC-MS/MS Method for the Simultaneous Quantification of Vitexin and Isovitexin in Rabbit Plasma: Pharmacokinetic Insights on a Microcapsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 9. researchgate.net [researchgate.net]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Vitexin Caffeate Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of bioassays involving Vitexin caffeate. Given the limited specific data on this compound, information on the structurally similar and more extensively studied flavonoid, Vitexin, is used as a proxy to address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Issue 1: Low or Inconsistent Bioactivity Observed
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound | This compound, like many flavonoids, has low aqueous solubility.[1] - Prepare a stock solution in an organic solvent such as DMSO or ethanol.[1] - For aqueous buffers, first dissolve this compound in a minimal amount of DMSO and then dilute with the buffer. Note that aqueous solutions are often not stable for more than a day.[2] - Sonication may aid in the dissolution of the compound. - Consider using nanoparticle encapsulation or inclusion complexes (e.g., with cyclodextrins) to enhance solubility.[3] |
| Degradation of this compound | Flavonoids can be sensitive to light, pH, and temperature.[4] - Protect stock solutions and experimental setups from light. - Prepare fresh dilutions for each experiment from a frozen stock. - Assess the stability of this compound under your specific assay conditions (pH, temperature, incubation time). Studies on similar compounds show stability at room temperature for up to 3 months but degradation under accelerated conditions (e.g., high temperature).[4] |
| Interference with Assay Components | This compound may interact with assay reagents, leading to inaccurate readings. - Run appropriate controls, including a vehicle control (the solvent used to dissolve the compound) to account for any effects of the solvent on the assay. - Test for autofluorescence or colorimetric interference of this compound at the wavelengths used in the assay. |
| Suboptimal Cell Culture Conditions | The physiological state of the cells can significantly impact the results. - Ensure cells are in the logarithmic growth phase and have a consistent passage number. - Regularly check for mycoplasma contamination. |
Issue 2: High Variability Between Replicates or Experiments
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Minor variations in concentration or handling can lead to significant differences. - Use calibrated pipettes and ensure thorough mixing of solutions. - Prepare a master mix of reagents to be added to all wells to minimize pipetting errors. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate reagents and affect results. - Avoid using the outer wells of the plate for samples. Instead, fill them with sterile water or media. - Ensure proper sealing of plates during incubation. |
| Inconsistent Incubation Times | The timing of reagent addition and reading of results is critical. - Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents. - Read all plates at the same time point after the final incubation step. |
| Biological Variation | Inherent biological differences can contribute to variability. - Increase the number of replicates for each condition. - Repeat experiments on different days to ensure the observed effects are consistent. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for dissolving this compound?
A1: Due to its poor water solubility, it is recommended to dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1] This stock can then be diluted in your aqueous assay buffer to the final working concentration. Be sure to include a vehicle control with the same final concentration of DMSO in your experiments.
Q2: How should I store my this compound stock solution?
A2: For long-term storage, it is best to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light. Aqueous dilutions should be prepared fresh for each experiment and not stored for extended periods.[2]
Q3: My results are not consistent with published data. What should I check first?
A3: First, verify the purity and identity of your this compound sample using methods like HPLC or mass spectrometry. Discrepancies can arise from impurities or degradation of the compound. Next, carefully review your experimental protocol against the published method, paying close attention to cell line, passage number, seeding density, compound concentration, and incubation times.
Q4: Can this compound interfere with colorimetric or fluorometric assays?
A4: Yes, flavonoids can exhibit intrinsic color or fluorescence, which may interfere with the readout of certain assays (e.g., MTT, assays using fluorescent probes). It is crucial to run a control containing only the compound and media (no cells or other reagents) to measure any background signal, which can then be subtracted from the experimental values.
Quantitative Data Summary
The following tables summarize representative quantitative data for Vitexin (as a proxy for this compound) from various bioassays.
Table 1: Antioxidant Activity of Vitexin
| Assay | System | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | Vitex agnus-castus leaf extract | 449 ± 1 | [5] |
| DPPH Radical Scavenging | Vitex agnus-castus fruit extract | 612 ± 4 | [5] |
| ABTS Radical Scavenging | Urtica circularis aqueous extract | 52.5 |
Table 2: Anti-inflammatory Activity of Vitexin
| Assay | System | EC50/IC50 | Reference |
| Nitric Oxide (NO) Inhibition | LPS-stimulated macrophages | Not specified, but effective |
Table 3: Anticancer Activity of Vitexin
| Cell Line | Assay | GI50/IC50 (µM) | Reference |
| Chronic Myeloid Leukemia (K-562) | Proliferation | 147 µg/mL | [6] |
| Colorectal Carcinoma (Caco-2) | Proliferation | 38.01 ± 0.64 µg/mL | [7] |
| Gastric Cancer Cells | Viability | Dose-dependent decrease | [8] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.[2]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 540 and 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.[9]
Visualizations
Experimental Workflow for Bioassay Reproducibility
Caption: A flowchart outlining key steps to ensure the reproducibility of this compound bioassays.
Signaling Pathways Modulated by Vitexin (as a proxy for this compound)
Caption: Key signaling pathways potentially modulated by this compound leading to its bioactivity.
References
- 1. antiox.org [antiox.org]
- 2. mdpi.com [mdpi.com]
- 3. Review of the effects of vitexin in oxidative stress-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitexin's Role in Colon Cancer Apoptosis: AMPK/mTOR Pathway Modulation Explored Through Experimental and Computational Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In-Vivo Stability of Vitexin Caffeate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the in-vivo stability of Vitexin caffeate. Given the limited direct research on this compound, much of the guidance provided is extrapolated from studies on the closely related compound, Vitexin, and general principles for flavonoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in-vivo stability a concern?
This compound is a flavone glycoside, a natural compound found in various plants. Like many flavonoids, its therapeutic potential is often limited by poor in-vivo stability, which leads to low bioavailability. This means that after administration, a significant portion of the compound is metabolized or degraded before it can exert its pharmacological effects.
Q2: What are the primary reasons for the low bioavailability of this compound?
The low bioavailability of this compound, much like its parent compound Vitexin, is attributed to two main factors:
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids hinders its absorption into the bloodstream.
-
Significant First-Pass Metabolism: A large fraction of the absorbed compound is rapidly metabolized in the intestines and liver, primarily by enzymes such as β-glucosidases, before it reaches systemic circulation.[1] Pharmacokinetic studies in rats have shown that Vitexin has an oral bioavailability of only about 2.8% to 4.91%, largely due to intestinal degradation.[1][2]
Q3: What are the most promising strategies to enhance the in-vivo stability and bioavailability of this compound?
Several formulation strategies have shown promise for improving the in-vivo performance of flavonoids like Vitexin and can be adapted for this compound:
-
Nanoencapsulation: Encapsulating this compound in nanoparticles can protect it from degradation in the gastrointestinal tract, improve its solubility, and facilitate its absorption.[3][4]
-
Structural Modification: Altering the chemical structure of the molecule, for instance, through glycosylation, can enhance its stability and solubility.
-
Co-administration with Bioenhancers: Certain natural compounds can inhibit the metabolic enzymes responsible for the degradation of flavonoids, thereby increasing their bioavailability.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving the in-vivo stability of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low encapsulation efficiency of this compound in nanoparticles. | 1. Suboptimal formulation parameters (e.g., polymer/lipid concentration, surfactant type).2. Poor solubility of this compound in the organic phase during nanoparticle preparation.3. Inefficient homogenization or sonication. | 1. Systematically vary the concentrations of the formulation components to find the optimal ratio.2. Screen different organic solvents to improve the solubility of this compound.3. Optimize the homogenization speed/time or sonication parameters. |
| Inconsistent particle size and high polydispersity index (PDI) of the nanoformulation. | 1. Inadequate control over the nanoprecipitation process.2. Aggregation of nanoparticles during preparation or storage. | 1. Ensure rapid and uniform mixing of the organic and aqueous phases.2. Use appropriate stabilizers or cryoprotectants for lyophilization to prevent aggregation. |
| Rapid in-vitro release of this compound from the formulation. | 1. The polymer or lipid matrix is not providing sufficient sustained release.2. High burst release due to surface-adsorbed drug. | 1. Select a polymer or lipid with a slower degradation/erosion rate.2. Optimize the formulation to minimize surface-associated drug. Consider a washing step after nanoparticle preparation. |
| No significant improvement in oral bioavailability in animal studies despite successful in-vitro results. | 1. The nanoformulation is not stable in the gastrointestinal environment.2. The enhanced solubility in vitro does not translate to improved absorption in vivo.3. Rapid clearance of the nanoparticles from the systemic circulation. | 1. Evaluate the stability of the nanoformulation in simulated gastric and intestinal fluids.2. Investigate the cellular uptake of the nanoformulation in Caco-2 cell monolayers.3. Consider surface modification of the nanoparticles with polymers like PEG to prolong circulation time. |
| High variability in plasma concentrations of this compound between individual animals. | 1. Inconsistent oral gavage technique.2. Differences in the fasting state of the animals.3. Genetic variability in metabolic enzyme activity. | 1. Ensure all personnel are properly trained in oral gavage techniques.2. Standardize the fasting period for all animals before dosing.3. Increase the number of animals per group to account for biological variability. |
Experimental Protocols
Below are detailed methodologies for key experiments related to enhancing the in-vivo stability of this compound.
Protocol 1: Nanoencapsulation of this compound using the Nanoprecipitation Method
This protocol describes the preparation of polymeric nanoparticles encapsulating this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) (surfactant)
-
Deionized water
Procedure:
-
Preparation of the Organic Phase: Dissolve a specific amount of this compound and PLGA in acetone.
-
Preparation of the Aqueous Phase: Dissolve PVA in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Continue stirring the solution for several hours in a fume hood to allow for the complete evaporation of acetone.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated this compound.
-
Lyophilization: Resuspend the washed nanoparticles in a cryoprotectant solution (e.g., trehalose) and freeze-dry to obtain a powder.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS)
-
Zeta Potential: Laser Doppler Anemometry
-
Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Quantify the amount of encapsulated this compound using a validated analytical method (e.g., HPLC) after dissolving the nanoparticles in a suitable solvent.
Protocol 2: In-Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for evaluating the oral bioavailability of a this compound formulation.
Materials:
-
This compound formulation
-
Control (free this compound suspension)
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Analytical method for this compound in plasma (e.g., HPLC-MS/MS)[5]
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Dosing: Divide the rats into two groups: a control group receiving the free this compound suspension and a test group receiving the this compound nanoformulation. Administer the formulations via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Plasma Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated HPLC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and oral bioavailability (F%).
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of Vitexin in rats after oral administration, which can serve as a baseline for comparison when evaluating new this compound formulations.
| Parameter | Value (Mean ± SD) | Reference |
| Dose (mg/kg) | 30 | [2] |
| Cmax (µg/mL) | 0.51 ± 0.015 | [2] |
| Tmax (min) | 15.82 ± 0.172 | [2] |
| AUC (µg·min/mL) | 60.41 ± 5.41 | [2] |
| Oral Bioavailability (F%) | 4.91 ± 0.761 | [2] |
Note: This data is for Vitexin, not this compound. It is anticipated that this compound will exhibit similarly low bioavailability.
Visualizations
Caption: Workflow for nanoencapsulation of this compound.
Caption: Workflow for in-vivo pharmacokinetic analysis.
References
- 1. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Encapsulation of Natural Polyphenolic Compounds; a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of vitexin in plasma by HPLC-MS/MS method and its pharmacokinetics in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Flavonoid Dosage in Animal Studies with a Focus on Vitexin
Disclaimer: This technical support center primarily focuses on Vitexin due to the limited availability of published data specifically on Vitexin caffeate in animal studies. Vitexin is the parent flavonoid glycoside from which this compound, its ester with caffeic acid, is derived. The information provided here on Vitexin can serve as a foundational guide for researchers investigating this compound, with the understanding that dosage and pharmacokinetic parameters may differ.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting dose range for Vitexin in rodent studies?
A1: Based on published literature, a general starting dose range for Vitexin in mice and rats is between 1 mg/kg and 50 mg/kg, administered either orally (p.o.) or intraperitoneally (i.p.). The optimal dose will depend on the specific animal model and the therapeutic effect being investigated. For instance, anticonvulsant and anxiolytic effects have been observed at doses as low as 1.25 mg/kg (i.p.) in mice.[1][2] In contrast, neuroprotective effects against lead-induced toxicity in rats were studied at a dose of 50 mg/kg (p.o.).[3][4]
Q2: What are the common administration routes for Vitexin in animal studies?
A2: The most frequently reported routes of administration for Vitexin in animal studies are oral gavage (p.o.) and intraperitoneal injection (i.p.).[1][2][5][6][7] Intravenous (i.v.) administration has also been used, primarily for pharmacokinetic studies.[8][9] The choice of administration route will significantly impact the bioavailability and subsequent dosage optimization.
Q3: What is the known oral bioavailability of Vitexin in rats?
A3: The absolute oral bioavailability of Vitexin in rats is reported to be very low, around 4.91%. This is attributed to a significant first-pass effect. Researchers should consider this low bioavailability when designing oral dosage regimens and may need to use higher doses compared to parenteral routes to achieve desired systemic concentrations.
Q4: Are there any known adverse effects or toxicity at higher doses of Vitexin?
A4: The reviewed studies did not report significant sedation or locomotor impairment at effective therapeutic doses.[1][2] One study in dogs established a no-observed-adverse-effect level (NOAEL) of 50 mg/kg body weight/day.[10] However, it is crucial to conduct dose-escalation studies and monitor for any potential signs of toxicity in your specific animal model.
Q5: How should Vitexin be prepared for administration?
A5: For oral administration, Vitexin can be dissolved in vehicles such as normal saline or distilled water.[4][5] For intravenous administration, it has been prepared in a 20% propylene glycol-water solution. The solubility of Vitexin should be carefully considered, and the use of appropriate solubilizing agents may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of therapeutic effect at previously reported doses. | Poor oral bioavailability. | Consider switching to an intraperitoneal or intravenous route of administration. If oral administration is necessary, consider increasing the dose or using a formulation to enhance absorption. |
| Rapid metabolism and elimination. | The half-life of Vitexin is relatively short.[8] Consider a more frequent dosing schedule or a sustained-release formulation. | |
| Animal model variability. | Ensure the animal model is appropriate for the intended therapeutic effect. Genetic differences between strains can influence drug metabolism and response. | |
| High variability in animal responses. | Inconsistent dosing technique. | Ensure accurate and consistent administration of the compound, especially for oral gavage. |
| Differences in food intake. | Food can affect the absorption of orally administered compounds. Standardize feeding schedules for all animals in the study. | |
| Gut microbiota differences. | The gut microbiota can metabolize flavonoids. Ensure animals are housed under similar conditions to minimize variations in gut flora. | |
| Precipitation of Vitexin in the dosing solution. | Poor solubility. | Check the solubility of Vitexin in your chosen vehicle. Consider using a co-solvent (e.g., propylene glycol, DMSO) or a surfactant, ensuring the vehicle itself is non-toxic and does not interfere with the experiment. |
Data on Vitexin Dosage in Animal Studies
Table 1: Vitexin Dosage for Neuroprotective Effects
| Animal Model | Dose | Route | Observed Effect | Reference |
| Wistar Rats (Lead-induced neurotoxicity) | 50 mg/kg | p.o. | Reduced oxidative stress and neuronal damage. | [3][4] |
| C57BL/6 Mice (Hypoxia-ischemia) | 30 and 60 mg/kg | i.p. | Attenuated infarct volume and improved neurofunctional recovery. | [11] |
| Mice (Middle cerebral artery occlusion) | 3.25, 7.50, and 15.00 mg/kg | i.p. | Increased phosphorylation of ERK1/2 and decreased phosphorylation of JNK. | [11] |
| Diabetic Rats (Streptozotocin-induced) | 1 mg/kg | Not specified | Improved learning and memory, increased antioxidant enzymes. | [11] |
Table 2: Vitexin Dosage for Anti-inflammatory and Cardioprotective Effects
| Animal Model | Dose | Route | Observed Effect | Reference |
| Sprague-Dawley Rats (Collagen-induced arthritis) | 10 mg/kg | p.o. | Reduced inflammatory markers (IL-1β, IL-6, TNF-α). | [12][13][14] |
| Sprague-Dawley Rats (Doxorubicin-induced cardiotoxicity) | 30 mg/kg | p.o. | Protected against myocardial damage and reduced oxidative stress. | [5] |
| Wistar Rats (Myocardial infarction) | 10, 20, and 40 mg/kg | i.p. | Decreased ST-segment elevation and improved cardiac function. | [6] |
Table 3: Vitexin Dosage for Anticonvulsant and Anxiolytic Effects
| Animal Model | Dose | Route | Observed Effect | Reference |
| Mice (Chemically-induced seizures) | 1.25, 2.5, and 5 mg/kg | i.p. | Dose-dependent protection against picrotoxin and PTZ-induced seizures. | [1][2] |
| Mice (Anxiety models) | 1.25, 2.5, and 5 mg/kg | i.p. | Demonstrated anxiolytic properties without causing sedation. | [1][2] |
Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Effects of Vitexin in a Lead-Induced Neurotoxicity Model in Wistar Rats (Adapted from[3][4])
-
Animal Model: Male Wistar rats.
-
Grouping:
-
Control group: Received distilled water.
-
Lead (Pb) group: Received lead acetate (200 mg/kg, p.o.).
-
Vitexin + Pb group: Received Vitexin (50 mg/kg, p.o.) one hour before lead acetate administration.
-
-
Dosage Preparation: Vitexin solution was prepared in distilled water.
-
Administration: All treatments were administered via oral gavage daily for 28 days.
-
Outcome Measures:
-
Behavioral tests (e.g., Barnes maze, novel object recognition) to assess working memory.
-
Biochemical analysis of brain tissue for oxidative stress markers (e.g., MDA, SOD, GPx).
-
Histopathological examination of brain tissue.
-
Protocol 2: Assessment of Anti-inflammatory Effects of Vitexin in a Collagen-Induced Arthritis Model in Sprague-Dawley Rats (Adapted from[12][13][14])
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Arthritis: Collagen-induced arthritis (CIA) model.
-
Grouping:
-
Control group.
-
CIA group.
-
CIA + Vitexin group (10 mg/kg bw, p.o.).
-
CIA + Methotrexate group (positive control).
-
-
Dosage Preparation: Vitexin was prepared for oral administration.
-
Administration: Vitexin was administered daily.
-
Outcome Measures:
-
Assessment of clinical signs of arthritis (e.g., paw swelling).
-
Measurement of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in serum or joint tissue.
-
Histopathological analysis of ankle joints.
-
Visualizations
Caption: General experimental workflow for in vivo studies of Vitexin.
Caption: Postulated anti-inflammatory signaling pathway of Vitexin.
References
- 1. Frontiers | Vitexin Possesses Anticonvulsant and Anxiolytic-Like Effects in Murine Animal Models [frontiersin.org]
- 2. Vitexin Possesses Anticonvulsant and Anxiolytic-Like Effects in Murine Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Vitexin and Cajanus cajan Extract Against Pb-induced Neurotoxicity in Wistar Rats - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 4. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 5. Vitexin attenuates acute doxorubicin cardiotoxicity in rats via the suppression of oxidative stress, inflammation and apoptosis and the activation of FOXO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Distribution, Metabolism, Excretion and Toxicokinetics of Vitexin in Rats and Dogs [ouci.dntb.gov.ua]
- 11. A Brief Review on the Neuroprotective Mechanisms of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model | Semantic Scholar [semanticscholar.org]
Refinement of analytical methods for Vitexin caffeate detection
This guide provides researchers, scientists, and drug development professionals with technical support for the refinement of analytical methods for Vitexin caffeate detection. As dedicated, validated methods for this compound are not widely available in published literature, this resource combines established protocols for its constituent parts—Vitexin and Caffeic Acid—with general best practices for the analysis of acylated flavonoid glycosides.
Frequently Asked Questions (FAQs)
Q1: Where should I start when developing an HPLC-UV method for this compound?
A1: A good starting point is to use a method validated for Vitexin.[1] Since the caffeic acid moiety adds to the molecule's hydrophobicity, you may need to increase the organic solvent percentage in your mobile phase compared to a standard Vitexin method. A reversed-phase C18 column is the most common choice for flavonoid analysis.[2][3]
Q2: What is the optimal UV wavelength for detecting this compound?
A2: The UV spectrum of this compound will be dominated by the flavone structure. Vitexin has a maximum absorbance (λ-max) around 335 nm.[4] Setting your DAD or UV detector to monitor between 330-350 nm is an excellent starting point for achieving high sensitivity.[1][3]
Q3: How can I confirm the identity of my compound as this compound using LC-MS?
A3: High-resolution mass spectrometry is essential. In negative ion mode ESI-MS, you would expect to see the deprotonated molecule [M-H]⁻. The exact mass of Vitexin is 432.381, and Caffeic Acid is 180.15. This compound is an ester of these two, involving the loss of a water molecule (18.01). Therefore, the expected exact mass is (432.381 + 180.15 - 18.01) = 594.521. Searching for an [M-H]⁻ ion at m/z 593.51 would be the primary confirmation.
Q4: What fragmentation patterns should I look for in MS/MS analysis of this compound?
A4: For acylated flavonoid glycosides, tandem mass spectrometry (MS/MS) in negative ion mode is very informative.[1][5] You should look for:
-
A neutral loss of the caffeoyl group (162 Da).
-
The appearance of the Vitexin fragment ion at m/z 431.
-
Characteristic C-glycoside fragmentation of the Vitexin portion, which involves cross-ring cleavages of the sugar, resulting in losses of 90 Da and 120 Da.[2]
Q5: My this compound seems to be degrading during sample preparation or analysis. What are the likely causes?
A5: this compound is susceptible to degradation. Key factors are:
-
pH: Flavonoids like Vitexin are known to be highly unstable and labile under alkaline (high pH) conditions.[3] Ensure your extraction solvents and mobile phases are neutral or slightly acidic.
-
Temperature: Both Vitexin and Caffeic Acid can degrade with heat.[6][7] Avoid excessive heating during extraction and consider using a column oven set to a moderate temperature (e.g., 25-30°C) for analysis.[4][8]
-
Light and Air: Phenolic compounds can be sensitive to oxidation and photodegradation. It is advisable to use amber vials and process samples expeditiously.
Q6: What is the best approach for extracting this compound from plant matrices?
A6: Sample preparation is a critical step for reliable analysis.[8] A common approach involves:
-
Extraction: Use an organic solvent like methanol, ethanol, or a mixture with water.[8] Acidifying the solvent (e.g., with 0.5% acetic acid) can improve the stability and extraction efficiency of phenolic compounds.[8] Ultrasonic or Soxhlet extraction methods are frequently used.[4][6]
-
Cleanup: To remove interfering compounds like lipids, a liquid-liquid extraction with a nonpolar solvent (e.g., hexane) can be performed on the initial extract.[8] Alternatively, solid-phase extraction (SPE) with a C18 cartridge is an effective cleanup method.[9]
Troubleshooting Guide
| Problem | Question | Possible Causes & Solutions |
| No Peak / Very Small Peak | Why am I not seeing a peak for this compound? | 1. Compound Degradation: The sample may have degraded. Prepare fresh samples in a slightly acidic solvent and use amber vials. Vitexin is known to be unstable in alkaline conditions.[3] 2. Poor Solubility: Vitexin has poor water solubility.[10] Ensure your sample is fully dissolved in the initial mobile phase or a strong organic solvent like methanol or DMSO. 3. Incorrect Detection Wavelength: Confirm your detector is set to the correct wavelength (around 330-350 nm).[1][3] 4. Injection Issue: Check the autosampler for air bubbles and ensure the injection loop is filling correctly. |
| Poor Peak Shape (Tailing) | Why is my this compound peak tailing? | 1. Secondary Interactions: The analyte may be interacting with active sites (residual silanols) on the column. Add a small amount of acid (e.g., 0.1-0.5% formic or acetic acid) to the mobile phase to suppress this interaction.[9] 2. Column Contamination: The column frit or packing material may be contaminated. Flush the column with a strong solvent or, if necessary, replace the guard column or the analytical column.[5][9] 3. pH Mismatch: If the sample solvent pH is significantly different from the mobile phase pH, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase. |
| Retention Time Drift | Why does the retention time of my peak keep changing? | 1. Inadequate Equilibration: The column is not fully equilibrated with the mobile phase, especially when changing solvents or after a gradient run. Increase the equilibration time.[5] 2. Temperature Fluctuation: The column temperature is not stable. Use a thermostatted column compartment for consistent results.[5][9] 3. Mobile Phase Composition Change: The mobile phase composition may be changing due to evaporation of the more volatile solvent or improper mixing. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[5] 4. Pump Issues: Inconsistent flow from the pump due to air bubbles or failing seals can cause drift. Purge the pump and check for leaks.[5] |
| Baseline Noise / Drifting | What is causing my noisy or drifting baseline? | 1. Air Bubbles: Air bubbles in the pump or detector cell are a common cause of baseline noise. Degas the mobile phase thoroughly and purge the system.[5] 2. Contaminated Mobile Phase: Impurities in the solvents or additives can create a noisy or drifting baseline, particularly in gradient analysis. Use high-purity HPLC-grade solvents. 3. Detector Lamp Failing: An aging UV detector lamp can lose intensity and cause noise. Check the lamp energy and replace if necessary.[5] 4. Column Bleed: The column's stationary phase is degrading and eluting, which can cause baseline drift, especially at higher temperatures or extreme pH. |
| Low MS Sensitivity | Why is the MS signal for this compound weak? | 1. Incorrect Ionization Mode: Ensure you are using negative ion mode ESI, as phenolic compounds and carboxylic acids ionize well as [M-H]⁻.[1] 2. Mobile Phase Suppression: Buffers like phosphate are not volatile and will suppress the MS signal. Use volatile modifiers like formic acid, acetic acid, or ammonium formate. 3. Suboptimal Source Parameters: Optimize MS source parameters such as capillary voltage, gas flow, and temperature for your specific compound and flow rate. 4. In-source Fragmentation: The compound might be fragmenting in the source before reaching the mass analyzer. Reduce the fragmentor or cone voltage. |
Quantitative Data Summary
The following tables summarize typical analytical parameters for Vitexin and Caffeic Acid, which can be used as a starting point for developing a quantitative method for this compound.
Table 1: HPLC-UV Method Parameters & Performance
| Parameter | Vitexin | Caffeic Acid | Reference(s) |
| Retention Time (t_R) | 7.6 min | 3.9 min | [1] |
| 11.05 min | - | [4] | |
| Detection Wavelength (λ) | 330 nm, 335 nm | 330 nm | [1][4] |
| Linearity Range | 1 - 250 µg/mL | 1 - 250 µg/mL | [1] |
| Limit of Detection (LOD) | 0.03 µg/mL | < 0.01 µg/mL | [1] |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | < 0.025 µg/mL | [1] |
| Recovery | 104.93 ± 1.82 % | 99.12 ± 1.25 % | [1] |
Table 2: LC-MS/MS Parameters (Negative Ion Mode)
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ions (m/z) | Reference(s) |
| Vitexin | 431 | 311, 283 | [8] |
| Caffeic Acid | 179 | 135 (loss of CO₂) | |
| This compound (Predicted) | 593 | 431 (loss of caffeoyl group), 283, 311 (Vitexin fragments) | - |
Experimental Protocols
Protocol 1: HPLC-DAD Method for Screening and Quantification
This protocol is adapted from validated methods for Vitexin and related phenolic compounds.[1][8]
-
Chromatographic System:
-
HPLC System: Agilent 1260 or equivalent with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: Reversed-phase C18, 4.6 x 100 mm, 3 µm particle size.
-
Guard Column: C18 guard column.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.5% Acetic Acid.
-
Mobile Phase B: Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Gradient Program:
-
0-15 min: 25% B to 65% B (linear gradient)
-
15-20 min: 65% B to 100% B
-
20-25 min: Hold at 100% B (column wash)
-
25-30 min: Return to 25% B (equilibration)
-
-
-
Detection:
-
DAD Wavelength: Monitor at 330 nm for quantification and collect spectra from 200-400 nm for peak purity analysis.
-
-
Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound standard in 50% methanol to a final concentration of 1000 µg/mL.
-
Working Standards: Prepare a series of dilutions (e.g., 1-250 µg/mL) from the stock solution using 50% methanol to construct a calibration curve.
-
Sample Solution: Prepare sample extracts at a known concentration (e.g., 2 mg/mL) in 50% methanol.
-
Filtration: Filter all solutions through a 0.22 µm nylon membrane filter prior to injection.
-
Injection Volume: 10 µL.
-
Protocol 2: LC-MS/MS Method for Identification and Confirmation
This protocol is based on established methods for flavonoid glycoside characterization.
-
LC-MS/MS System:
-
LC System: UPLC system capable of handling high pressures.
-
MS System: Triple quadrupole or Q-TOF mass spectrometer with an Electrospray Ionization (ESI) source.
-
Column: Reversed-phase C18, 2.1 x 100 mm, 1.8 µm particle size.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program: Adjust as needed to achieve separation; a typical gradient might run from 10% B to 95% B over 15 minutes.
-
-
MS/MS Parameters (Negative Ion Mode):
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas Temperature: 500°C.
-
Scan Mode:
-
Full Scan: Scan from m/z 100-1000 to find the [M-H]⁻ parent ion (m/z 593).
-
Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 593 and fragment using an appropriate collision energy to observe product ions (e.g., m/z 431, 311, 283).
-
-
-
Sample Preparation:
-
Prepare standards and samples as described in Protocol 1, but use the LC-MS mobile phase (Water/Acetonitrile with 0.1% Formic Acid) as the final diluent to ensure compatibility.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for poor HPLC peak shape.
Caption: Logical flow for this compound analytical method development.
References
- 1. Characterization of acylated flavonoid-O-glycosides and methoxylated flavonoids from Tagetes maxima by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vitexin | C21H20O10 | CID 5280441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for Vitexin (HMDB0259858) [hmdb.ca]
- 8. Structural characterization of flavonoid glycosides from leaves of wheat (Triticum aestivum L.) using LC/MS/MS profiling of the target compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bcrcp.ac.in [bcrcp.ac.in]
Enhancing the resolution of Vitexin caffeate in chromatographic separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Vitexin Caffeate during chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure affect chromatographic separation?
This compound is an acylated flavonoid glycoside. It consists of the flavone vitexin attached to a caffeic acid moiety. This acylation makes the molecule more hydrophobic compared to vitexin. In reversed-phase chromatography, this increased hydrophobicity leads to a longer retention time.[1] The presence of both the flavonoid and caffeic acid structures means that the mobile phase composition, particularly pH, will significantly influence its retention and peak shape.
Q2: What are the typical starting conditions for HPLC separation of this compound?
A good starting point for developing a separation method for this compound on a C18 column would be a gradient elution using an acidified aqueous mobile phase and an organic modifier like acetonitrile or methanol. The acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is crucial for obtaining sharp peaks for phenolic compounds by suppressing the ionization of hydroxyl groups.
Q3: My this compound peak is showing significant tailing. What are the common causes and solutions?
Peak tailing for phenolic compounds like this compound is a common issue. The primary causes include:
-
Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of this compound, causing tailing.
-
Mobile Phase pH: If the mobile phase pH is not optimal, partial ionization of the analyte can occur, leading to tailing.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress the ionization of phenolic hydroxyls.
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase to minimize silanol interactions.
-
Reduce Sample Concentration: Dilute the sample to see if the peak shape improves.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed contaminants.
Q4: I am observing co-elution or poor resolution between this compound and other components in my sample. How can I improve the separation?
Improving resolution requires optimizing several chromatographic parameters:
-
Modify the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the Column Temperature: Increasing the column temperature can improve efficiency and sometimes change the elution order. However, for some flavonoids, lower temperatures might provide better resolution.[2]
-
Optimize the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Broad Peaks | 1. High dead volume in the system. 2. Column contamination or degradation. 3. Inappropriate mobile phase composition. | 1. Check and tighten all fittings. Use tubing with a smaller internal diameter. 2. Flush the column with a strong solvent or replace it if necessary. 3. Optimize the mobile phase; ensure it is properly degassed. |
| Split Peaks | 1. Partially clogged frit or column inlet. 2. Sample solvent incompatible with the mobile phase. 3. Column void or channeling. | 1. Back-flush the column or replace the inlet frit. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Replace the column. |
| Baseline Drift | 1. Column not equilibrated. 2. Mobile phase composition changing. 3. Detector lamp aging. | 1. Equilibrate the column for a longer period before injection. 2. Ensure the mobile phase is well-mixed and degassed. 3. Replace the detector lamp. |
| Ghost Peaks | 1. Contamination in the injector or sample loop. 2. Carryover from a previous injection. 3. Impurities in the mobile phase. | 1. Clean the injector and sample loop. 2. Run a blank gradient after each sample. 3. Use high-purity solvents and freshly prepared mobile phases. |
Experimental Protocols
General Protocol for HPLC Analysis of this compound
This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required for specific sample matrices.
-
Instrumentation: A standard HPLC system with a UV-Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50-90% B (linear gradient)
-
30-35 min: 90% B (isocratic)
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 330 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of the initial mobile phase (90% A, 10% B) and filter through a 0.45 µm syringe filter.
Data Presentation
Table 1: Expected Effect of Parameter Changes on this compound Retention Time and Resolution
| Parameter Change | Effect on Retention Time | Effect on Resolution | Rationale |
| Increase % Organic Solvent | Decrease | May Decrease | This compound is less retained in a more non-polar mobile phase. |
| Decrease Mobile Phase pH | Increase | May Improve Peak Shape | Suppresses ionization of phenolic groups, leading to better interaction with the stationary phase and sharper peaks. |
| Increase Column Temperature | Decrease | Variable | Reduces mobile phase viscosity, leading to faster elution. Can improve or decrease resolution depending on the specific compounds being separated.[2] |
| Decrease Flow Rate | Increase | May Increase | Allows for more interaction between the analyte and the stationary phase, potentially improving separation. |
Visualizations
Experimental Workflow for Method Optimization
Caption: A logical workflow for optimizing the chromatographic resolution of this compound.
Troubleshooting Logic for Peak Tailing
Caption: A step-by-step guide to troubleshooting peak tailing for this compound.
References
Validation & Comparative
A Comparative Guide to the Quantification of Vitexin Caffeate: An HPLC-Centric Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of active compounds is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of vitexin, a closely related compound to vitexin caffeate, with alternative analytical techniques. The data presented is based on a stability-indicating HPLC method for the simultaneous determination of caffeic acid and vitexin, providing a strong analytical proxy for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as a robust and widely adopted technique for the separation, identification, and quantification of chemical compounds. Its high resolution and sensitivity make it a preferred method for the analysis of complex mixtures, such as those found in natural product extracts.
Experimental Protocol: HPLC Method for Vitexin Quantification
This protocol details a validated stability-indicating HPLC method for the simultaneous quantification of caffeic acid and vitexin.
-
Chromatographic System: A High-Performance Liquid Chromatography instrument equipped with a photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: A standard flow rate of 1.0 mL/min is maintained.
-
Detection Wavelength: The PDA detector is set to monitor at a wavelength suitable for the analytes, often around 330 nm for vitexin and related compounds.[1][2][3]
-
Injection Volume: A 10 µL injection volume is commonly used.
-
Standard Preparation: Standard solutions of vitexin are prepared in a suitable solvent, such as methanol, at various concentrations to establish a calibration curve.
-
Sample Preparation: The sample containing vitexin is extracted with a suitable solvent, filtered, and diluted as necessary to fall within the linear range of the calibration curve.
Performance Data
The validation of the HPLC method for vitexin yielded the following performance characteristics, which are summarized in the table below.
| Parameter | HPLC Method for Vitexin |
| Linearity (Concentration Range) | 1 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (Intra-day %RSD) | 0.19 - 0.90% |
| Precision (Inter-day %RSD) | 0.17 - 0.33% |
| Accuracy (Recovery) | 98.77 - 106.74% |
Source: Data compiled from a validated stability-indicating HPLC method for vitexin.[1]
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques offer distinct advantages in terms of speed, cost, or sensitivity. Here, we compare the HPLC method with High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers high sample throughput and cost-effectiveness, making it suitable for rapid screening and quantification.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of ethyl acetate, formic acid, acetic acid, and water.
-
Sample Application: Samples and standards are applied as bands using an automated applicator.
-
Development: The plate is developed in a chromatographic chamber.
-
Densitometric Analysis: The separated bands are scanned with a densitometer at a specific wavelength to quantify the analytes.
| Parameter | HPTLC Method for Vitexin |
| Linearity (Concentration Range) | 0.1 - 300 µg/mL[4] |
| Correlation Coefficient (r²) | 0.988 (peak area), 0.986 (peak height)[4] |
| Limit of Detection (LOD) | 0.1 µ g/spot [4] |
| Limit of Quantification (LOQ) | 1.0 µ g/spot [4] |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 92.10 - 105.20%[4] |
Source: Data from a validated HPTLC method for vitexin.[4]
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS combines the high separation efficiency of UPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for trace-level quantification and structural elucidation.
-
Chromatographic System: An Ultra-Performance Liquid Chromatography system coupled to a mass spectrometer (e.g., triple quadrupole or time-of-flight).
-
Column: A sub-2 µm particle size reversed-phase column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient elution with mobile phases similar to HPLC, but often of higher purity (LC-MS grade).
-
Ionization Source: Electrospray ionization (ESI) is commonly used in either positive or negative ion mode.
-
Mass Analysis: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
| Parameter | UPLC-MS Method (Typical for Flavonoid Glycosides) |
| Linearity (Concentration Range) | Typically in the ng/mL range |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | Sub-ng/mL levels |
| Limit of Quantification (LOQ) | Low ng/mL levels |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 85 - 115% |
Method Comparison Summary
| Feature | HPLC | HPTLC | UPLC-MS |
| Resolution | High | Moderate | Very High |
| Sensitivity | Good (µg/mL) | Moderate (µ g/spot ) | Excellent (ng/mL to pg/mL) |
| Speed | Moderate | Fast (high throughput) | Fast |
| Cost per Sample | Moderate | Low | High |
| Quantitative Accuracy | High | Good | Very High |
| Specificity | Good (with PDA) | Moderate | Excellent (with MS) |
Experimental Workflow and Signaling Pathways
To visualize the logical flow of a typical HPLC method validation process, the following diagram is provided.
Caption: Workflow for HPLC Method Validation.
References
Cross-Validation of Bioactivity Assays: A Comparative Guide for Vitexin
Disclaimer: Extensive searches for publicly available bioactivity assays of Vitexin caffeate did not yield sufficient detailed experimental data to construct a comprehensive comparison guide as requested. The available information is limited and lacks the specific quantitative data and protocols necessary for a thorough cross-validation.
Therefore, this guide provides a comparative analysis of bioactivity assays for the closely related and well-studied flavonoid, Vitexin . While Vitexin and this compound are structurally related, the bioactivity data presented here is for Vitexin and should not be directly extrapolated to this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the bioactivity of Vitexin as a potential therapeutic agent.
Introduction to Vitexin
Vitexin, an apigenin-8-C-glucoside, is a naturally occurring flavonoid found in various medicinal plants and foods, including hawthorn, mung beans, and passionflower. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] This guide focuses on cross-validating two key bioactivity assays for Vitexin: an in vitro anti-inflammatory assay and an in vitro anticancer assay.
Data Presentation: Quantitative Bioactivity of Vitexin
The following table summarizes the quantitative data from two distinct bioactivity assays for Vitexin.
| Bioactivity Assay | Cell Line | Test Substance | IC50 Value | Reference |
| Anti-inflammatory | RAW 264.7 Macrophages | Vitexin | < 1 µM (for TNF-α inhibition) | [4] |
| Anticancer (Cytotoxicity) | Nasopharyngeal Carcinoma (CNE1, HK1) | Vitexin | Not specified, but significant inhibition of cell proliferation observed | [2] |
Experimental Protocols
In Vitro Anti-inflammatory Assay: Inhibition of TNF-α Production
This assay evaluates the ability of Vitexin to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Line: RAW 264.7 (murine macrophage cell line)
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Vitexin. The cells are pre-incubated with Vitexin for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for 24 hours.
-
Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of Vitexin that inhibits 50% of TNF-α production, is then determined.
In Vitro Anticancer Assay: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Cell Lines: CNE1 and HK1 (human nasopharyngeal carcinoma cell lines)
Methodology:
-
Cell Culture: CNE1 and HK1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are treated with various concentrations of Vitexin for 24, 48, and 72 hours. A control group treated with the vehicle (e.g., DMSO) is included.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, representing the concentration of Vitexin that causes a 50% reduction in cell viability, is calculated.
Mandatory Visualization
Signaling Pathway of Vitexin's Anti-inflammatory Action
Vitexin has been shown to exert its anti-inflammatory effects by suppressing the NF-κB signaling pathway.[2] The following diagram illustrates this mechanism.
Caption: Vitexin inhibits the NF-κB signaling pathway.
Experimental Workflow for the MTT Assay
The following diagram outlines the workflow for assessing the anticancer activity of Vitexin using the MTT assay.
Caption: Workflow of the MTT cell viability assay.
References
A Comparative Analysis of the Biological Activities of Vitexin and Vitexin Caffeate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two flavonoid compounds, Vitexin and its derivative, Vitexin caffeate. While extensive research has elucidated the multifaceted pharmacological effects of Vitexin, there is a notable scarcity of data on this compound in the current scientific literature. This document aims to present the available evidence for both compounds, highlighting the significant research gap concerning this compound and suggesting potential avenues for future investigation based on its structural relationship to Vitexin and caffeic acid.
Introduction to Vitexin and this compound
Vitexin , an apigenin-8-C-glucoside, is a naturally occurring flavonoid found in a variety of medicinal plants and dietary sources, including passionflower, hawthorn, and pearl millet. It has been the subject of numerous studies investigating its therapeutic potential across a range of diseases.
This compound is a derivative of Vitexin, specifically a caffeic acid ester. While it has been isolated from plants such as Vitex negundo, its biological activities and mechanisms of action remain largely unexplored.
Comparative Summary of Biological Activities
The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anti-cancer activities of Vitexin. Due to the limited research, corresponding data for this compound is largely unavailable.
Antioxidant Activity
| Compound | Assay | Test System | IC50 Value | Reference |
| Vitexin | DPPH Radical Scavenging | In vitro | 0.014 ± 0.001 mM | [1] |
| Nitric Oxide Scavenging | In vitro | Better than Isovitexin | [2] | |
| This compound | DPPH Radical Scavenging | In vitro | Data not available |
Anti-inflammatory Activity
| Compound | Assay | Test System | IC50 Value / Effect | Reference |
| Vitexin | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 cells | IC50 > 200 µg/ml (non-cytotoxic) | [3][4] |
| Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β) | LPS-challenged mice | Significant reduction | [3] | |
| This compound | NO Production Inhibition | In vitro | Data not available |
Anti-cancer Activity
| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| Vitexin | U937 | Leukemia | 22.5 µM | 24h | [5] |
| K-562 | Chronic Myeloid Leukemia | 147 µg/ml | Not specified | [1] | |
| HCT-116DR | Colorectal Cancer | LC50 = 101.8 µM (in zebrafish embryos) | 96h | [6] | |
| U251 | Glioblastoma | 108.8 µM | Not specified | [7] | |
| This compound | Various | Various | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited for Vitexin are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
A solution of DPPH in methanol is prepared to a specific concentration, resulting in a deep violet color.
-
Various concentrations of the test compound (Vitexin) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.
Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.
-
Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of the test compound (Vitexin) for a specific duration.
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined from a standard curve.
-
The percentage of inhibition of NO production is calculated, and the IC50 value is determined. A cell viability assay (e.g., MTT assay) is often performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is commonly used to determine the cytotoxic effects of a compound on cancer cells.
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (Vitexin) for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Living cells with active mitochondrial dehydrogenases will convert the water-soluble MTT into an insoluble purple formazan.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm).
-
The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Signaling Pathways Modulated by Vitexin
Vitexin exerts its biological effects by modulating several key signaling pathways. Diagrams for these pathways are provided below.
Caption: Vitexin inhibits the NF-κB signaling pathway.
References
- 1. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antiox.org [antiox.org]
- 3. Vitexin reduces neutrophil migration to inflammatory focus by down-regulating pro-inflammatory mediators via inhibition of p38, ERK1/2 and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitexin induces apoptosis by suppressing autophagy in multi-drug resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Vitexin Caffeate and Other Phenolic Compounds: A Comparative Guide to Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antioxidant research, phenolic compounds stand out for their potent free-radical scavenging capabilities. This guide provides a comparative analysis of the antioxidant activity of vitexin caffeate against other well-known phenolic compounds. Due to a lack of direct experimental data on this compound, this comparison is based on the antioxidant profiles of its constituent parts, vitexin and caffeic acid, alongside other common phenolics.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of phenolic compounds is frequently evaluated using various assays, with DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being among the most common. The IC50 value, which represents the concentration of an antioxidant required to scavenge 50% of the free radicals, is a key metric for comparison; a lower IC50 value indicates higher antioxidant activity.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Notes |
| Vitexin | ~147[1] | 13.0 (µmol Trolox eq/µmol)[2] | Exhibits notable antioxidant and neuroprotective effects.[1][3] |
| Caffeic Acid | 1.59[4] | 1.59[4] | Shows strong free radical scavenging activity.[5] |
| Quercetin | 1.89[4] | 1.89[4] | A widely studied flavonoid with potent antioxidant and anti-inflammatory properties. |
| Gallic Acid | 1.03[4] | 1.03[4] | A phenolic acid known for its very high antioxidant activity. |
| Trolox (standard) | - | - | A water-soluble analog of vitamin E, commonly used as a standard in antioxidant assays. |
| (+)-Catechin | 3.12[4] | 3.12[4] | A flavonoid found in high concentrations in tea. |
| Rutin | 4.68[4] | 4.68[4] | A citrus flavonoid glycoside with demonstrated antioxidant effects. |
Note: The data presented is compiled from various sources and direct comparisons should be made with caution as experimental conditions can vary. The antioxidant activity for vitexin in the ABTS assay is expressed in Trolox equivalents, a common method for standardizing results.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the DPPH and ABTS radical scavenging assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 10⁻³ M) is prepared in methanol or ethanol and stored in the dark.[6] A working solution is then prepared by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.[6]
-
Reaction Mixture: Various concentrations of the test compound (e.g., 0.25 mL) are mixed with a fixed volume of the DPPH working solution (e.g., 2.75 mL).[7]
-
Incubation: The mixture is shaken vigorously and incubated in the dark at room temperature for a specified period (e.g., 10-30 minutes).[7][8]
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[7]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.[7] The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[9]
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., water or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Reaction Mixture: A small volume of the test sample or standard (e.g., 5 µL) is added to a larger volume of the ABTS•+ working solution (e.g., 200 µL).[10]
-
Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).[4]
-
Measurement: The absorbance is measured at 734 nm.[10]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Signaling Pathway
The antioxidant effects of many flavonoids are mediated through the modulation of cellular signaling pathways. The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular antioxidant response.
Caption: Nrf2 signaling pathway activation by flavonoids.
Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. In the presence of oxidative stress or certain flavonoids, this complex dissociates, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxifying enzymes, leading to their transcription and ultimately enhancing cellular protection.[11][12][13]
References
- 1. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vitexin alleviates high-fat diet induced brain oxidative stress and inflammation via anti-oxidant, anti-inflammatory and gut microbiota modulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. Analysis of Antioxidant Phytochemicals and Anti-Inflammatory Effect from Vitex rotundifolia L.f - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Unraveling the In Vitro Mechanisms of Vitexin Caffeate: A Comparative Guide
A comprehensive analysis of the in vitro validation of Vitexin caffeate's mechanism of action remains a developing area of research. Extensive studies have focused on its close structural analog, Vitexin, providing a strong foundational understanding of the potential biological activities of its derivatives. This guide, therefore, leverages the wealth of available data on Vitexin to offer a comparative framework for researchers, scientists, and drug development professionals. It is important to note that while this compound may share similar mechanisms, direct experimental validation is necessary.
Vitexin, a flavonoid glycoside found in various medicinal plants, has demonstrated a broad spectrum of pharmacological effects in vitro, including antioxidant, anti-inflammatory, and anticancer activities.[1][2][3] These effects are attributed to its ability to modulate key cellular signaling pathways. This guide will delve into the in vitro evidence supporting these mechanisms, presenting comparative data, detailed experimental protocols, and visual representations of the involved pathways.
Comparative Analysis of In Vitro Efficacy
To contextualize the biological activity of Vitexin, it is often compared with other flavonoids or standard drugs in various in vitro assays. The following tables summarize key quantitative data from these comparative studies.
| Compound | Cell Line | Assay | IC50 / Activity | Reference |
| Vitexin | U251 Glioblastoma | Proliferation (CCK-8) | 108.8 µM | [4] |
| Temozolomide | U251 Glioblastoma | Proliferation (CCK-8) | 34.5 µM | [4] |
| Vitexin | MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | Significant cytotoxic activity | [5] |
| Vitexin | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Inhibition observed | [6] |
Table 1: Comparative Cytotoxicity and Anti-proliferative Activity. This table highlights the concentration-dependent effects of Vitexin on cancer cell viability compared to a standard chemotherapeutic agent.
| Compound | Assay | Result | Reference |
| Vitexin | DPPH Radical Scavenging | ~60% inhibition at 100 µg/mL | [7] |
| Vitexin | Superoxide Radical Scavenging | ~70% inhibition at 100 µg/mL | [7] |
| Vitexin | Albumen Denaturation Inhibition | 54.2% inhibition | [7] |
| Aspirin | Albumen Denaturation Inhibition | 55.6% inhibition | [7] |
| Vitexin | Proteinase Inhibitory Activity | 57.8% inhibition | [7] |
Table 2: Comparative Antioxidant and Anti-inflammatory Activity. This table showcases the radical scavenging and protein denaturation inhibition capabilities of Vitexin in comparison to a standard anti-inflammatory drug.
Key In Vitro Mechanisms of Action
Vitexin exerts its effects by modulating multiple signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Anti-inflammatory Mechanism
Vitexin has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators. A key target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] In vitro studies have demonstrated that Vitexin can reduce the expression of inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[6]
Caption: Vitexin inhibits the NF-κB signaling pathway.
Antioxidant Mechanism
Vitexin's antioxidant properties are attributed to its ability to scavenge free radicals and activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[2] In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide radical scavenging assays, have confirmed its potent antioxidant capacity.[7]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vitexin alleviates high-fat diet induced brain oxidative stress and inflammation via anti-oxidant, anti-inflammatory and gut microbiota modulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Therapeutic Promise of Vitexin: An In Vivo Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of the therapeutic potential of Vitexin, a naturally occurring flavonoid. Through a systematic comparison with established alternatives and a detailed examination of its mechanism of action, this document serves as a valuable resource for researchers and professionals in the field of drug discovery and development. The data presented is compiled from multiple preclinical studies, offering an objective overview of Vitexin's efficacy and pharmacological profile.
Comparative Efficacy of Vitexin in Preclinical Models
Vitexin has demonstrated significant therapeutic effects across a range of in vivo models, including inflammatory, oncological, and neurodegenerative conditions. The following tables summarize the key quantitative data from these studies, comparing the performance of Vitexin with standard therapeutic agents.
Anti-inflammatory Activity: Rheumatoid Arthritis Model
A key study evaluated the anti-arthritic and apoptotic role of Vitexin in a collagen-induced arthritis (CIA) rat model, a common preclinical model for rheumatoid arthritis. The efficacy of Vitexin was compared to Methotrexate, a widely used disease-modifying antirheumatic drug (DMARD)[1][2].
| Parameter | Control Group | CIA Model | Vitexin (10 mg/kg) | Methotrexate (1 mg/kg) |
| Inflammatory Cytokines | ||||
| IL-1β (pg/mL) | Normal | Elevated | Significantly Reduced (p < 0.05) | Significantly Reduced |
| IL-6 (pg/mL) | Normal | Elevated | Significantly Reduced (p < 0.05) | Significantly Reduced |
| TNF-α (pg/mL) | Normal | Elevated | Significantly Reduced (p < 0.05) | Significantly Reduced |
| Apoptosis & Inflammation Markers | ||||
| C-reactive protein | Normal | Elevated | Reverted to Normal | Reverted to Normal |
| Rheumatoid factor | Normal | Elevated | Reverted to Normal | Reverted to Normal |
| Histological Changes | Normal | Severe | Significantly Improved (p < 0.05) | Improved |
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
In a classic model of acute inflammation, Vitexin was compared to Aspirin, a nonsteroidal anti-inflammatory drug (NSAID), for its ability to reduce paw edema in rats[3].
| Treatment Group | Dosage | Inhibition of Edema (%) |
| Vitexin | 10 mg/kg (oral) | Potent anti-inflammatory effect |
| Aspirin | Not specified in abstract | Standard anti-inflammatory effect |
Note: The abstract of the comparative study with aspirin did not provide specific quantitative data on the percentage of edema inhibition for both compounds, but highlighted Vitexin's potent activity[3].
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key in vivo experiments.
Collagen-Induced Arthritis (CIA) in Rats
-
Animal Model: Male Sprague Dawley rats were used for this study.
-
Induction of Arthritis: Arthritis was induced by administering an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
Treatment Groups: The rats were divided into five groups: a healthy control group, a CIA model group receiving no treatment, a group treated with Vitexin (10 mg/kg body weight), a group treated with Methotrexate (1 mg/kg body weight), and a group receiving Vitexin alone to assess any intrinsic effects[1][2].
-
Assessment of Efficacy: The therapeutic effects were evaluated by measuring body and organ weight, biochemical assays for inflammatory markers, cytokine levels (IL-1β, IL-6, IL-17, TNF-α, etc.), and markers of apoptosis. Histopathological analysis of the ankle joints was also performed to assess the extent of joint damage[1][2].
Carrageenan-Induced Paw Edema in Rats
-
Animal Model: The study utilized a carrageenan-induced rat paw edema model, a standard method for screening anti-inflammatory drugs.
-
Induction of Inflammation: Inflammation is induced by injecting a solution of carrageenan into the sub-plantar tissue of the rat's hind paw.
-
Treatment Groups: One group of rats was treated with Vitexin (10 mg/kg, orally), and another group was treated with Aspirin as a standard drug for comparison[3].
-
Assessment of Efficacy: The anti-inflammatory activity was determined by measuring the reduction in paw edema over a specific period.
Mechanism of Action: Modulation of Signaling Pathways
Vitexin exerts its therapeutic effects by modulating key signaling pathways involved in inflammation, cell proliferation, and apoptosis. The diagrams below illustrate the established mechanisms of action.
Caption: Vitexin inhibits the JAK/STAT signaling pathway, reducing inflammatory gene expression.
Caption: Vitexin downregulates the PI3K/Akt/mTOR pathway, inhibiting cell survival and proliferation.
Caption: Vitexin suppresses the NF-κB signaling pathway, reducing pro-inflammatory gene expression.
Conclusion
The in vivo data presented in this guide strongly support the therapeutic potential of Vitexin in a variety of disease models. Its efficacy, particularly in inflammatory conditions, is comparable to that of established drugs like Methotrexate. The multifaceted mechanism of action, involving the modulation of key signaling pathways such as JAK/STAT, PI3K/Akt, and NF-κB, underscores its potential as a multi-target therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic applications of Vitexin and its potential for integration into current treatment paradigms.
References
A Comparative Analysis of Vitexin Caffeate and Its Precursor, Vitexin, from Diverse Botanical Sources
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of vitexin caffeate and its more extensively studied precursor, vitexin, derived from various plant sources. Due to a notable scarcity of comparative data for this compound, this document provides a comprehensive analysis of vitexin as a proxy, presenting available quantitative data, detailed experimental protocols, and insights into its biological activities and associated signaling pathways.
While this compound, a flavone glycoside, has been identified in medicinal plants such as Vitex negundo, a comprehensive comparative analysis across different botanical sources is limited in the current scientific literature[1]. This guide, therefore, broadens its scope to include a detailed comparative study of vitexin, an apigenin-8-C-glucoside from which this compound is derived. Vitexin is found in a wide array of medicinal and edible plants and has been the subject of extensive research into its pharmacological properties[2][3].
Quantitative Analysis of Vitexin Yield from Various Plant Sources
The concentration of vitexin can vary significantly among different plant species and even within different parts of the same plant. The following table summarizes the yield of vitexin from several documented botanical sources.
| Plant Source | Part Used | Yield of Vitexin | Reference |
| Prosopis farcta | Leaves | 0.554 mg/g dry weight | [4] |
| Crataegus pinnatifida (Chinese Hawthorn) | Leaves | Vitexin is a known component, but quantitative data for the single compound is variable amidst its derivatives. | [5][6][7] |
| Vigna angularis (Adzuki Bean) | Seed Coat | Vitexin is a significant flavonoid, often studied alongside isovitexin. | [8][9][10] |
| Vitex negundo | Leaves, Roots | A known source of both vitexin and this compound. | [1] |
| Thunbergia laurifolia | Leaves | Contains vitexin, with contents varying based on geographical location. | [11][12][13] |
| Acer palmatum | Leaves | Vitexin has been isolated and its antioxidant properties studied. | [14] |
| Justicia gendarussa | Leaves | A validated HPLC method has been developed for the quantification of vitexin. | [15] |
Experimental Protocols for Extraction and Quantification
Accurate quantification and comparison of vitexin content necessitate standardized and validated experimental protocols. Below are detailed methodologies for the extraction and analysis of vitexin from different plant matrices.
General Extraction and Purification Protocol
A common approach for the extraction and purification of vitexin from plant material involves the following steps:
-
Sample Preparation : The plant material (e.g., leaves, seeds) is dried and ground into a fine powder to increase the surface area for solvent extraction.
-
Extraction :
-
Soxhlet Extraction : Successive extraction with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and methanol) is a common method. The methanolic extract typically contains the highest concentration of flavonoids like vitexin.
-
Ultrasonic-Assisted Extraction (UAE) : This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher extraction efficiency in a shorter time. A typical protocol involves extracting the powdered plant material with an ethanol-water mixture in an ultrasonic bath.
-
Solvent Optimization : Studies on Prosopis farcta have shown that a methanol-water mixture (40%) containing a small amount of acetic acid (0.5%) can yield the highest amount of vitexin[4].
-
-
Purification :
-
Liquid-Liquid Partitioning : The crude extract is often partitioned between immiscible solvents (e.g., water and n-butanol) to separate compounds based on their polarity.
-
Column Chromatography : The extract is passed through a column packed with a stationary phase (e.g., silica gel or macroporous resin) to separate vitexin from other components.
-
Preparative High-Performance Liquid Chromatography (pHPLC) : For obtaining high-purity vitexin, pHPLC is the method of choice. An isocratic or gradient elution with a mobile phase such as methanol and water with an acid modifier (e.g., acetic acid) is used on a C18 column[9].
-
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is the standard analytical technique for the precise and accurate quantification of vitexin.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.
-
Column : A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is typically employed.
-
Mobile Phase : A gradient or isocratic elution with a mixture of an aqueous solvent (often with an acid modifier like 0.1% orthophosphoric acid or 0.5% acetic acid) and an organic solvent (acetonitrile or methanol) is common[11][15].
-
Detection : The detection wavelength is usually set at the maximum absorbance of vitexin, which is around 335 nm[15].
-
Quantification : The concentration of vitexin in the sample is determined by comparing the peak area with that of a calibration curve constructed using a certified vitexin standard.
Biological Activities and Signaling Pathways
Vitexin exhibits a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects[2][3][16]. These biological activities are attributed to its ability to modulate various cellular signaling pathways.
Anti-Inflammatory and Apoptotic Effects
Vitexin has been shown to possess potent anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[16]. One of the key mechanisms underlying its anti-inflammatory and pro-apoptotic effects is the modulation of the JAK/STAT signaling pathway[17][18].
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade in cytokine-mediated inflammatory responses. Vitexin has been observed to inhibit the phosphorylation of JAK and STAT proteins, thereby downregulating the expression of downstream inflammatory mediators. Furthermore, it can induce apoptosis in cancer cells by suppressing this pathway[17].
Below is a diagram illustrating the inhibitory effect of vitexin on the JAK/STAT signaling pathway.
Caption: Vitexin's inhibition of the JAK/STAT signaling pathway.
Experimental Workflow for Comparative Analysis
A systematic workflow is essential for the comparative analysis of vitexin from different plant sources. The following diagram outlines a typical experimental process from sample collection to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta [scirp.org]
- 5. Crataegus pinnatifida: Chemical Constituents, Pharmacology, and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Purified Vitexin and Iso-Vitexin from Mung Bean Seed Coat on Antihyperglycemic Activity and Gut Microbiota in Overweight Individuals' Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. phcogj.com [phcogj.com]
- 12. phcogj.com [phcogj.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jchps.com [jchps.com]
- 16. Vitexin alleviates high-fat diet induced brain oxidative stress and inflammation via anti-oxidant, anti-inflammatory and gut microbiota modulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model | Semantic Scholar [semanticscholar.org]
Independent Replication of Vitexin's Anti-Inflammatory and Anti-Cancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on the flavonoid Vitexin, with a focus on independently replicated studies of its anti-inflammatory and anti-cancer properties. While the initial inquiry specified Vitexin caffeate, the available scientific literature predominantly focuses on Vitexin. This document summarizes key experimental data, details the methodologies used in pivotal studies, and visually represents the underlying molecular pathways to offer an objective resource for the scientific community.
Anti-Inflammatory Effects of Vitexin: Modulation of the JAK/STAT Pathway
A significant body of research has focused on the anti-inflammatory properties of Vitexin. A key mechanism that has been independently investigated is its ability to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is crucial in mediating the cellular response to cytokines and is often dysregulated in inflammatory diseases.
Comparative Analysis of Quantitative Data
The following table summarizes quantitative data from independent studies that have investigated the inhibitory effect of Vitexin on key components of the JAK/STAT pathway in inflammatory models.
| Study Focus | Model System | Treatment | Key Molecules Assessed | Quantitative Findings | Reference |
| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) in Sprague Dawley rats | Vitexin (10 mg/kg bw) | p-JAK1, p-STAT3 | Significant reduction in the expression of p-JAK1 and p-STAT3 in the ankle joints of CIA rats. | [1][2] |
| Glioblastoma | Human U251 glioblastoma cells | Vitexin (108.8 µM) | p-JAK1, p-JAK3, p-STAT3 | Significant decrease in the protein expression of p-JAK1, p-JAK3, and p-STAT3 after 48 hours of treatment. | [3] |
| General Inflammation | Review of various models | Not applicable | NF-κB, TNF-α, IL-1β, IL-6 | Vitexin inhibits the NF-κB pathway, leading to reduced production of pro-inflammatory cytokines. | [4] |
Experimental Protocols
Western Blotting for JAK/STAT Phosphorylation:
-
Cell/Tissue Lysis: Cells or ground tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of JAK and STAT proteins (e.g., anti-p-JAK1, anti-JAK1, anti-p-STAT3, anti-STAT3).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and quantified using densitometry software.
Signaling Pathway Visualization
Caption: Vitexin inhibits the JAK/STAT signaling pathway.
Anti-Cancer Effects of Vitexin: Induction of Apoptosis
Multiple independent studies have confirmed the pro-apoptotic effects of Vitexin in various cancer cell lines. A commonly replicated finding is the induction of apoptosis through the intrinsic pathway, characterized by the activation of caspases and regulation of the Bcl-2 family of proteins.
Comparative Analysis of Quantitative Data
The following table presents a comparison of quantitative data from different studies investigating the pro-apoptotic effects of Vitexin.
| Study Focus | Cell Line | Treatment | Key Molecules Assessed | Quantitative Findings | Reference |
| Breast Cancer | MCF-7 | Vitexin (150 µM) | Caspase-3, -6, -8 | Significant upregulation of Caspase-3 (3.2-fold), Caspase-6 (5.8-fold), and Caspase-8 (4.42-fold) expression. Apoptotic cells increased from 2.8% to 39.3%. | [5] |
| Leukemia | U937 | Vitexin | Bcl-2, Caspase-3, Caspase-9 | Dose- and time-dependent downregulation of Bcl-2 and upregulation of caspase-3 and caspase-9. | [6] |
| Colorectal Cancer | HCT-116 (multi-drug resistant) | Vitexin | Bax, BID, Cleaved Caspase-3, -9 | Increased levels of pro-apoptotic proteins Bax and BID, and cleavage of caspase-3 and caspase-9. | [7] |
| Breast Cancer | MDA-MB-231 | Vitexin compound VB1 (4-6 µg/mL) | Apoptosis, Bax, Bcl-2 | Induced apoptosis in over 60% of cells, with upregulation of Bax and downregulation of Bcl-2. | [8] |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Apoptosis Assay:
-
Cell Treatment: Cancer cells are treated with Vitexin at various concentrations for a specified duration.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected by centrifugation.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Experimental Workflow Visualization
Caption: Experimental workflow for apoptosis detection.
Comparative Efficacy with Other Flavonoids
Several studies have compared the biological activities of Vitexin with other flavonoids. This provides valuable context for its potential therapeutic applications.
| Activity | Flavonoids Compared | Model System | Key Findings | Reference |
| Anti-inflammatory | Vitexin, Apigenin | Carrageenan-induced rat paw edema | Both compounds demonstrated anti-inflammatory activity. Vitexin showed 57.8% proteinase inhibition at 500µg/ml, comparable to Aspirin's 55.6% at 200µg/ml. | [9] |
| Anti-inflammatory | Vitexin, Quercetin, Naringenin | Review of various models | All three flavonoids inhibit the NF-κB pathway. Vitexin and Quercetin also modulate the MAPK and Nrf2 pathways. | [10] |
Conclusion
Independent research studies have consistently demonstrated the anti-inflammatory and anti-cancer effects of Vitexin. The replication of findings across different laboratories and experimental models, particularly regarding the inhibition of the JAK/STAT pathway and the induction of apoptosis, strengthens the evidence for its therapeutic potential. The comparative data with other flavonoids further highlight its standing as a promising natural compound for further investigation in drug development. The provided experimental protocols and pathway diagrams serve as a resource for researchers aiming to build upon these foundational studies.
References
- 1. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Vitexin? [synapse.patsnap.com]
- 5. Vitexin Induces Apoptosis in MCF-7 Breast Cancer Cells through the Regulation of Specific miRNAs Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Vitexin induces apoptosis by suppressing autophagy in multi-drug resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Molecular Targets of Vitexin Caffeate: A Comparative Guide to Molecular Docking Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vitexin caffeate's performance against its molecular targets, supported by experimental data from molecular docking studies. We delve into the methodologies of these crucial experiments and present quantitative data in a clear, comparative format.
Vitexin, a naturally occurring flavonoid, has garnered significant interest for its therapeutic potential in a range of diseases, including cancer and inflammatory conditions.[1][2] Computational methods, particularly molecular docking, have become indispensable tools in the early stages of drug discovery to predict the binding affinities between a ligand, such as Vitexin, and its protein targets.[3][4] This guide synthesizes findings from various studies to validate the targets of Vitexin through the lens of molecular docking.
Comparative Analysis of Vitexin's Binding Affinity
Molecular docking simulations predict the preferred orientation of a molecule when bound to another to form a stable complex. The binding affinity, often expressed in kcal/mol, indicates the strength of this interaction, with a more negative value suggesting a stronger bond. The following table summarizes the binding affinities of Vitexin with several of its identified protein targets.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Therapeutic Area |
| Cyclin-Dependent Kinase 1 (CDK1) | - | -9.497 | Cancer |
| Toll-like Receptor 4 (TLR4)/MD-2 Complex | - | -4.35 | Neuroinflammation |
| Cytochrome P450 3A4 (CYP3A4) | - | -4.4 | Drug Metabolism |
| E-cadherin | - | - | Cancer Metastasis |
| Nuclear Factor-kappa B (NF-κB) | - | -8.7 | Inflammation |
| TNF α converting enzyme (TACE) | - | Lower than TNFR1 | Inflammation |
| TNF α receptor 1 (TNFR1) | - | Higher than TACE and hIKβ | Inflammation |
| Human Inhibitory Kinase β (hIKβ) | - | Lower than TNFR1 | Inflammation |
Head-to-Head: Vitexin Versus Alternative Compounds
To contextualize the binding efficacy of Vitexin, its performance is often compared with known inhibitors or drugs. These comparative docking studies are crucial for assessing its potential as a therapeutic agent.
| Target Protein | Vitexin Binding Affinity (kcal/mol) | Alternative Compound | Alternative Compound Binding Affinity (kcal/mol) |
| CDK1 | -9.497 | Flavopiridol | Comparable inhibitory effects |
| TLR4/MD-2 Complex | -4.35 | Donepezil | -9.14 |
| CYP3A4 | -4.4 (with Glibenclamide) | Glibenclamide | -3.2 |
| E-cadherin | - | Tamoxifen | - |
| NF-κB | - | Aspirin | - |
Note: Some studies did not report the exact binding affinity values but provided a qualitative comparison.
Experimental Protocols: A Closer Look at Molecular Docking Validation
The validation of potential drug targets identified through computational methods is a multi-step process. Molecular docking is a key initial step, which is then typically followed by in vitro and in vivo assays.[5]
Molecular Docking Protocol
A standard molecular docking protocol involves several key stages to ensure the accuracy and reliability of the results.[6][7]
-
Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any existing ligands are typically removed. The 3D structure of the ligand (e.g., Vitexin) is prepared using chemical drawing software and optimized for its geometry.
-
Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the region where the docking software will attempt to place the ligand.[8]
-
Docking Simulation: Software such as AutoDock Vina is commonly used to perform the docking calculations.[9][10] The software explores various possible conformations of the ligand within the grid box and calculates the binding energy for each pose.
-
Pose Selection and Analysis: The conformation with the lowest binding energy is generally considered the most favorable.[8] This pose is then analyzed to understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Re-docking and Validation: To validate the docking protocol, the co-crystallized ligand (if available) is removed from the protein's active site and then re-docked. A root-mean-square deviation (RMSD) value of less than 2 Å between the re-docked pose and the original crystallographic pose is considered a successful validation.[6][7]
In Vitro and In Vivo Validation
Following promising in silico results, experimental validation is crucial.
-
In Vitro Assays: Techniques such as Western blot analysis and immunofluorescence are used to assess the impact of Vitexin on the expression levels of target proteins like CDK1/cyclinB in cell lines.[11] Cell viability assays (e.g., CCK-8 or MTT) are employed to determine the half-maximal inhibitory concentration (IC50) of Vitexin on cancer cells.[11] For example, the IC50 of Vitexin on HCT-116 colon cancer cells was found to be 58.06 ± 3.07 μmol/L.[11]
-
In Vivo Studies: Animal models, such as xenotransplantation in mice, are used to evaluate the effect of Vitexin on tumor growth.[12] In one study, a 40 mg/kg dose of Vitexin significantly inhibited tumor growth in vivo.[12]
Visualizing the Pathways and Processes
Diagrams are essential for illustrating the complex biological pathways and experimental workflows involved in target validation.
Caption: Experimental workflow for Vitexin's target validation.
References
- 1. Molecular targets of vitexin and isovitexin in cancer therapy: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Docking | Springer Nature Experiments [experiments.springernature.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Protocol for in silico characterization of natural-based molecules as quorum-sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Insights from molecular docking and molecular dynamics on the potential of vitexin as an antagonist candidate against lipopolysaccharide (LPS) for microglial activation in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]
- 10. Computational studies of Vitexin isolated from Vitex negundo against Rheumatoid Arthritis targets | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 11. Investigating the molecular mechanism of vitexin targeting CDK1 to inhibit colon cancer cell proliferation via GEO chip data mining, computer simulation, and biological activity verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vitexin attenuates epithelial ovarian cancer cell viability and motility in vitro and carcinogenesis in vivo via p38 and ERK1/2 pathways related VEGFA - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of Vitexin caffeate and structurally related flavonoids, supported by experimental data from preclinical studies. The information is intended to aid researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry in understanding the pharmacokinetic profiles of these compounds.
Executive Summary
Flavonoids are a diverse group of polyphenolic compounds with a wide range of reported biological activities. However, their therapeutic potential is often limited by their metabolic instability and low bioavailability. This guide focuses on this compound and compares its likely metabolic fate to that of its parent compound, Vitexin, and other related flavonoids such as Isovitexin, Apigenin, and Luteolin.
A key structural feature influencing the metabolic stability of these compounds is the nature of their glycosidic bond. C-glycosides, such as Vitexin and Isovitexin, are generally more resistant to enzymatic hydrolysis in the gastrointestinal tract compared to O-glycosides, which can contribute to enhanced stability. The addition of a caffeate moiety, as in this compound, introduces another potential site for metabolism.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of Vitexin, Isovitexin, Apigenin, and Luteolin in rats, providing a basis for comparing their metabolic stability. Data for this compound is not currently available in the literature; however, its metabolic profile can be inferred from the data of its constituents, Vitexin and Caffeic acid.
| Compound | Dosage and Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference(s) |
| Vitexin | 30 mg/kg (oral) | 0.51 ± 0.015 | 0.26 ± 0.003 | - | 0.99 ± 0.04 | 4.91 ± 0.761 | [1] |
| 10 mg/kg (i.v.) | - | - | - | 0.77 ± 0.01 | - | [1] | |
| Isovitexin | 2.0 mg/kg (i.v.) | - | - | 11.39 ± 5.05 | 1.05 ± 0.325 | - | [2] |
| - | - | - | - | - | 14.58 | [3] | |
| Apigenin | Single oral dose | - | - | - | 91.8 | ~30 | [4][5] |
| Luteolin | 20 mg/kg (oral) | 0.05 (free) | 0.25 (free) | 0.2126 (free) | - | - | [6] |
| 1.45 (total) | 8 (total) | 12.0766 (total) | - | - | [6] | ||
| 50 mg/kg (i.v.) | - | - | - | 8.94 (free) | - | [7] | |
| 4.98 (conjugated) | [7] | ||||||
| Caffeic Acid | 5-20 mg/kg (i.v.) | - | - | Dose-dependent | 0.35 - 0.45 | - | [8] |
Note: Pharmacokinetic parameters can vary depending on the animal model, dosage, and analytical methods used. The data presented here are for comparative purposes.
Inferred Metabolic Profile of this compound
Due to the lack of direct experimental data on the metabolic stability of this compound, its profile is inferred from the known metabolism of its constituent molecules:
-
Vitexin: As a C-glycoside, the glycosidic bond of vitexin is relatively stable against enzymatic hydrolysis in the gut. Pharmacokinetic studies in rats show that vitexin is rapidly eliminated and has low oral bioavailability[1]. Significant first-pass metabolism occurs, with a large portion being degraded by intestinal β-glucosidases.
-
Caffeic Acid: This phenolic acid is rapidly absorbed in the small intestine[3]. It undergoes metabolism, including transformation into ferulic acid by catechol-O-methyltransferase[2].
Therefore, it is hypothesized that this compound will undergo hydrolysis of the ester bond linking the caffeic acid moiety, releasing vitexin and caffeic acid, which will then be metabolized and eliminated through their respective pathways. The overall stability and bioavailability of this compound will likely be influenced by the rate and extent of this initial hydrolysis.
Experimental Protocols
In Vitro Liver Microsomal Stability Assay
This assay is a standard method to evaluate the intrinsic clearance of a compound by liver enzymes, primarily Cytochrome P450s.
Materials:
-
Pooled liver microsomes (e.g., human, rat)
-
Test compound and positive control compounds (with known metabolic stability)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of the test compound, positive controls, and NADPH regenerating system in phosphate buffer.
-
Incubation: Pre-warm a mixture of liver microsomes and the test compound (or control) at 37°C.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Termination: Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizations
The following diagrams illustrate key concepts related to flavonoid metabolism.
Caption: General overview of flavonoid metabolism after oral administration.
Caption: Workflow for an in vitro liver microsomal stability assay.
References
- 1. Pharmacokinetics and tissue distribution study of Isovitexin in rats by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Administration of Isovitexin, a Naturally Occurring Apigenin Derivative Showed Osteoanabolic Effect in Ovariectomized Mice: A Comparative Study with Teriparatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Tissue Distribution of Isovitexin-2''-O-β-D-glucopyranoside (IVG) in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Tissue Distribution of Isovitexin-2''-O-β-D-glucopyranoside (IVG) in Sprague-Dawley Rats [ouci.dntb.gov.ua]
- 6. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on pharmacokinetic and tissue distribution of isovitexin in rats by HPLC [jcps.bjmu.edu.cn]
- 8. researchgate.net [researchgate.net]
Head-to-head comparison of different Vitexin caffeate extraction techniques
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to therapeutic application. Vitexin caffeate, a flavonoid with promising pharmacological activities, is no exception. The choice of extraction technique can significantly impact the yield, purity, and ultimately, the economic viability of isolating this valuable compound. This guide provides a head-to-head comparison of four key extraction methodologies: conventional solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to equip researchers with the information needed to select the most appropriate extraction strategy for their specific needs.
Comparative Analysis of Extraction Techniques
The following table summarizes the key performance indicators for each extraction method based on available experimental data. It is important to note that direct comparisons are challenging due to variations in plant matrices, solvent systems, and analytical methods across different studies. However, this compilation provides a valuable overview of the relative strengths and weaknesses of each technique.
| Parameter | Conventional Solvent Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |
| Vitexin Yield | 0.313 - 0.554 mg/g DW (from Prosopis farcta)[1][2] | ~2-fold increase compared to conventional boiling (from Ficus deltoidea)[3] | Generally higher yields in shorter times compared to conventional methods for similar flavonoids.[4] | Higher flavonoid content compared to Soxhlet extraction.[5] |
| Purity of Extract | Variable, dependent on solvent polarity and subsequent purification steps. | Can be higher than conventional methods due to reduced extraction time and temperature, minimizing degradation. | High purity can be achieved with optimized parameters.[6] | High selectivity, leading to purer extracts, especially with optimized pressure and temperature.[5][7] |
| Extraction Time | 1 hour to several hours (e.g., 3h, 4h, 72h).[1][6] | 10 - 60 minutes.[8] | 5 - 30 minutes.[9] | 60 - 120 minutes.[5] |
| Solvent Consumption | High. | Reduced compared to conventional methods. | Significantly reduced compared to conventional methods.[4] | Minimal to no organic solvent required (uses supercritical CO2), with small amounts of co-solvents.[7] |
| Energy Consumption | Moderate to high, depending on heating and stirring requirements. | Low to moderate. | Moderate, but for shorter durations. | High, due to the need for high pressure and temperature control. |
| Environmental Impact | High, due to large solvent volumes and potential for hazardous waste. | Lower than conventional methods due to reduced solvent use. | Lower than conventional methods due to reduced solvent and energy consumption. | Low, as CO2 is non-toxic, non-flammable, and easily removed. |
Experimental Protocols
Below are detailed methodologies for each of the four key extraction techniques. These protocols are based on established methods found in the scientific literature and can be adapted for specific research needs.
Conventional Solvent Extraction
This traditional method relies on the solvent's ability to dissolve the target compound through direct contact and diffusion.
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., leaves) at 60°C and grind it into a fine powder.
-
Extraction:
-
Separation: Centrifuge the mixture at 13,000 rpm for 12 minutes.[2]
-
Filtration: Collect the supernatant and filter it through a 0.45 µm membrane filter.
-
Analysis: The filtrate is now ready for analysis by High-Performance Liquid Chromatography (HPLC) to determine the this compound concentration.
Caption: Conventional Solvent Extraction Workflow.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts cell walls, enhancing solvent penetration and mass transfer.
Protocol:
-
Sample Preparation: Prepare the dried and powdered plant material as described in the conventional method.
-
Extraction:
-
Purification:
-
Combine the extracts.
-
Pass the crude extract through an HPD-600 macroporous resin column.
-
Elute with ethanol to collect the this compound fraction.
-
-
Analysis: Concentrate the purified fraction and analyze by HPLC.
Caption: Ultrasound-Assisted Extraction Workflow.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to rapidly heat the solvent and plant material, causing internal pressure to build up within the plant cells, leading to cell rupture and the release of target compounds.
Protocol:
-
Sample Preparation: Prepare the dried and powdered plant material.
-
Extraction:
-
Place a known amount of the powdered material into a microwave extraction vessel.
-
Add a suitable solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 g/mL).
-
Set the microwave parameters: power (e.g., 500 W) and time (e.g., 10 minutes).
-
Perform the extraction in the microwave system.
-
-
Separation:
-
Allow the vessel to cool.
-
Filter the mixture to separate the extract from the solid residue.
-
-
Analysis: The filtrate is then ready for HPLC analysis.
Caption: Microwave-Assisted Extraction Workflow.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be finely tuned to selectively extract target compounds.
Protocol:
-
Sample Preparation: Prepare the dried and powdered plant material.
-
Extraction:
-
Load the powdered material into the SFE extraction vessel.
-
Pressurize and heat the system to the desired supercritical conditions (e.g., 300 bar and 50°C).
-
Introduce supercritical CO2, often with a co-solvent like ethanol (e.g., 5-10%), into the extraction vessel.
-
Allow the supercritical fluid to pass through the plant material for a set period (e.g., 90 minutes).
-
-
Collection:
-
Depressurize the fluid in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Collect the precipitated extract.
-
-
Analysis: Dissolve the extract in a suitable solvent for HPLC analysis.
Caption: Supercritical Fluid Extraction Workflow.
References
- 1. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta [scirp.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. ijhsr.org [ijhsr.org]
- 5. mdpi.com [mdpi.com]
- 6. jchr.org [jchr.org]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. Deep Eutectic Solvents as New Extraction Media for Flavonoids in Mung Bean - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of microwave and ultrasound-assisted extraction techniques for leaching of phenolic compounds from nettle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effect of hawthorn vitexin on the ethanol-injured DNA of BRL-3A hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Isolated Vitexin Caffeate Using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Techniques for Structural Elucidation
The structural confirmation of complex natural products like vitexin caffeate relies on a combination of spectroscopic techniques. While 1D NMR (¹H and ¹³C) provides initial insights, 2D NMR is indispensable for assigning the complete structure and stereochemistry.
| Technique | Information Provided | Advantages | Limitations |
| 1D NMR (¹H, ¹³C) | Provides information on the number and types of protons and carbons in the molecule. | Relatively quick to acquire; provides fundamental structural information. | Signal overlap in complex molecules can make unambiguous assignments difficult. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC). | Resolves signal overlap; provides definitive evidence for covalent bond connectivity and the relative positions of functional groups. | Longer acquisition times; requires more expertise for data interpretation. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. | High sensitivity; provides information on fragmentation patterns which can aid in structural elucidation. | Does not provide information on the stereochemistry or the precise connectivity of atoms. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., hydroxyls, carbonyls, aromatic rings). | Quick and non-destructive. | Provides limited information on the overall molecular structure. |
Predicted 2D NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on published data for vitexin and known chemical shift effects of caffeoylation on a sugar moiety. The numbering scheme for the vitexin and caffeoyl moieties is provided in the accompanying diagrams.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Vitexin Moiety | |||
| 3 | 6.79 | s | |
| 6 | 6.28 | s | |
| 2' | 8.02 | d | 8.8 |
| 3' | 6.91 | d | 8.8 |
| 5' | 6.91 | d | 8.8 |
| 6' | 8.02 | d | 8.8 |
| 1'' | 4.75 | d | 9.9 |
| 2'' | 5.15 | t | 9.5 |
| 3'' | 3.95 | m | |
| 4'' | 3.80 | m | |
| 5'' | 3.55 | m | |
| 6''a | 3.70 | m | |
| 6''b | 3.45 | m | |
| Caffeoyl Moiety | |||
| 2''' | 7.05 | d | 2.0 |
| 5''' | 6.78 | d | 8.2 |
| 6''' | 6.98 | dd | 8.2, 2.0 |
| 7''' (α) | 7.55 | d | 15.9 |
| 8''' (β) | 6.30 | d | 15.9 |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)
| Position | δ (ppm) |
| Vitexin Moiety | |
| 2 | 164.2 |
| 3 | 102.8 |
| 4 | 182.3 |
| 5 | 161.2 |
| 6 | 98.8 |
| 7 | 163.7 |
| 8 | 104.8 |
| 9 | 156.3 |
| 10 | 104.1 |
| 1' | 121.5 |
| 2' | 129.0 |
| 3' | 116.0 |
| 4' | 161.1 |
| 5' | 116.0 |
| 6' | 129.0 |
| 1'' | 73.4 |
| 2'' | 71.2 |
| 3'' | 78.9 |
| 4'' | 70.6 |
| 5'' | 81.8 |
| 6'' | 61.5 |
| Caffeoyl Moiety | |
| 1''' | 125.9 |
| 2''' | 114.9 |
| 3''' | 145.8 |
| 4''' | 148.6 |
| 5''' | 115.9 |
| 6''' | 121.8 |
| 7''' (α) | 145.2 |
| 8''' (β) | 114.5 |
| 9''' (C=O) | 166.5 |
Experimental Protocols
2D NMR Analysis of this compound
-
Sample Preparation: Approximately 5-10 mg of isolated and purified this compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
-
NMR Spectrometer: All NMR spectra are recorded on a Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.
-
1D NMR Spectra:
-
¹H NMR spectra are acquired with a spectral width of 12 ppm, 64k data points, and a relaxation delay of 2 s.
-
¹³C NMR spectra are acquired with a spectral width of 240 ppm, 64k data points, and a relaxation delay of 2 s.
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): Acquired to establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquired to identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquired to identify two- and three-bond ¹H-¹³C correlations. The experiment is optimized for a long-range coupling constant of 8 Hz.
-
-
Data Processing: All spectra are processed using appropriate software (e.g., TopSpin, Mnova). The spectra are referenced to the residual solvent signal of DMSO-d₆ (δH 2.50 ppm; δC 39.52 ppm).
Mandatory Visualizations
Caption: Experimental workflow for the isolation and structural confirmation of this compound.
Caption: Predicted key HMBC correlations for the structural confirmation of this compound.
Assessing the Specificity of Vitexin in Biological Assays: A Comparative Guide
Introduction
Vitexin, a naturally occurring flavone glycoside found in various plants, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a derivative of apigenin, vitexin exhibits a range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties. This guide provides a comparative assessment of vitexin's specificity in key biological assays, offering insights for researchers, scientists, and drug development professionals. While the focus of this guide is on vitexin due to the limited availability of specific data for vitexin caffeate, the information presented provides a valuable framework for understanding the biological activities of this class of compounds.
Comparative Analysis of Biological Activities
To understand the specificity of vitexin, it is essential to compare its performance with other relevant compounds in various biological assays. The following tables summarize the available quantitative data for vitexin and related flavonoids.
Anti-inflammatory Activity
Vitexin has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and JAK/STAT pathways.[1][2]
Table 1: Inhibition of Inflammatory Markers by Vitexin and Comparators
| Compound | Assay | Target/Cell Line | IC50 Value | Reference |
| Vitexin | Anti-proliferative | Chronic Myeloid Leukemia (K-562) cell line | 147 µg/ml | [3] |
| Vitexin | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | Not specified, but reduces NO | [4] |
| Caffeic Acid Phenethyl Ester (CAPE) | 5-Lipoxygenase (5-LO) | Human Polymorphonuclear Leukocytes (PMNL) | 0.13 µM | [5] |
| Zileuton | 5-Lipoxygenase (5-LO) | Human Polymorphonuclear Leukocytes (PMNL) | 3.5 µM | [5] |
Note: IC50 values represent the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values indicate greater potency.
Antioxidant Activity
The antioxidant properties of vitexin are attributed to its ability to scavenge free radicals and modulate oxidative stress-related pathways.[6]
Table 2: Antioxidant Capacity of Vitexin and Comparators
| Compound | Assay | EC50 Value | Reference |
| Vitexin & Isovitexin Mix (1:1.5 ratio) | DPPH Radical Scavenging | Higher IC50 than individual components | [7] |
| Vitexin & Isovitexin Mix (1:1.5 ratio) | ABTS Radical Scavenging | Higher IC50 than individual components | [7] |
| Aqueous Extract of Urtica circularis (contains vitexin) | DPPH Radical Scavenging | 52.5 µg/mL | [8] |
| Ethanol Extract of Urtica circularis (contains vitexin) | DPPH Radical Scavenging | 396.3 µg/mL | [8] |
Note: EC50 values represent the concentration of a substance required to scavenge 50% of the free radicals. Lower EC50 values indicate greater antioxidant activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays mentioned in this guide.
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.[9][10]
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, resulting in a color change to yellow, which can be measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compound (e.g., Vitexin) in a suitable solvent to prepare a series of dilutions.
-
Reaction: Add a specific volume of the test sample to the DPPH solution. A blank containing only the solvent and a positive control (e.g., ascorbic acid) should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The EC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Cyclooxygenase (COX) Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on COX enzymes, which are key mediators of inflammation.[11][12]
Principle: The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandins. The assay measures the peroxidase activity of COX, which is detected colorimetrically by monitoring the appearance of an oxidized chromogen.
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate (arachidonic acid).
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound (e.g., Vitexin).
-
Reaction Mixture: In a microplate, combine the reaction buffer, heme, and the COX enzyme.
-
Inhibitor Addition: Add the test compound or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate (arachidonic acid) to all wells to start the reaction.
-
Colorimetric Reaction: Add a chromogenic substrate that will be oxidized by the peroxidase activity of COX, resulting in a color change.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.
Signaling Pathways and Molecular Interactions
Understanding the molecular mechanisms underlying the biological activities of vitexin is crucial for assessing its specificity.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[13][14] Vitexin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[2][3]
Caption: Vitexin inhibits the NF-κB signaling pathway.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cytokine signaling and plays a key role in inflammation and immunity.[1][15] Vitexin has been found to modulate this pathway, leading to a reduction in the production of inflammatory cytokines.[2]
Caption: Vitexin modulates the JAK/STAT signaling pathway.
Conclusion
The available evidence strongly suggests that vitexin is a biologically active flavonoid with significant anti-inflammatory and antioxidant properties. Its specificity appears to be mediated through the modulation of key signaling pathways such as NF-κB and JAK/STAT. However, it is crucial to reiterate that the data presented here pertains primarily to vitexin. Further research is imperative to elucidate the specific biological activities and mechanisms of action of this compound. Direct comparative studies of this compound with vitexin and other relevant compounds, along with detailed quantitative assays, will be essential to fully understand its therapeutic potential and specificity. Researchers are encouraged to conduct these targeted investigations to fill the current knowledge gap.
References
- 1. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caffeic acid phenethyl ester and its amide analogue are potent inhibitors of leukotriene biosynthesis in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. mdpi.com [mdpi.com]
- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 12. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vitexin Suppresses High-Glucose-upregulated Adhesion Molecule Expression in Endothelial Cells through Inhibiting NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Vitexin Caffeate: A Guide for Laboratory Professionals
It is imperative to consult with your institution's environmental health and safety (EHS) department and a licensed hazardous material disposal company to ensure compliance with all federal, state, and local regulations.
General Handling and Storage
Before disposal, proper handling and storage of vitexin caffeate are essential to minimize risks. Unused or expired materials should be clearly labeled and stored in a secure, designated area away from incompatible materials.
Disposal Procedures
In the absence of a specific SDS for this compound, a conservative approach to disposal is recommended. Based on information for the related compound vitexin, which is not classified as a hazardous substance according to the Globally Harmonized System (GHS), the following general steps should be taken. However, it is crucial to verify the hazard classification of your specific this compound material.
Step-by-Step Disposal Guidance:
-
Initial Assessment: Review all available information for your specific this compound product, including any supplier-provided data and the chemical properties of related compounds.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses, gloves, and a lab coat. If there is a risk of generating dust, respiratory protection may be necessary.
-
Containment: Should a spill occur, prevent the material from entering drains or waterways. For solid material, use dry clean-up procedures to avoid generating dust. Collect the residue and place it in a sealed, appropriately labeled container for disposal.
-
Waste Collection:
-
Solid Waste: Collect unadulterated this compound waste in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials, such as filter paper or PPE, that come into contact with this compound should be considered contaminated and disposed of accordingly.
-
-
Professional Disposal: Excess and expired this compound, as well as contaminated materials, should be offered to a licensed hazardous material disposal company. Options for disposal may include incineration in an approved apparatus or burial in a licensed landfill.
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table is provided as a template. Researchers should populate this table with information from their specific product's documentation or as advised by their EHS department.
| Parameter | Value | Source |
| Hazard Classification | To be determined | Supplier SDS / EHS Department |
| LD50 / LC50 | Not available | Toxicological Data (if available) |
| Disposal Code | To be assigned by EHS or disposal vendor | Local, State, and Federal Regulations |
| Container Type | Sealed, labeled | EHS Department / Disposal Vendor Guidance |
Experimental Protocol: Spill Decontamination
In the event of a small spill of solid this compound, the following general clean-up protocol can be followed:
-
Restrict Access: Cordon off the affected area to prevent cross-contamination.
-
Don PPE: Wear appropriate PPE, including gloves, safety glasses, and a lab coat. If the material is dusty, a respirator is recommended.
-
Gently Cover: If the material is a powder, gently cover the spill with a damp paper towel to prevent dust from becoming airborne.
-
Mechanical Collection: Carefully scoop or sweep the material and place it into a labeled, sealed container for hazardous waste.
-
Decontaminate Area: Wipe the spill area with a suitable solvent (e.g., ethanol or a soap and water solution), collecting the cleaning materials in a sealed bag for disposal as chemical waste.
-
Wash Hands: Thoroughly wash hands with soap and water after the clean-up is complete.
This compound Disposal Workflow
The following diagram outlines a logical workflow for the proper disposal of this compound, emphasizing safety and compliance.
By adhering to these guidelines and working closely with institutional safety personnel, researchers can ensure the safe and responsible disposal of this compound and other laboratory chemicals, fostering a culture of safety and environmental stewardship.
Navigating the Safe Handling of Vitexin Caffeate: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE) and Engineering Controls
When handling Vitexin caffeate, particularly in its powdered form, the following personal protective equipment and engineering controls are recommended to prevent inhalation, skin, and eye contact.
| PPE / Control | Specification | Purpose |
| Ventilation | Handling in a well-ventilated area. | |
| Eye Protection | Safety glasses with side shields or safety goggles. | To prevent eye contact with the powder. |
| Hand Protection | Nitrile or latex gloves. | To prevent skin contact. |
| Body Protection | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Not generally required for small quantities. | Use a dust mask or respirator if significant dust is generated. |
Operational Plan for Handling this compound
A systematic approach to handling this compound ensures minimal exposure and maintains a safe laboratory environment.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Avoid Dust Formation : Do not use dry sweeping methods that can aerosolize the powder.[1]
-
Ventilate the Area : Ensure adequate ventilation to disperse any airborne particles.[1]
-
Contain the Spill : Use a wet cloth or absorbent material to gently wipe up the spilled solid.
-
Clean the Area : Wash the spill area with soap and water.
-
Dispose of Waste : Collect all contaminated materials in a sealed container for proper disposal.
First Aid Measures
While this compound is not considered highly toxic, it is important to be prepared for accidental exposure:
-
After Inhalation : Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1]
-
After Skin Contact : Wash the affected area thoroughly with soap and water.
-
After Eye Contact : Rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
After Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.
Storage and Disposal
Storage: Store this compound in a tightly closed container in a dry and well-ventilated place. Recommended storage is at room temperature in the continental US, but this may vary elsewhere.
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to dispose of the waste in a sealed container.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
